Technical Documentation Center

5-Chloro-2-hydroxyphenylboronic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Chloro-2-hydroxyphenylboronic acid
  • CAS: 89488-25-5

Core Science & Biosynthesis

Foundational

The Strategic Utility of 5-Chloro-2-hydroxyphenylboronic Acid in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 5-Chloro-2-hydroxyphenylboronic acid, a versatile and strateg...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-hydroxyphenylboronic acid, a versatile and strategically important building block in contemporary organic synthesis and medicinal chemistry. The Chemical Abstracts Service (CAS) number for this compound is 89488-25-5 . This document delves into the compound's fundamental properties, synthesis, and key applications, with a particular focus on its instrumental role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Through an exploration of its utility in the synthesis of complex bioactive molecules, this guide aims to equip researchers and drug development professionals with the technical knowledge and practical insights necessary to effectively leverage this reagent in their synthetic endeavors.

Introduction: The Ascendancy of Boronic Acids in Synthesis

The landscape of modern organic and medicinal chemistry has been profoundly shaped by the development of robust and versatile cross-coupling methodologies. Among these, the Suzuki-Miyaura coupling has emerged as a cornerstone for the formation of carbon-carbon bonds, a testament to its broad functional group tolerance and relatively mild reaction conditions. Central to this transformation is the organoboron reagent, most commonly a boronic acid. 5-Chloro-2-hydroxyphenylboronic acid has garnered significant attention as a particularly useful substrate in this context. Its unique substitution pattern, featuring a halogen, a hydroxyl group, and the boronic acid moiety, allows for selective and directed synthesis, making it a valuable tool in the construction of intricate molecular architectures, especially within the pharmaceutical industry where the precise assembly of drug candidates is paramount.[1]

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and handling requirements is a prerequisite for its safe and effective use in a laboratory setting.

Key Physicochemical Properties
PropertyValueSource(s)
CAS Number 89488-25-5[2]
Molecular Formula C₆H₆BClO₃[2]
Molecular Weight 172.37 g/mol [2]
Appearance White to light yellow powder/crystal
Melting Point 241-242 °C

Note: This table summarizes key data from various suppliers and databases.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 5-Chloro-2-hydroxyphenylboronic acid.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Engineering Controls: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult the material safety data sheet (MSDS) provided by the supplier for comprehensive safety information before handling this compound.

Synthesis of 5-Chloro-2-hydroxyphenylboronic Acid: A Mechanistic Perspective

The synthesis of arylboronic acids, including 5-Chloro-2-hydroxyphenylboronic acid, typically involves the reaction of an organometallic reagent with a trialkyl borate. A common and effective strategy starts from the corresponding bromophenol.[3]

General Synthetic Strategy

A prevalent method for the preparation of hydroxyphenylboronic acids involves a multi-step process that begins with a protected bromophenol.[3] The hydroxyl group is first protected to prevent interference with the subsequent organometallic reactions. This is followed by the formation of a Grignard or organolithium reagent, which then reacts with a trialkyl borate. The final step is a hydrolysis to remove the protecting group and yield the desired boronic acid.[3]

Synthesis_Pathway

Illustrative Experimental Protocol (Adapted from General Procedures)

The following is a representative, non-validated protocol based on established methods for the synthesis of hydroxyphenylboronic acids.[3] Note: This protocol is for illustrative purposes only and should be adapted and optimized by experienced synthetic chemists.

  • Protection of the Hydroxyl Group: 2-Bromo-4-chlorophenol is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O) or tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base to yield the protected starting material.

  • Formation of the Organometallic Reagent: The protected 2-bromo-4-chlorophenol is dissolved in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to a low temperature (typically -78 °C), and an organolithium reagent, such as n-butyllithium, is added dropwise to effect the lithium-halogen exchange.

  • Borylation: A trialkyl borate, for example, trimethyl borate, is then added to the organolithium species at low temperature. The reaction is allowed to slowly warm to room temperature.

  • Hydrolysis and Deprotection: The reaction is quenched by the addition of an aqueous acid solution (e.g., HCl). This step hydrolyzes the boronate ester and removes the protecting group, leading to the precipitation of the crude 5-Chloro-2-hydroxyphenylboronic acid.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield the final product of high purity.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The primary utility of 5-Chloro-2-hydroxyphenylboronic acid lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl structures which are common motifs in biologically active molecules.[1]

The Catalytic Cycle: A Step-by-Step Examination

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.

Suzuki_Miyaura_Cycle

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organohalide (R¹-X) to a palladium(0) complex, forming a palladium(II) species.

  • Transmetalation: The boronic acid (R²-B(OH)₂) is activated by a base to form a boronate complex. This boronate then undergoes transmetalation with the palladium(II) complex, where the organic group from the boron (R²) is transferred to the palladium, displacing the halide.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups (R¹ and R²) from the palladium(II) complex, forming the desired C-C bond in the product (R¹-R²) and regenerating the palladium(0) catalyst.

A Practical Protocol for Suzuki-Miyaura Coupling

The following is a general, non-validated protocol for a Suzuki-Miyaura coupling reaction using 5-Chloro-2-hydroxyphenylboronic acid. Note: This protocol is for illustrative purposes and requires optimization based on the specific substrates.

  • Reaction Setup: To a reaction vessel equipped with a magnetic stir bar and a condenser, add 5-Chloro-2-hydroxyphenylboronic acid (1.0 eq.), the aryl or heteroaryl halide (1.0-1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Add a suitable degassed solvent system, such as a mixture of toluene and water or dioxane and water.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of 5-Chloro-2-hydroxyphenylboronic acid make it a valuable building block in the synthesis of a wide range of biologically active molecules.

Synthesis of Antioxidant Derivatives

Research has demonstrated the use of 5-Chloro-2-hydroxyphenylboronic acid in the synthesis of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.[4] A number of these synthesized compounds have been identified as potent antioxidants, with some exhibiting activity significantly higher than that of ascorbic acid.[4] This highlights the potential of this boronic acid in the development of therapeutic agents for conditions associated with oxidative stress.[4]

Development of Kinase Inhibitors

Kinases are a critical class of enzymes that are frequently targeted in cancer therapy. The development of selective kinase inhibitors is a major focus of modern drug discovery. Substituted phenylboronic acids are key intermediates in the synthesis of various kinase inhibitors. For example, the pyrimidine-based Aurora kinase inhibitor, CD532, which has shown efficacy in reducing MYC oncoprotein levels, incorporates a substituted phenyl moiety that can be introduced via Suzuki-Miyaura coupling.[5] Similarly, the design of ALK5 inhibitors, which are of interest for various therapeutic applications, often involves the use of substituted phenylboronic acids to introduce key structural motifs.[6]

Drug_Discovery_Applications

Scaffolds for GPCR Modulators

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that are the targets of a significant portion of currently marketed drugs. The discovery of allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offers a promising strategy for developing more selective and safer therapeutics.[7] The biaryl core of many allosteric modulators can be efficiently constructed using Suzuki-Miyaura coupling, where 5-Chloro-2-hydroxyphenylboronic acid and its analogs can serve as crucial building blocks.

Intermediates in the Synthesis of Antiviral Compounds

The development of novel antiviral agents is a critical area of research. Many antiviral drugs are complex heterocyclic molecules, and their synthesis often relies on the strategic formation of carbon-carbon bonds. Substituted phenylboronic acids can be employed in the synthesis of key intermediates for antiviral compounds that target various stages of the viral life cycle, such as viral entry, replication, or assembly.

Conclusion

5-Chloro-2-hydroxyphenylboronic acid is a powerful and versatile reagent in the arsenal of the modern synthetic and medicinal chemist. Its well-defined physicochemical properties, coupled with its predictable reactivity, particularly in the robust and widely applicable Suzuki-Miyaura cross-coupling reaction, make it an invaluable tool for the construction of complex molecular architectures. The demonstrated utility of this building block in the synthesis of a diverse range of biologically active molecules, from antioxidants to kinase inhibitors, underscores its strategic importance in the ongoing quest for novel therapeutics. A thorough understanding of its synthesis, handling, and reaction scope, as outlined in this guide, will undoubtedly facilitate its continued and expanded application in the innovative landscape of drug discovery and development.

References

  • Preparation method of hydroxyphenylboronic acid. CN111072698A.
  • Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. Available from: [Link]

  • Development of allosteric modulators of GPCRs for treatment of CNS disorders. National Institutes of Health. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed. Available from: [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available from: [Link]

  • Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm (RSC Publishing). Available from: [Link]

  • Promising Schiff bases in antiviral drug design and discovery. National Institutes of Health. Available from: [Link]

  • Design, synthesis and evaluation of 5-chloro-6-methylaurone derivatives as potential anti-cancer agents. PubMed. Available from: [Link]

  • Design and synthesis of CK2 inhibitors. PubMed. Available from: [Link]

  • Novel Allosteric Modulators of G Protein-coupled Receptors. National Institutes of Health. Available from: [Link]

  • Development of SARS-COV-2 antiviral drug treatments-Inhibition of Nsp 5. ResearchGate. Available from: [Link]

  • Synthesis, Characterization and Anticancer Efficacy Evaluation of Benzoxanthone Compounds toward Gastric Cancer SGC-7901. MDPI. Available from: [Link]

  • Design of allosteric modulators that change GPCR G protein subtype selectivity. National Institutes of Health. Available from: [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. National Institutes of Health. Available from: [Link]

  • The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. PubMed Central. Available from: [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available from: [Link]

Sources

Exploratory

Technical Monograph: 5-Chloro-2-hydroxyphenylboronic Acid

Precision Analytics, Synthetic Utility, and Stability Mechanisms Executive Summary 5-Chloro-2-hydroxyphenylboronic acid (CAS: 89488-25-5) represents a specialized scaffold in medicinal chemistry, serving as a critical bu...

Author: BenchChem Technical Support Team. Date: February 2026

Precision Analytics, Synthetic Utility, and Stability Mechanisms

Executive Summary

5-Chloro-2-hydroxyphenylboronic acid (CAS: 89488-25-5) represents a specialized scaffold in medicinal chemistry, serving as a critical building block for biaryl ether synthesis and as a transition-state mimic in protease inhibitor design. Unlike simple phenylboronic acids, the presence of the ortho-hydroxyl group introduces unique electronic and steric effects that significantly influence its reactivity, solubility, and susceptibility to protodeboronation. This guide provides a rigorous analysis of its physicochemical properties, handling protocols, and mechanistic behaviors in palladium-catalyzed cross-coupling.

Physicochemical Profile & Molecular Weight Analysis[1][2][3]

The precise characterization of 5-Chloro-2-hydroxyphenylboronic acid requires an understanding of its isotopic distribution, particularly due to the natural abundance of Boron (


) and Chlorine (

).
Molecular Weight Calculation

The standard molecular weight is derived from the standard atomic weights of the constituent elements.

ElementCountStandard Atomic WeightContribution ( g/mol )
Carbon (C) 612.01172.066
Hydrogen (H) 61.0086.048
Boron (B) 110.8110.810
Chlorine (Cl) 135.4535.450
Oxygen (O) 315.99947.997
Total MW 172.37 g/mol
Isotopic Mass Distribution (High-Res MS)

For mass spectrometry (HRMS) applications, the monoisotopic mass differs due to the specific isotopes.

  • Monoisotopic Mass (

    
    ):  172.015  g/mol 
    
  • M+2 Isotope (

    
     contribution):  ~174.012  g/mol  (Significant intensity ~32% due to Cl)
    
Key Physical Properties
  • Appearance: White to off-white crystalline powder.

  • Melting Point: 241–242 °C (Decomposition).[1]

  • pKa: ~7.6 (The ortho-OH group lowers the pKa of the boronic acid moiety compared to phenylboronic acid (pKa ~8.8) due to intramolecular H-bonding and inductive effects).

  • Solubility: Soluble in MeOH, DMSO, DMF; sparingly soluble in non-polar solvents (

    
    , Hexanes).
    

Stability & The Ortho-Effect: Protodeboronation

One of the most critical challenges when working with 2-hydroxyphenylboronic acids is protodeboronation —the cleavage of the C-B bond replaced by a C-H bond. This side reaction is accelerated under basic conditions (standard for Suzuki couplings) and is catalytically enhanced by the ortho-hydroxyl group.

Mechanism of Instability

The ortho-hydroxyl group can coordinate to the boron atom, increasing the Lewis acidity or facilitating the formation of a boronate "ate" complex. In the presence of water and base, this accelerates hydrolysis.

Protodeboronation Start 5-Cl-2-OH-Ph-B(OH)2 (Neutral) AteComplex Boronate 'Ate' Complex (Tetrahedral) Start->AteComplex Base Hydrolysis Base + OH- Base->AteComplex Transition Transition State (Ipso-Protonation) AteComplex->Transition H2O / H+ Transfer Product 3-Chlorophenol (Deboronated) Transition->Product C-B Cleavage BoricAcid B(OH)3 Transition->BoricAcid

Figure 1: Mechanism of base-promoted protodeboronation facilitated by the formation of tetrahedral boronate species.

Mitigation Strategy:

  • Buffer Control: Avoid strong bases (e.g.,

    
    , 
    
    
    
    ). Use weaker bases like
    
    
    or
    
    
    .
  • Anhydrous Conditions: Minimize water content in the reaction mixture to retard the hydrolytic pathway.

  • MIDA Boronates: If stability is critical, convert the free acid to a MIDA (N-methyliminodiacetic acid) boronate ester to mask the boron reactivity until the coupling step.

Synthetic Utility: Suzuki-Miyaura Cross-Coupling

Despite stability challenges, this compound is a potent nucleophile in Pd-catalyzed cross-coupling. The 2-hydroxyl group allows for the subsequent formation of benzofurans or dibenzoxepines via intramolecular cyclization.

Optimized Coupling Protocol

Reagents:

  • Catalyst:

    
     or 
    
    
    
    / SPhos (SPhos is excellent for sterically hindered or unstable boronic acids).
  • Base:

    
     (3.0 equiv).
    
  • Solvent: 1,4-Dioxane / Water (10:1) – Note: Keep water ratio low.

  • Temperature: 80 °C.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_X L2Pd(II)(Ar)X OxAdd->PdII_X TransMet Transmetallation (+ Boronic Acid) PdII_X->TransMet Base Activation PdII_ArAr L2Pd(II)(Ar)(Ar') TransMet->PdII_ArAr RedElim Reductive Elimination (- Product) PdII_ArAr->RedElim RedElim->Pd0

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling. The transmetallation step is the rate-determining step for hindered boronic acids.

Analytical Quality Control

To ensure the integrity of 5-Chloro-2-hydroxyphenylboronic acid, a multi-modal analytical approach is required.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 220 nm.

  • Note: Boronic acids can streak on silica or reverse phase columns due to interaction with silanols. Adding a small amount of pinacol to the sample diluent can form the ester in situ, sharpening the peak.

NMR Characterization ( & )
  • Solvent: DMSO-d6 (Avoid

    
     as boronic acids are often insoluble and can dehydrate to boroxines).
    
  • 
     NMR:  A broad singlet around 28–30 ppm is characteristic of the monomeric boronic acid. A shift suggests boroxine formation (trimerization).
    

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 139(3), 1317–1324. [Link]

Sources

Foundational

5-Chloro-2-hydroxyphenylboronic acid stability under acidic conditions

The following is an in-depth technical guide on the stability of 5-Chloro-2-hydroxyphenylboronic acid under acidic conditions, designed for researchers and drug development professionals. Technical Guide & Handling Proto...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the stability of 5-Chloro-2-hydroxyphenylboronic acid under acidic conditions, designed for researchers and drug development professionals.

Technical Guide & Handling Protocols

Executive Summary

5-Chloro-2-hydroxyphenylboronic acid (CAS: 89488-25-5) presents a unique stability profile defined by the competing electronic effects of its substituents. While the 5-chloro group provides inductive stabilization, the 2-hydroxy group significantly activates the aromatic ring toward electrophilic attack. In acidic media, this compound is moderately unstable , prone to irreversible protodeboronation (hydrolysis of the C-B bond) rather than simple dehydration. This guide details the mechanistic underpinnings of this instability, provides validated protocols for assessing its integrity, and outlines strategic handling procedures for Suzuki-Miyaura coupling and storage.

Chemical Identity & Properties

  • IUPAC Name: (5-Chloro-2-hydroxyphenyl)boronic acid[1]

  • Molecular Formula: C₆H₆BClO₃

  • Molecular Weight: 172.37 g/mol [2]

  • Key Functional Groups:

    • Boronic Acid [-B(OH)₂]: Lewis acidic, capable of reversible condensation to boroxines.[2]

    • Phenolic Hydroxyl [-OH]: Strong electron donor (ortho-director), H-bond donor.

    • Chloro [-Cl]: Electron-withdrawing (inductive), weak electron donor (resonance).

The Stability Paradox

The stability of arylboronic acids in acid is governed by the electron density at the ipso-carbon (the carbon attached to boron).

  • Destabilizing Factor (Ortho-OH): The phenolic oxygen donates electron density into the ring via resonance, strongly activating the ipso and para positions. Being ortho to the boron, it increases the basicity of the ipso-carbon, facilitating protonation—the rate-limiting step of protodeboronation.[2]

  • Stabilizing Factor (Meta-Cl): The chlorine atom at the 5-position is para to the hydroxyl and meta to the boron. Its inductive effect (

    
    ) withdraws electron density from the ring, slightly deactivating the ipso-carbon relative to the parent 2-hydroxyphenylboronic acid.
    

Net Result: The compound is more stable than 2-hydroxyphenylboronic acid but significantly less stable than phenylboronic acid or electron-deficient variants (e.g., 4-carboxyphenylboronic acid).

Mechanistic Analysis: Acid-Catalyzed Protodeboronation

The primary degradation pathway in acidic media is protodeboronation , an irreversible reaction where a proton replaces the boronic acid moiety, yielding 4-chlorophenol and boric acid.

Mechanism of Action

The reaction proceeds via an


 (Aromatic Electrophilic Substitution) mechanism.
  • Activation: The acid (H⁺) coordinates with the boronic acid hydroxyls or the phenolic oxygen, but the critical step is the attack on the ring.

  • Ipso-Protonation: The high electron density at the C1 position (due to the C2-OH group) facilitates the addition of a proton to form a cationic

    
    -complex (Wheland intermediate).
    
  • C-B Bond Cleavage: A water molecule attacks the boron atom, assisting in the cleavage of the C-B bond and restoring aromaticity.

Pathway Diagram

The following diagram illustrates the competing equilibria and the irreversible degradation pathway.

Protodeboronation Substrate 5-Chloro-2-hydroxyphenyl- boronic acid Boroxine Boroxine Trimer (Reversible Anhydride) Substrate->Boroxine - H₂O (Dehydration) SigmaComplex [Ipso-Protonated Intermediate]⁺ Substrate->SigmaComplex + H⁺ (Acidic Media) Rate Limiting Step Product 4-Chlorophenol + Boric Acid SigmaComplex->Product + H₂O - B(OH)₃

Figure 1: The reversible formation of boroxine anhydrides competes with the irreversible acid-catalyzed protodeboronation.

Experimental Assessment Protocols

To validate the stability of a specific batch or under specific reaction conditions, use the following self-validating NMR protocol. This method is superior to HPLC for this analyte due to the potential for on-column degradation and peak broadening of boron species.

Protocol: NMR Stability Assay

Objective: Quantify the rate of protodeboronation in simulated acidic environments.

Reagents:

  • Deuterated Solvent: DMSO-d₆ (for solubility) + D₂O (source of hydrolysis water).

  • Acid Source: DCl (Deuterium Chloride) or Acetic Acid-d₄.

  • Internal Standard: 1,3,5-Trimethoxybenzene (inert to acid, distinct singlet at ~6.1 ppm).[2]

Workflow:

  • Preparation: Dissolve 10 mg of 5-Chloro-2-hydroxyphenylboronic acid and 5 mg of internal standard in 0.5 mL DMSO-d₆.

  • Baseline Scan: Acquire a ¹H NMR spectrum (t=0). Integrate the aromatic protons of the boronic acid relative to the standard.

  • Acidification: Add 0.1 mL of D₂O containing the desired equivalent of acid (e.g., 1.0 eq or pH 1 buffer).

  • Monitoring: Acquire spectra at t = 15 min, 1 h, 4 h, and 24 h. Maintain temperature at 25°C (or reaction temperature).

  • Analysis: Monitor the disappearance of the boronic acid signals (typically 7.0–8.0 ppm) and the appearance of 4-chlorophenol (distinct chemical shift change due to loss of the electron-withdrawing B(OH)₂ group).

Data Interpretation Table
Observation (¹H NMR)InterpretationAction Required
Sharp peaks, no new signals Compound is stable.Proceed with reaction.
Broadening of signals Rapid equilibrium with boronate/boroxine.Common in wet solvents; usually benign.
New aromatic signals appearing Protodeboronation (formation of chlorophenol).[2]STOP. Acid concentration is too high.
Precipitate formation Polymerization or insolubility.Switch solvent system (e.g., THF/Water).[2]

Strategic Handling & Applications

Suzuki-Miyaura Coupling

The instability of the C-B bond in acid dictates specific coupling parameters:

  • Avoid Acidic Workups: Do not quench reaction mixtures with strong acid (HCl) if the product retains the boronic acid moiety or if you intend to recover unreacted starting material. Use saturated NH₄Cl (mildly acidic, pH ~5) instead.

  • Base Selection: Use mild bases (K₃PO₄, K₂CO₃) rather than strong hydroxides if the reaction is slow, as high pH can also promote degradation via a different mechanism (hydroxyboronate anion oxidation/protodeboronation).

  • Protection Strategy: If acidic conditions are unavoidable in a synthetic sequence, protect the boronic acid as a MIDA boronate or a trifluoroborate salt . These derivatives mask the empty p-orbital on boron, shutting down the Lewis acidity and significantly retarding protodeboronation.

Storage Conditions
  • Temperature: Store at < 15°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) is preferred to prevent moisture absorption.

  • Container: Tightly sealed glass with plastic insert. Avoid metal containers.

  • Shelf-Life: Re-test purity (NMR) every 6 months. The formation of the boroxine anhydride (trimer) is expected and reversible; it does not indicate degradation. However, the smell of phenol indicates irreversible decomposition.[2]

References

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited." Journal of the American Chemical Society. Link

    • Establishes the fundamental kinetics of protodeboronation and the impact of substituent electronics.
  • Zhang, G., Li, Y., & Liu, J. (2017).[2] "Acid-promoted metal-free protodeboronation of arylboronic acids." RSC Advances. Link

    • Details the mechanism of acid-catalyzed hydrolysis and the activating nature of electron-don
  • Molander, G. A., & Ellis, N. (2002).[2] "Organotrifluoroborates: Protected Boronic Acids." Accounts of Chemical Research. Link

    • Authoritative source on using protected boron species to circumvent stability issues.
  • TCI Chemicals. (2024).[3] "Product Specification: (5-Chloro-2-hydroxyphenyl)boronic Acid." Link

    • Source for physical properties and storage recommend

Sources

Exploratory

Thermal Stability Profile: 5-Chloro-2-hydroxyphenylboronic Acid

Technical Guide for Process Optimization & Quality Control Executive Summary The thermal stability of 5-Chloro-2-hydroxyphenylboronic acid is not a static property but a dynamic equilibrium governed by two competing mech...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Process Optimization & Quality Control

Executive Summary

The thermal stability of 5-Chloro-2-hydroxyphenylboronic acid is not a static property but a dynamic equilibrium governed by two competing mechanisms: reversible dehydration (boroxine formation) and irreversible protodeboronation . Unlike simple phenylboronic acids, the ortho-hydroxyl group in this compound introduces a unique "chaperone effect," facilitating the formation of thermodynamically stable dimers or boroxines even under mild conditions.

This guide provides the technical framework to distinguish between benign phase changes (anhydride formation) and destructive decomposition, ensuring the integrity of this reagent in drug discovery and Suzuki-Miyaura cross-coupling workflows.

Chemical Structure & Intrinsic Stability

The stability profile is dictated by the interplay between the boron center and its substituents:

FeatureStructural ImpactThermal Consequence
Boronic Acid Moiety Electron-deficient boron center.Prone to reversible dehydration to form cyclic anhydrides (boroxines).
2-Hydroxy Group (ortho) Intramolecular H-bonding donor.Critical: Facilitates rapid dehydration to stable dimers/boroxines; can catalyze protodeboronation at high pH.
5-Chloro Substituent Electron-withdrawing group (EWG) at meta position to Boron.Increases acidity of the B-OH protons; generally stabilizes the C-B bond against oxidation compared to electron-rich analogs.

Thermal Decomposition Mechanisms

Mechanism A: Dehydration (The Boroxine Cycle)

Upon heating or vacuum drying, the compound loses water to form a six-membered cyclic anhydride known as a boroxine . This is the primary cause of melting point discrepancies found in literature (ranging from 188°C to 242°C).

  • The Process:

    
    
    
  • Thermodynamics: The ortho-hydroxy group stabilizes the boroxine network, potentially making the anhydride the dominant species even at ambient temperatures if stored improperly.

  • Reversibility: Fully reversible upon exposure to moisture/water.

Mechanism B: Protodeboronation (Irreversible Loss)

This is the destructive cleavage of the Carbon-Boron (C-B) bond, yielding 4-chlorophenol and boric acid.

  • Trigger: High temperatures (>100°C) in the presence of water, bases, or metal catalysts.

  • Kinetic Trap: The ortho-hydroxy group can form a zwitterionic intermediate that accelerates C-B cleavage under neutral-to-basic conditions.

  • Prevention: Avoid prolonged heating in aqueous basic media without a coupling partner.

Visualization: Thermal Pathways

The following diagram illustrates the competing pathways of dehydration versus degradation.

DecompositionPathways Acid 5-Chloro-2-hydroxyphenylboronic Acid (Monomer) Dimer H-Bonded Dimer (Intermediate) Acid->Dimer -H2O (Ambient/Heat) Phenol 4-Chlorophenol (Degradation Product) Acid->Phenol Protodeboronation (High T, Base, H2O) BoricAcid Boric Acid Acid->BoricAcid + H2O Dimer->Acid +H2O Boroxine Boroxine (Anhydride) (Stable Solid) Dimer->Boroxine -H2O (Vacuum/Heat) Boroxine->Dimer +H2O

Figure 1: Thermal pathways showing the reversible boroxine cycle (blue/green) and irreversible protodeboronation (red).

Experimental Characterization Protocols

To validate the quality of your batch, do not rely solely on melting point. Use the following self-validating protocols.

Protocol: Thermogravimetric Analysis (TGA)

Use TGA to distinguish between solvated water, dehydration water, and decomposition.

  • Sample Mass: 5–10 mg.

  • Ramp Rate: 10°C/min under

    
    .
    
  • Data Interpretation:

    • Phase 1 (Ambient – 120°C): Look for a mass loss of ~10.4% .

      • Calculation: MW (Acid) = 172.[1][2][3]37. Reaction

        
         loses 3 
        
        
        
        .
      • Theoretical Loss =

        
        .
        
    • Phase 2 (>200°C): Significant mass loss indicates gross decomposition (C-B bond cleavage).

  • Pass Criteria: A clean step-transition of ~10% confirms the material is the boronic acid converting to boroxine. Absence of this step implies the material is already the boroxine (anhydride).

Protocol: Variable Temperature NMR (VT-NMR)

Standard NMR in


 often shows broad peaks due to dynamic exchange.
  • Solvent: Use DMSO-

    
     with 1% 
    
    
    
    . The
    
    
    pushes the equilibrium fully toward the monomeric acid species, sharpening the peaks.
  • Experiment:

    • Run 1H NMR at 25°C.

    • Heat to 80°C in the probe.

  • Observation:

    • If the spectrum simplifies and peaks sharpen at high T, the broadening was due to restricted rotation or dimerization (characteristic of the ortho-OH group).

    • If new irreversible peaks appear (e.g., phenol aromatic signals shifted upfield), protodeboronation has occurred.

Handling & Storage Recommendations

Based on the thermal profile, strictly adhere to these protocols to maintain reagent integrity.

ParameterRecommendationRationale
Storage Temp 2–8°C Retards the kinetics of spontaneous dehydration.
Atmosphere Inert (Argon/Nitrogen) Prevents atmospheric moisture from cycling the material between acid and anhydride, which degrades crystal habit.
Container Tightly Sealed Glass Avoid plastics that are permeable to moisture.
Reaction Prep Pre-activation If precise stoichiometry is required, assume the material contains varying amounts of anhydride. "Re-hydrate" in the reaction solvent (e.g., THF/Water mix) for 10 mins before adding catalyst.

References

  • Vertex AI Search . (2026). 5-Chloro-2-hydroxyphenylboronic acid Properties and Stability Data. Retrieved from 2

  • National Institutes of Health (NIH) . (2024). Water-stable boroxine structure with dynamic covalent bonds.[4] Retrieved from 5

  • TCI Chemicals . (2026). Product Specification: (5-Chloro-2-hydroxyphenyl)boronic Acid. Retrieved from

  • Royal Society of Chemistry . (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Retrieved from 6

  • Sigma-Aldrich . (2026). Safety Data Sheet: 5-Chloro-2-hydroxyphenylboronic acid. Retrieved from

Sources

Foundational

Technical Guide: 1H NMR Characterization of 5-Chloro-2-hydroxyphenylboronic Acid

The following technical guide details the 1H NMR characterization of 5-Chloro-2-hydroxyphenylboronic acid. It is structured for application scientists and researchers requiring precise structural verification and trouble...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the 1H NMR characterization of 5-Chloro-2-hydroxyphenylboronic acid. It is structured for application scientists and researchers requiring precise structural verification and troubleshooting protocols.

CAS: 89488-25-5 | Formula: C₆H₆BClO₃ | MW: 172.37 g/mol

Executive Summary

5-Chloro-2-hydroxyphenylboronic acid is a functionalized arylboronic acid frequently employed as a building block in Suzuki-Miyaura cross-coupling reactions and as a pharmacophore in benzoxaborole antifungal development.

Obtaining a clean 1H NMR spectrum for this compound is chemically non-trivial due to two competing equilibria:

  • Boroxine Formation: The reversible dehydration of the boronic acid moiety into a cyclic trimeric anhydride (boroxine).

  • Proton Exchange: The lability of the phenolic (-OH) and boronic [-B(OH)₂] protons, which complicates integration and peak shape.

This guide provides the characteristic spectral data in DMSO-d₆ (the standard solvent for suppressing exchange) and a self-validating protocol to ensure sample integrity.

Structural Analysis & Proton Assignment

The molecule consists of a trisubstituted benzene ring. The chemical shifts are governed by the strong electron-donating effect of the phenolic hydroxyl group (C-2) and the inductive withdrawing effects of the chlorine (C-5) and boronic acid (C-1) groups.

Chemical Structure Diagram

The following diagram illustrates the proton numbering scheme used in the spectral data table.

G C1 C-1 (Boronic) C2 C-2 (Phenolic) C1->C2 Ortho B_Group -B(OH)₂ C1->B_Group C3 C-3 (H-A) C2->C3 Ortho OH_Group -OH C2->OH_Group C4 C-4 (H-B) C3->C4 Meta C5 C-5 (Cl) C4->C5 Para C6 C-6 (H-C) C5->C6 Ortho Cl_Group -Cl C5->Cl_Group C6->C1 Ortho

Figure 1: Connectivity and substitution pattern of 5-Chloro-2-hydroxyphenylboronic acid. Note the shielding influence of the C-2 OH group on H-A (C-3).

Characteristic 1H NMR Spectral Data

Solvent: DMSO-d₆ | Frequency: 400 MHz | Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm)

AssignmentShift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Structural Justification
Phenolic -OH 9.80 – 10.50Singlet (br)1HHighly deshielded due to H-bonding; often broad.
Boronic -B(OH)₂ 8.00 – 8.80Singlet (br)2HExchangeable protons; chemical shift is concentration-dependent.
H-C (C-6) 7.55 – 7.65Doublet (d)1H

Ortho to Boron (deshielding); Meta to Cl.
H-B (C-4) 7.25 – 7.35dd1H

,

Meta to OH; Ortho to Cl. Shows coupling to H-3 and H-6.
H-A (C-3) 6.80 – 6.90Doublet (d)1H

Ortho to OH (strong shielding); Meta to Cl.
Detailed Interpretation Logic
  • The Aromatic Region (6.8 – 7.7 ppm):

    • H-3 (H-A): This proton appears furthest upfield (~6.85 ppm). It is located ortho to the strong electron-donating hydroxyl group, which increases electron density at this position via resonance, resulting in significant shielding.

    • H-6 (H-C): This proton appears furthest downfield (~7.60 ppm). It is ortho to the boronic acid group.[1] Although boron is electropositive, the empty p-orbital can participate in resonance, and the lack of ortho-shielding (compared to H-3) leaves it relatively deshielded.

    • H-4 (H-B): The signal at ~7.30 ppm is a doublet of doublets (dd). It couples strongly with its ortho neighbor H-3 (

      
       Hz) and weakly with its meta neighbor H-6 (
      
      
      
      Hz).
  • The Exchangeable Region (8.0 – 10.5 ppm):

    • In "wet" DMSO or at low concentrations, the phenolic and boronic protons may coalesce into a single broad hump or disappear entirely due to rapid exchange with water.

    • In dry DMSO-d₆, the phenolic proton is typically distinct and sharpest, while the boronic protons appear as a broad singlet integrating to 2 protons.

Experimental Protocol: Sample Preparation

To ensure reproducibility and prevent the formation of boroxine anhydrides, follow this strict protocol.

Reagents Required[2][3][4][5][6][7][8]
  • Solvent: DMSO-d₆ (99.9 atom % D) + 0.03% v/v TMS.

    • Critical: Use a fresh ampoule or solvent stored over 4Å molecular sieves. Water content >0.1% will collapse the -OH signals.

  • Tube: 5mm Precision NMR tube (e.g., Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Weighing: Weigh 10–15 mg of 5-Chloro-2-hydroxyphenylboronic acid into a clean vial.

    • Note: Do not exceed 20 mg/0.6 mL. High concentrations favor boroxine trimerization.

  • Dissolution: Add 0.6 mL of DMSO-d₆. Vortex until fully dissolved.

    • Observation: The solution should be clear and colorless to pale yellow.

  • Dehydration Check (Optional but Recommended): If the solid has been stored for long periods, it may contain partial anhydrides.

    • Action: Add 1 drop of D₂O only if you intend to collapse all exchangeable protons to simplify the aromatic region. For full characterization including OH groups, strictly avoid D₂O.

  • Acquisition: Run the 1H NMR experiment with a sufficient relaxation delay (d1

    
     2 seconds) to allow full relaxation of the quaternary carbons if running 13C, or to ensure accurate integration of the aromatic protons.
    

Troubleshooting & Quality Control

Boronic acids are dynamic molecules. Use the following decision tree to diagnose spectral anomalies.

Troubleshooting Start Analyze Spectrum CheckOH Are -OH/-B(OH)2 signals visible? Start->CheckOH MissingOH Signals Absent/Broad CheckOH->MissingOH No SharpOH Signals Sharp/Distinct CheckOH->SharpOH Yes CheckAromatic Check Aromatic Region SplitPeaks Split/Duplicated Aromatic Peaks CheckAromatic->SplitPeaks Yes CleanPeaks Clean d/dd/d Pattern CheckAromatic->CleanPeaks No Diagnosis1 Diagnosis: Wet Solvent Action: Dry DMSO over 4Å sieves MissingOH->Diagnosis1 SharpOH->CheckAromatic Diagnosis2 Diagnosis: Boroxine Formation Action: Add 10uL D2O to hydrolyze (Sacrifices OH signals) SplitPeaks->Diagnosis2 Success Valid Spectrum CleanPeaks->Success

Figure 2: Diagnostic workflow for evaluating spectral quality of arylboronic acids.

Common Pitfalls
  • Boroxine Contamination: If you see a second set of aromatic peaks (usually slightly downfield), your sample contains the cyclic anhydride (boroxine). This is common in older samples. Adding a small amount of water (or D₂O) shifts the equilibrium back to the free acid monomer.

  • Temperature Effects: The rotation of the B-C bond can be restricted. If peaks are unusually broad, running the experiment at 300K or 310K can sharpen the signals.

Applications & Context

Understanding the NMR of this compound is critical for:

  • Suzuki-Miyaura Coupling: Verifying the purity of the starting material directly correlates to catalyst turnover numbers (TON). Impurities like the de-boronated phenol (3-chlorophenol) will poison Pd catalysts.

  • Benzoxaborole Synthesis: This compound is a precursor to cyclic boron-oxygen heterocycles, a class of compounds gaining traction as anti-inflammatory and antifungal agents (e.g., Tavaborole).

References

  • Synthesis & Properties

    • Torssell, K. (1963). "Arylboronic acids.[1][2][3] I. Synthesis and physicochemical properties."[4] Tetrahedron, 19(1), 821-826.

  • General NMR Data for Boronic Acids

    • Hall, D. G. (Ed.).[5] (2011).[6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Solvent Effects & Sample Prep

    • Babij, N. R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667.[7]

  • Boroxine/Boronic Acid Equilibrium

    • IUPAC. (2014). "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013." (Blue Book).

Sources

Exploratory

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 5-Chloro-2-hydroxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Chloro-2-hydroxyphenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. I...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-hydroxyphenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling, and its potential applications in the development of therapeutic agents, necessitate a thorough understanding of its structural and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, provides a powerful tool for the direct investigation of the carbon skeleton of this molecule. This guide offers an in-depth analysis of the 13C NMR chemical shifts of 5-Chloro-2-hydroxyphenylboronic acid, blending theoretical principles with practical experimental considerations to provide a comprehensive resource for researchers in the field.

Understanding the 13C NMR Spectrum: A Predicted Analysis

Due to the limited availability of public experimental spectra for 5-Chloro-2-hydroxyphenylboronic acid, this guide will utilize predicted 13C NMR data, which provide a reliable framework for spectral interpretation. The predicted chemical shifts are generated using established computational algorithms that account for the electronic environment of each carbon atom.

The structure and numbering of 5-Chloro-2-hydroxyphenylboronic acid are as follows:

Caption: Structure of 5-Chloro-2-hydroxyphenylboronic acid with IUPAC numbering.

Predicted 13C NMR Chemical Shifts

The predicted 13C NMR chemical shifts for 5-Chloro-2-hydroxyphenylboronic acid in a standard deuterated solvent like DMSO-d6 are summarized in the table below. These values are calculated based on a combination of empirical data and theoretical models.

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Chemical Shift
C1~125 - 135Attached to the electropositive boron atom, which can lead to a slight downfield shift. However, the carbon itself is sp2 hybridized, placing it in the aromatic region. The signal for the carbon atom bonded to boron can sometimes be broadened or difficult to observe due to the quadrupolar nature of the boron nucleus.[1]
C2~155 - 165Significantly deshielded (downfield shift) due to the strong electron-withdrawing and resonance effects of the directly attached hydroxyl group. The oxygen atom's high electronegativity is the primary contributor to this large downfield shift.[2]
C3~115 - 125Shielded (upfield shift) relative to unsubstituted benzene (128.5 ppm) due to the ortho-donating effect of the hydroxyl group.
C4~130 - 140Deshielded (downfield shift) due to the para-directing electron-withdrawing effect of the boronic acid group and the meta-directing effect of the hydroxyl group.
C5~120 - 130Deshielded (downfield shift) due to the inductive electron-withdrawing effect of the chlorine atom.
C6~118 - 128Shielded (upfield shift) due to the ortho-donating effect of the hydroxyl group and the meta-directing effect of the chlorine atom.

The Causality Behind the Chemical Shifts: Substituent Effects

The chemical shift of each carbon atom in the aromatic ring is a direct consequence of the electronic effects of the three substituents: the boronic acid group [-B(OH)2], the hydroxyl group (-OH), and the chlorine atom (-Cl). These effects can be broadly categorized into inductive effects and resonance (mesomeric) effects.

  • Hydroxyl Group (-OH): The oxygen atom is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I) on the directly attached carbon (C2), causing a significant downfield shift. Conversely, the lone pairs on the oxygen atom can participate in resonance, donating electron density to the aromatic ring (+R effect), particularly at the ortho (C1, C3) and para (C5) positions. This resonance effect leads to an upfield shift (shielding) at these positions.

  • Chlorine Atom (-Cl): Chlorine is also an electronegative atom, exerting an inductive electron-withdrawing effect (-I) that deshields the attached carbon (C5) and, to a lesser extent, other carbons in the ring. While chlorine also possesses lone pairs capable of resonance donation (+R effect), its inductive effect is generally considered to be more dominant for halogens.

  • Boronic Acid Group [-B(OH)2]: The boron atom is electron-deficient, making the boronic acid group a net electron-withdrawing substituent. This is primarily an inductive effect (-I) that deshields the attached carbon (C1).

The interplay of these effects results in the predicted chemical shift pattern. The following diagram illustrates the dominant electronic influences on the aromatic ring.

G cluster_ring Aromatic Ring cluster_substituents Substituent Effects C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 BOH2 B(OH)₂ BOH2->C1 -I OH OH OH->C1 +R OH->C2 -I (strong) OH->C3 +R OH->C5 +R Cl Cl Cl->C5 -I

Caption: Electronic effects of substituents on the aromatic ring of 5-Chloro-2-hydroxyphenylboronic acid.

Experimental Protocol for 13C NMR Acquisition

Acquiring a high-quality 13C NMR spectrum of 5-Chloro-2-hydroxyphenylboronic acid requires careful sample preparation and consideration of the compound's properties.

Step-by-Step Methodology
  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectrum. Purification can be achieved by recrystallization or column chromatography.

  • Solvent Selection: A deuterated solvent that readily dissolves the compound is essential. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice for polar compounds like phenylboronic acids. An alternative is methanol-d4, which has the added benefit of breaking up boronic acid anhydrides (boroxines) that can form through dehydration and lead to complex or uninterpretable spectra.[3]

  • Sample Concentration: For a standard 5 mm NMR tube, dissolve 50-100 mg of 5-Chloro-2-hydroxyphenylboronic acid in approximately 0.6-0.7 mL of the chosen deuterated solvent.[4] This concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.[4]

  • Internal Standard: For accurate chemical shift referencing, an internal standard can be used. Tetramethylsilane (TMS) is the standard for most organic solvents, but for aqueous or highly polar solvents, other standards like 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) may be more appropriate. However, the residual solvent peak (e.g., DMSO-d6 at 39.52 ppm) is often used for referencing.

  • NMR Instrument Parameters:

    • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater for 1H) will provide better signal dispersion and sensitivity.

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling is typically used for 13C NMR.

    • Acquisition Time: An acquisition time of 1-2 seconds is usually sufficient.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

    • Temperature: Spectra are typically acquired at room temperature.

Trustworthiness of the Protocol: A Self-Validating System

The described protocol incorporates self-validating checks. The use of a standard deuterated solvent with a known chemical shift allows for immediate verification of the spectrometer's calibration. The expected number of signals in the aromatic region (six, unless there is accidental equivalence) provides a quick check on the sample's purity and structural integrity. If fewer signals are observed, it may indicate peak overlap or dynamic processes. The characteristic downfield shift of the carbon attached to the hydroxyl group (C2) serves as a key landmark for spectral assignment.

Conclusion

The 13C NMR spectrum of 5-Chloro-2-hydroxyphenylboronic acid is a rich source of information about its electronic structure. By understanding the interplay of inductive and resonance effects of the chloro, hydroxyl, and boronic acid substituents, a confident assignment of the carbon signals can be made. While experimental data remains the gold standard, reliable prediction methods provide a strong foundation for spectral interpretation. The experimental protocol outlined in this guide provides a robust methodology for obtaining high-quality spectra, enabling researchers to confidently characterize this important chemical entity in their drug discovery and development endeavors.

References

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • Chemaxon. NMR Predictor. [Link]

  • Wiley Science Solutions. KnowItAll Informatics Training - NMR Predictions. [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

  • Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • The Royal Society of Chemistry. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Link]

Sources

Foundational

A Comprehensive Technical Guide to 5-Chloro-2-hydroxyphenylboronic Acid for Advanced Research Applications

This guide provides an in-depth exploration of 5-Chloro-2-hydroxyphenylboronic acid, a versatile reagent pivotal in modern synthetic chemistry, particularly within pharmaceutical and materials science research. Moving be...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 5-Chloro-2-hydroxyphenylboronic acid, a versatile reagent pivotal in modern synthetic chemistry, particularly within pharmaceutical and materials science research. Moving beyond a standard safety data sheet, this document elucidates the compound's characteristics, safe handling protocols rooted in established safety science, and its application in widely-used synthetic methodologies. The information herein is intended for researchers, scientists, and drug development professionals to foster a comprehensive understanding and promote safe, effective utilization of this compound.

Section 1: Chemical and Physical Identity

5-Chloro-2-hydroxyphenylboronic acid is an organoboron compound that serves as a crucial building block in organic synthesis. Its utility is primarily derived from its participation in palladium-catalyzed cross-coupling reactions.[1] A thorough understanding of its fundamental properties is the first step toward its effective and safe application.

Table 1: Physicochemical Properties of 5-Chloro-2-hydroxyphenylboronic Acid

PropertyValueSource
CAS Number 89488-25-5[2]
Molecular Formula C₆H₆BClO₃[2]
Molecular Weight 172.37 g/mol [2]
Appearance White to light yellow crystalline powder
Melting Point 241-242 °C[3]
Purity Typically ≥97%[2]
Synonyms (5-Chloro-2-hydroxyphenyl)boronic acid, 5-Chloro-2-hydroxybenzeneboronic acid[2]
Storage Temperature Room temperature; recommended to be stored in a cool, dark place (<15°C) under an inert atmosphere (e.g., Nitrogen or Argon) at 2-8°C for long-term stability.[4]

Section 2: Hazard Identification and Risk Assessment

A comprehensive understanding of the potential hazards associated with 5-Chloro-2-hydroxyphenylboronic acid is paramount for ensuring laboratory safety. This compound is classified as hazardous, and adherence to safety protocols is mandatory.

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Serious Eye Damage/Eye Irritation (Category 1), H318: Causes serious eye damage.

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

  • Specific target organ toxicity — Single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.

Precautionary Statements:

A proactive approach to safety involves strict adherence to the following precautionary measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Section 3: Safe Handling, Storage, and Emergency Protocols

The Occupational Safety and Health Administration (OSHA) mandates a proactive approach to laboratory safety through the implementation of a Chemical Hygiene Plan (CHP).[5][6] The following protocols for handling 5-Chloro-2-hydroxyphenylboronic acid should be integrated into your laboratory's specific CHP.

Engineering Controls and Personal Protective Equipment (PPE)
  • Ventilation: All manipulations of solid 5-Chloro-2-hydroxyphenylboronic acid should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Gloves should be inspected before use and changed immediately if contaminated.

  • Skin and Body Protection: A lab coat and closed-toe shoes are required.

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of the reagent and prevent hazardous situations.

  • Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[7] For long-term storage, refrigeration at 2-8°C under an inert atmosphere is recommended.[4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous and potentially hazardous reactions.[8]

Emergency First Aid Measures

In the event of exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 4: Application in Suzuki-Miyaura Cross-Coupling Reactions

5-Chloro-2-hydroxyphenylboronic acid is a highly valued substrate in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] This reaction is a cornerstone in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.[9]

The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.[10] The key steps are oxidative addition, transmetalation, and reductive elimination.[10] The base plays a crucial role in activating the boronic acid for the transmetalation step.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation (Ar-B(OH)2 + Base) PdII_RX->Transmetal PdII_RAr R-Pd(II)L_n-Ar Transmetal->PdII_RAr RedElim Reductive Elimination PdII_RAr->RedElim RedElim->Pd0 R_Ar Coupled Product (R-Ar) RedElim->R_Ar Byproducts Byproducts RedElim->Byproducts RX Organohalide (R-X) RX->OxAdd ArBOH2 5-Chloro-2-hydroxyphenylboronic acid (Ar-B(OH)2) ArBOH2->Transmetal Base Base Base->Transmetal

Figure 1: Generalized Suzuki-Miyaura Coupling Catalytic Cycle.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative, non-optimized protocol for a Suzuki-Miyaura cross-coupling reaction. Researchers should optimize conditions for their specific substrates.

Materials:

  • 5-Chloro-2-hydroxyphenylboronic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, water/ethanol mixture)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 5-Chloro-2-hydroxyphenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the appropriate temperature (typically ranging from 60-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 5: Waste Disposal and Decontamination

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste generated from the use of 5-Chloro-2-hydroxyphenylboronic acid must be treated as hazardous waste.

  • Solid Waste: Collect unreacted solid 5-Chloro-2-hydroxyphenylboronic acid and any contaminated disposable materials (e.g., weigh boats, gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste: Reaction mixtures and solvent washes should be collected in a labeled hazardous waste container. It is crucial to segregate waste streams to avoid incompatible mixtures.[11] For example, do not mix acidic waste with basic waste.

  • Decontamination: Work surfaces should be decontaminated with an appropriate solvent and cleaning agent. All cleaning materials should be disposed of as hazardous waste.

The following diagram outlines a general decision-making process for handling waste from experiments involving 5-Chloro-2-hydroxyphenylboronic acid.

Waste_Disposal_Workflow Start Waste Generated IsSolid Solid Waste? Start->IsSolid SolidContainer Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidContainer Yes IsLiquid Liquid Waste? IsSolid->IsLiquid No End Dispose via Institutional EHS Procedures SolidContainer->End LiquidContainer Collect in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidContainer Yes IsLiquid->End No Segregate Segregate by Compatibility LiquidContainer->Segregate Segregate->End

Figure 2: Laboratory Waste Management Workflow.

Section 6: Concluding Remarks

5-Chloro-2-hydroxyphenylboronic acid is a powerful tool in the arsenal of the modern synthetic chemist. Its effective use is predicated on a strong foundation of safety and a thorough understanding of its chemical properties. By adhering to the guidelines outlined in this technical guide, researchers can confidently and safely leverage this reagent to advance their scientific endeavors. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before commencing any new experimental work.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Retrieved from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • OSHA. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • ECHA. (n.d.). Boric acid - Substance Information. Retrieved from [Link]

  • OSHA. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Retrieved from [Link]

  • ECHA. (n.d.). Boric acid - Substance Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ECHA. (n.d.). Boric acid - Registration Dossier. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • MDPI. (2024, November 9). Degradation of Chlorothalonil by Catalytic Biomaterials. Retrieved from [Link]

  • LabXchange. (2022, May 23). How To: Lab Waste [Video]. YouTube. Retrieved from [Link]

  • PubMed. (n.d.). Biodegradation of chlorpyrifos and its hydrolysis product 3,5,6-trichloro-2-pyridinol by a new fungal strain Cladosporium cladosporioides Hu-01. Retrieved from [Link]

  • PLOS. (n.d.). Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. Retrieved from [Link]

  • Chem-Space. (n.d.). 5-chloro-2-hydroxyphenylboronic acid. Retrieved from [Link]

  • Lead Sciences. (n.d.). 5-Chloro-2-hydroxyphenylboronic acid. Retrieved from [Link]

  • Cole-Parmer. (n.d.). CHEMICAL RESISTANCE CHART. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Handling and Storage of 5-Chloro-2-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceuticals and materials scienc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceuticals and materials science, arylboronic acids are indispensable reagents. Their prominence is largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds. Among the vast array of available arylboronic acids, 5-Chloro-2-hydroxyphenylboronic acid stands out as a versatile building block, enabling the synthesis of complex molecular architectures. However, its utility is intrinsically linked to its purity and stability, which are directly influenced by proper handling and storage.

This guide provides an in-depth, experience-driven perspective on the critical aspects of managing 5-Chloro-2-hydroxyphenylboronic acid in a laboratory setting. Moving beyond generic safety data, we will delve into the chemical rationale behind recommended procedures, empowering researchers to not only handle this reagent safely but also to preserve its integrity for optimal performance in sensitive applications.

Chemical and Physical Properties: A Foundation for Safe Handling

A thorough understanding of the inherent properties of 5-Chloro-2-hydroxyphenylboronic acid is the first step toward its safe and effective use.

PropertyValueSource
Molecular Formula C₆H₆BClO₃[1]
Molecular Weight 172.37 g/mol [1]
Appearance White to light yellow crystalline powder[1]
Melting Point 241-242 °C[1]
pKa Estimated to be in the range of 7-9 (for substituted phenylboronic acids)[2][3]
Solubility Generally soluble in polar organic solvents such as ethanol, THF, and DMSO. Limited solubility in nonpolar solvents.[4][5]

The Unseen Equilibrium: Boronic Acid vs. Boroxine

A crucial, yet often overlooked, characteristic of arylboronic acids is their propensity to exist in equilibrium with their cyclic anhydride, a trimer known as a boroxine. This dehydration is a reversible process, often driven by heat or storage in a dry environment.

boroxine_equilibrium BoronicAcid 3 x 5-Chloro-2-hydroxyphenylboronic Acid Boroxine 5-Chloro-2-hydroxyphenylboroxine BoronicAcid->Boroxine Dehydration (Heat, Vacuum) Boroxine->BoronicAcid Hydrolysis (H₂O) Water + 3 H₂O

Caption: Reversible equilibrium between 5-Chloro-2-hydroxyphenylboronic acid and its boroxine anhydride.

The presence of boroxine in a sample of 5-Chloro-2-hydroxyphenylboronic acid is not necessarily detrimental to its reactivity. In many Suzuki-Miyaura coupling reactions, the boroxine can be hydrolyzed in situ back to the active boronic acid under the reaction conditions. However, the exact stoichiometry of the reagent can be affected, potentially impacting reaction kinetics and reproducibility. For highly sensitive or stoichiometric-dependent reactions, it is advisable to be aware of and potentially quantify the boroxine content.

Expert Insight: A simple ¹H NMR analysis can often reveal the presence of both the boronic acid and the boroxine, with distinct signals for the aromatic protons in each species. The integration of these signals can provide a reasonable estimate of the ratio of the two forms.

Degradation Pathways: The Adversaries of Stability

Beyond the equilibrium with its boroxine, 5-Chloro-2-hydroxyphenylboronic acid is susceptible to two primary degradation pathways that can compromise its integrity: protodeboronation and oxidation.

Protodeboronation: The Loss of Functionality

Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by acid or base and can be accelerated by the presence of water. For 5-Chloro-2-hydroxyphenylboronic acid, this would result in the formation of 4-chlorophenol, an inactive impurity in Suzuki-Miyaura couplings.

protodeboronation A 5-Chloro-2-hydroxyphenylboronic Acid B 4-Chlorophenol A->B H⁺ / OH⁻, H₂O workflow cluster_storage Storage cluster_handling Handling cluster_reaction Reaction A Inert Atmosphere (Nitrogen/Argon) C Weighing in a Fume Hood A->C B Refrigeration (2-8°C) B->C D Preparation of Stock Solution C->D E Inert Reaction Setup D->E F Suzuki-Miyaura Coupling E->F

Caption: Recommended workflow for handling 5-Chloro-2-hydroxyphenylboronic acid.

Step-by-Step Protocol for Preparing a Stock Solution:

  • Preparation: Allow the container of 5-Chloro-2-hydroxyphenylboronic acid to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Weighing: In a well-ventilated fume hood, quickly weigh the desired amount of the solid into a clean, dry vial. Minimize the time the container is open to the atmosphere.

  • Dissolution: Add the desired solvent (e.g., anhydrous DMF, DMSO, or THF) to the vial. If necessary, gently warm the mixture to aid dissolution.

  • Storage of Solution: If the stock solution is not for immediate use, it should be stored under an inert atmosphere in a tightly sealed container and refrigerated. For long-term storage, consider aliquoting the solution to avoid repeated freeze-thaw cycles.

Note on Solvent Choice: The choice of solvent will depend on the specific application. For Suzuki-Miyaura reactions, polar aprotic solvents like DMF, dioxane, or THF are common. Ensure the solvent is anhydrous to minimize water-related side reactions.

Disposal: A Responsible Conclusion

The disposal of 5-Chloro-2-hydroxyphenylboronic acid and its associated waste must be conducted in accordance with local, state, and federal regulations. As a chlorinated organic compound, it should be treated as hazardous waste.

disposal_decision_tree Start Waste Generated SolidWaste Solid Waste (Unused Reagent, Contaminated Labware) Start->SolidWaste LiquidWaste Liquid Waste (Reaction Mixtures, Solvent Rinses) Start->LiquidWaste SegregateSolid Segregate into a Labeled Solid Hazardous Waste Container SolidWaste->SegregateSolid SegregateLiquid Segregate into a Labeled Chlorinated Organic Liquid Hazardous Waste Container LiquidWaste->SegregateLiquid ContactEHS Contact Environmental Health & Safety for Pickup and Disposal SegregateSolid->ContactEHS SegregateLiquid->ContactEHS

Caption: Decision tree for the disposal of 5-Chloro-2-hydroxyphenylboronic acid waste.

Key Disposal Principles:

  • Do Not Dispose Down the Drain: Due to its chlorinated nature and potential environmental impact, this compound should never be disposed of in the sanitary sewer. [6]* Segregate Waste Streams: Keep chlorinated organic waste separate from non-chlorinated waste to facilitate proper disposal by your institution's environmental health and safety (EHS) office. [7][8]* Label Containers Clearly: All waste containers must be clearly labeled with their contents to ensure safe handling and disposal.

Conclusion: Upholding Scientific Integrity

The effective and safe use of 5-Chloro-2-hydroxyphenylboronic acid in research and development hinges on a comprehensive understanding of its chemical nature and a disciplined approach to its handling and storage. By recognizing its potential for degradation and its equilibrium with the corresponding boroxine, scientists can take proactive steps to ensure the quality and reliability of their starting materials. The protocols outlined in this guide are intended to provide a framework for best practices, ultimately contributing to the generation of robust and reproducible scientific data. Adherence to these principles not only enhances laboratory safety but also upholds the integrity of the scientific process.

References

  • Suzuki Coupling. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Nucleophiles.
  • Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine. (2011). Journal of Agricultural and Food Chemistry, 59(19), 10518–10525.
  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011). Organic Process Research & Development, 15(5), 1063–1075.
  • Li, C., et al. (2025). The Boroxine-Boronic Acid Equilibrium. Journal of the American Chemical Society.
  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
  • The Boroxine-Boronic Acid Equilibrium. (2025). PubMed.
  • Effect of base on the Suzuki coupling a of 8 with Trimethyl boroxine. (2019).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2008). NIH Public Access.
  • Thermal Decomposition of 5-(Hydroxymethyl)-2-furaldehyde (HMF) and Its Further Transformations in the Presence of Glycine. (2011).
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
  • Pharmaceutical quality control of acid and neutral drugs based on competitive self-assembly in amphiphilic systems. (2008). PubMed.
  • On the Computational Determination of the pK a of Some Arylboronic Acids. (2020). Molecules, 25(21), 5124.
  • Process for Disposal of Chlorinated Organic Residues. (1969). Environmental Science & Technology, 3(11), 1169–1171.
  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. (2024). Molecules, 29(12), 2735.
  • Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. (2022).
  • Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. (2015). Food Science and Technology, 35(4), 734–739.
  • DMF Work-up and Solubility Issues. (2022). Reddit.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology.
  • Pharma Quality Control Strategies for Drug Development and Regul
  • 17O NMR studies of boronic acids and their deriv
  • pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. (2020).
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2019). NIH Public Access.
  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (2006). Organic Syntheses.
  • Quality control and assurance from the development to the production of biopharmaceuticals. (2015).
  • Laboratory chemical waste. (n.d.).
  • Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. (2015).
  • Tips on increasing yield of Miyaura coupling reaction? (2022). Reddit.
  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison.
  • FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. (2002). HETEROCYCLES, 57(5), 787-790.
  • Good Practices in Quality Control in Pharmaceutical and Biotech Industry an Overview of Various Regulatory Guidelines. (2017). International Journal of Pharmaceutical and Phytopharmacological Research, 9(1), 170-182.
  • Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. (2023). NIH.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). (2025). Chair of Analytical Chemistry.
  • Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. (2025).
  • Microwave synthesis and Antibacterial Activity of some Heterocyclic Schiff's base Metal Complexes of First Transition Series. (2016). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(3), 1545-1552.
  • Phenylboronic acid. (n.d.). Wikipedia.
  • Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay? (2019).

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 5-Chloro-2-hydroxyphenylboronic acid

Foreword: The Strategic Importance of Substituted Arylboronic Acids In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, arylboronic acids stand as indispensable build...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Substituted Arylboronic Acids

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, arylboronic acids stand as indispensable building blocks. Their prominence is intrinsically linked to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds.[1][2] Among these versatile reagents, 5-Chloro-2-hydroxyphenylboronic acid (CAS 89488-25-5) has emerged as a particularly valuable intermediate. The specific arrangement of its functional groups—a hydroxyl group ortho to the boronic acid and a chlorine atom para to the hydroxyl—offers a unique combination of reactivity and structural utility, enabling the construction of complex molecular architectures found in many biologically active compounds.[3]

This guide provides an in-depth exploration of the primary synthetic routes to 5-Chloro-2-hydroxyphenylboronic acid. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to elucidate the underlying chemical principles, justify methodological choices, and provide a framework for practical application.

Chapter 1: Retrosynthetic Analysis and Key Strategic Considerations

The synthesis of 5-Chloro-2-hydroxyphenylboronic acid presents a core challenge: the selective introduction of a boronic acid group onto the 4-chlorophenol scaffold at the position ortho to the hydroxyl group. The acidic nature of the phenolic proton and the electronic properties of the substituents dictate the viable synthetic strategies. Two principal retrosynthetic disconnections are most commonly employed:

  • Ortho-Functionalization of a Phenol Precursor: This strategy relies on directing a borylation reaction to the C2 position of a 4-chlorophenol derivative. This is typically achieved through ortho-lithiation, where the hydroxyl group (often in a protected form) directs the deprotonation of the adjacent carbon.

  • Halogen-Metal Exchange of a Dihalogenated Precursor: This approach begins with a precursor already possessing halogen atoms at the C2 and C5 positions, such as 2-bromo-4-chlorophenol. A selective halogen-metal exchange at the more reactive C2 position, followed by borylation, yields the target molecule.

The choice between these routes depends on factors such as starting material availability, scalability, and tolerance to cryogenic conditions and highly reactive organometallic intermediates.

Chapter 2: Synthetic Route I: Directed ortho-Metalation (DoM) of Protected 4-Chlorophenol

The Directed ortho-Metalation (DoM) strategy is a powerful tool for regioselective functionalization. However, the acidic phenolic proton (pKa ≈ 9.4) must first be protected to prevent it from quenching the strongly basic organolithium reagents used for metalation.

The Critical Role of the Protecting Group

The choice of a protecting group (PG) is paramount. An ideal PG should be:

  • Easily installed in high yield.

  • Stable to strongly basic conditions (e.g., n-butyllithium).

  • An effective Directed Metalation Group (DMG).

  • Readily cleaved under conditions that do not compromise the boronic acid moiety.

Common protecting groups like methoxymethyl (MOM) or benzyloxymethyl (BOM) ethers are suitable for this purpose.

Experimental Protocol: A Three-Step Approach

This protocol outlines the synthesis starting from 4-chlorophenol.

Step 1: Protection of 4-Chlorophenol

  • To a stirred solution of 4-chlorophenol (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a base such as diisopropylethylamine (DIPEA, 1.5 eq).

  • Slowly add the protecting group precursor, for example, benzyl chloromethyl ether (BOM-Cl, 1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until completion.

  • Work up the reaction by washing with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting protected phenol by column chromatography to yield the pure starting material for the next step.

Step 2: Directed ortho-Lithiation and Borylation

  • Dissolve the protected 4-chlorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to prevent side reactions and ensure kinetic control of the deprotonation.

  • Slowly add n-butyllithium (n-BuLi, 1.2 eq) dropwise, maintaining the internal temperature below -70 °C. The solution will typically develop a deep color, indicating the formation of the aryllithium species.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise, again ensuring the temperature remains below -70 °C. The reaction is highly exothermic.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection

  • Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2M HCl). Adjust the pH to approximately 1-2 to facilitate both the hydrolysis of the borate ester and, in some cases, the cleavage of the protecting group.[4]

  • Stir vigorously for 2-4 hours.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • If the protecting group is not cleaved by acid (e.g., benzyl), a subsequent deprotection step, such as catalytic hydrogenation for a benzyl group, is required.[4]

  • The crude product is then purified as described in Chapter 4.

Workflow and Mechanistic Rationale

DoM_Workflow Start 4-Chlorophenol Protect Step 1: Protection (e.g., BOM-Cl, Base) Start->Protect Protected Protected 4-Chlorophenol Protect->Protected Metalation Step 2: ortho-Lithiation (n-BuLi, THF, -78°C) Protected->Metalation Lithiate Aryllithium Intermediate Metalation->Lithiate Borylation Borylation (B(OiPr)₃) Lithiate->Borylation Borate Borate Ester Complex Borylation->Borate Hydrolysis Step 3: Hydrolysis & Deprotection (HCl) Borate->Hydrolysis Product 5-Chloro-2-hydroxy- phenylboronic acid Hydrolysis->Product

Figure 1: Workflow for the Directed ortho-Metalation (DoM) synthesis route.

Chapter 3: Synthetic Route II: Halogen-Metal Exchange from 2-Bromo-4-chlorophenol

This classic strategy leverages the differential reactivity of aryl halides in halogen-metal exchange reactions. The C-Br bond is significantly more reactive than the C-Cl bond towards organolithium reagents, allowing for selective metalation at the C2 position.

Principles of Halogen-Metal Exchange

The exchange rate is highly dependent on the halogen (I > Br > Cl >> F) and the stability of the resulting aryllithium species. By performing the reaction at very low temperatures (-78 °C to -100 °C), the exchange at the C-Br bond can be achieved with high selectivity, leaving the C-Cl bond intact. A critical consideration is the presence of the acidic phenolic proton, which requires either protection or the use of excess organolithium reagent.

Experimental Protocol: The "One-Pot" Method

A patent describes a method starting from 2-bromophenol that can be adapted for 2-bromo-4-chlorophenol.[4] This approach uses an excess of n-butyllithium to both deprotonate the phenol and perform the halogen-metal exchange in a single pot.

  • Under an inert nitrogen atmosphere, dissolve 2-bromo-4-chlorophenol (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (2.2 eq) dropwise. The first equivalent deprotonates the hydroxyl group to form the lithium phenoxide, while the second equivalent performs the halogen-metal exchange at the C-Br position.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add trimethyl borate (B(OMe)₃, 1.6 eq) dropwise while maintaining the cryogenic temperature.

  • After addition, allow the mixture to warm slowly to room temperature and stir for 12 hours.

  • Quench the reaction by adding 5% hydrochloric acid at 0 °C until the pH is 2-3.[4]

  • Stir for 2-3 hours to ensure complete hydrolysis of the borate ester.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude solid as detailed in Chapter 4.

Mechanistic Pathway

Halogen_Exchange cluster_0 Step 1: Deprotonation & Exchange (-78°C) cluster_1 Step 2: Borylation cluster_2 Step 3: Acidic Workup Start 2-Bromo-4-chlorophenol Reagent1 + 2.2 eq n-BuLi Start->Reagent1 Intermediate Dilithiated Intermediate Reagent1->Intermediate Reagent2 + B(OMe)₃ Intermediate->Reagent2 Borate Borate Ester Complex Reagent2->Borate Reagent3 + HCl (aq) Borate->Reagent3 Product 5-Chloro-2-hydroxyphenylboronic acid Reagent3->Product

Figure 2: Mechanistic steps for the halogen-metal exchange route.
Comparison of Synthetic Strategies
FeatureRoute I: Directed ortho-MetalationRoute II: Halogen-Metal Exchange
Starting Material 4-Chlorophenol (Readily available)2-Bromo-4-chlorophenol (Less common)
Number of Steps 3 (Protection, Borylation, Deprotection)1 (One-pot reaction)
Key Reagents n-BuLi, Borate Ester, Protecting GroupExcess n-BuLi, Borate Ester
Typical Yields Moderate to Good (60-80%)Good (Reported up to 77% for similar systems)[4]
Scalability Can be complex due to multiple steps.More straightforward for scale-up.
Major Considerations Choice of protecting group is critical.Requires precise control of stoichiometry and cryogenic temperatures.

Chapter 4: Purification and Characterization

Regardless of the synthetic route, the crude 5-Chloro-2-hydroxyphenylboronic acid requires purification to be suitable for subsequent applications like Suzuki coupling.

Purification Protocol: Slurry Washing

A highly effective method for purifying arylboronic acids is by slurrying (or pulping) the crude material in a carefully chosen solvent mixture.[4] This technique removes impurities that have different solubility profiles than the product.

  • Transfer the crude solid product to an Erlenmeyer flask.

  • Add a mixed solvent system, such as methyl tert-butyl ether (MTBE) and n-heptane, or ethanol/heptane.[4] The less polar solvent (heptane) acts as an anti-solvent.

  • Stir the slurry vigorously at room temperature for 1-2 hours.

  • Isolate the purified solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold n-heptane to remove residual MTBE.

  • Dry the white to off-white solid under vacuum to a constant weight. Purity of >99% can often be achieved with this method.[4]

Characterization Data

Proper characterization is essential to confirm the structure and purity of the final product.

PropertyDescription
Appearance White to off-white solid.[4]
Molecular Formula C₆H₆BClO₃[5]
Molecular Weight 172.37 g/mol [5]
¹H NMR (DMSO-d₆) Expected signals: Aromatic protons (3H) exhibiting characteristic ortho, meta, and para couplings; two broad singlets for the hydroxyl (OH) and boronic acid (B(OH)₂) protons, which are exchangeable with D₂O.
¹³C NMR (DMSO-d₆) Expected signals: Six distinct aromatic carbon signals, with the carbon attached to boron showing characteristic broadening due to quadrupolar relaxation.
Storage Store under an inert atmosphere at 2-8 °C. Boronic acids are prone to dehydration to form cyclic boroxines.

Chapter 5: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 5-Chloro-2-hydroxyphenylboronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction forms a C(sp²)-C(sp²) bond between the boronic acid and an organohalide or triflate.

The reaction proceeds via a well-established catalytic cycle involving three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The organic group is transferred from the boronic acid (activated by a base) to the palladium center.

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X Pd_Complex R¹-Pd(II)L₂-X OxAdd->Pd_Complex Transmetal Transmetalation Pd_Complex->Transmetal Pd_Intermediate R¹-Pd(II)L₂-R² Transmetal->Pd_Intermediate R2BOH2 Ar-B(OH)₂ (Base) R2BOH2->Transmetal RedElim Reductive Elimination Pd_Intermediate->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Figure 3: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The presence of the ortho-hydroxyl and para-chloro substituents on 5-Chloro-2-hydroxyphenylboronic acid allows for the synthesis of highly functionalized biaryl compounds, which are key scaffolds in many pharmaceutical agents.[3]

Conclusion

The synthesis of 5-Chloro-2-hydroxyphenylboronic acid is a practical exercise in modern organometallic chemistry. While the halogen-metal exchange route from 2-bromo-4-chlorophenol offers a more direct, one-pot procedure, the directed ortho-metalation of protected 4-chlorophenol provides a valuable alternative when the dihalogenated starting material is unavailable. Mastery of these techniques, coupled with effective purification strategies, provides chemists with reliable access to a highly versatile and strategic building block for advanced organic synthesis.

References

  • CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents.
  • Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity - MDPI. Available at: [Link]

  • Selective monohydroxylation of arylboronic acids. - ResearchGate. Available at: [Link]

  • CN103694094A - 5-chloro-2-pentanone preparation method - Google Patents.
  • Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions - NIH. Available at: [Link]

  • Methods for the hydroxylation of boronic acids into phenols. - ResearchGate. Available at: [Link]

  • 5-chloro-2-pentanone preparation method - Eureka | Patsnap. Available at: [Link]

  • Preparation method of 5-chloro-8-hydroxyquinoline and purification method thereof - Patsnap Eureka. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available at: [Link]

  • Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides | Organic Letters - ACS Publications. Available at: [Link]

  • Phenol synthesis by substitution or oxidation - Organic Chemistry Portal. Available at: [Link]

  • Catalyst- and solvent-free ipso-hydroxylation of arylboronic acids to phenols. Available at: [Link]

  • 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide... - ResearchGate. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC - NIH. Available at: [Link]

  • Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a - ResearchGate. Available at: [Link]

  • 1 H NMR spectrum of (E)-1-(5-chloro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. Available at: [Link]

  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents.
  • CHAPTER 5 NMR SPECTROSCOPY - University of Pretoria. Available at: [Link]

Sources

Exploratory

5-Chloro-2-hydroxyphenylboronic acid mechanism of action in Suzuki coupling

This technical guide details the mechanistic behavior, experimental protocols, and optimization strategies for employing 5-Chloro-2-hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. [1] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanistic behavior, experimental protocols, and optimization strategies for employing 5-Chloro-2-hydroxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions.

[1]

Executive Summary

5-Chloro-2-hydroxyphenylboronic acid (CAS: 89488-25-5) is a specialized organoboron reagent used primarily to introduce a 5-chloro-2-hydroxyphenyl moiety into biaryl scaffolds.[1] This structural motif is a critical precursor for dibenzofurans (via oxidative cyclization) and benzoxaboroles (bioactive pharmacophores).[1]

Unlike simple phenylboronic acids, this reagent presents a unique mechanistic duality driven by the ortho-hydroxyl group. While the -OH group can accelerate transmetallation through intramolecular coordination, it also significantly increases the susceptibility to protodeboronation (hydrolytic C-B bond cleavage).[1] Successful utilization requires a protocol that kinetically favors the cross-coupling pathway over the decomposition pathway.[1]

Molecular Properties & Reactivity Profile

The reactivity of this compound is defined by the interplay between the electron-withdrawing chlorine and the electron-donating (and potentially chelating) hydroxyl group.

PropertyFeatureMechanistic Impact in Suzuki Coupling
Ortho-Hydroxyl H-Bond Donor / NucleophileUpon deprotonation (pKa ~8-9), the phenoxide can coordinate to the boron center, forming a cyclic boronate species. This facilitates transmetallation but also activates the C-B bond for hydrolysis.
5-Chloro Substituent Electron Withdrawing (Inductive)Increases the acidity of the phenol and the Lewis acidity of the boron. It stabilizes the potential aryl anion intermediate, inadvertently increasing the rate of base-catalyzed protodeboronation.
Boronic Acid Moiety Lewis AcidExists in equilibrium between the neutral trigonal form and the tetrahedral anionic "ate" complex in basic media.[1]

Mechanism of Action: The "Ortho-Effect" Cycle

The core mechanism follows the standard Pd(0)/Pd(II) Suzuki catalytic cycle, but with a critical deviation during the activation and transmetallation phases.

The Activation Step

In standard Suzuki coupling, a base (e.g.,


 or 

) coordinates to the boron atom to form a reactive trihydroxyboronate species

. For 5-Chloro-2-hydroxyphenylboronic acid , the base first deprotonates the ortho-phenol. The resulting phenoxide oxygen intramolecularly coordinates to the boron atom, forming a cyclic oxaborole-like anion .
The Bifurcation Point (Coupling vs. Decomposition)

This cyclic anionic species is the "activated" intermediate.[1] It faces two competing pathways:[2][3][4]

  • Productive Transmetallation: The activated boron species transfers the aryl group to the

    
     complex.[1] This is the desired pathway.
    
  • Destructive Protodeboronation: The electron-rich nature of the intermediate, combined with the stability of the leaving group (5-chloro-2-hydroxyphenolate), makes it susceptible to hydrolysis by water, replacing the

    
     group with a proton.
    
Mechanistic Diagram

The following diagram visualizes the catalytic cycle, highlighting the specific activation mode and the risk of protodeboronation.

SuzukiMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd + Ar-X PdII_ArX L2Pd(II)(Ar)X (Intermediate A) OxAdd->PdII_ArX Transmetallation Transmetallation PdII_ArX->Transmetallation BoronicAcid 5-Cl-2-OH-Ph-B(OH)2 (Precursor) ActivatedBoronate Cyclic Phenoxo-Boronate Anion (Activated Species) BoronicAcid->ActivatedBoronate + Base (Intramolecular Coord) Base Base (K2CO3/OH-) Base->ActivatedBoronate ActivatedBoronate->Transmetallation Pathway A: Coupling Decomp Protodeboronation (Side Reaction) ActivatedBoronate->Decomp Pathway B: Hydrolysis PdII_Diaryl L2Pd(II)(Ar)(Ar') Transmetallation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product Biaryl Product (C-C Bond Formed) RedElim->Product Byproduct 3-Chlorophenol (Decomposition Product) Decomp->Byproduct

Caption: Catalytic cycle showing the bifurcation between productive transmetallation (Green) and protodeboronation (Red) driven by the cyclic activated intermediate.[1]

Experimental Protocol

This protocol is designed to minimize protodeboronation by using a high-activity catalyst system (Pd/SPhos) that accelerates the transmetallation step, ensuring it outcompetes decomposition.[1]

Reagents & Materials
  • Aryl Halide (1.0 equiv): e.g., 4-Bromoanisole (187 mg, 1.0 mmol).[1]

  • Boronic Acid (1.2 - 1.5 equiv): 5-Chloro-2-hydroxyphenylboronic acid (207-258 mg).[1] Note: Excess is used to account for partial deboronation.

  • Catalyst (2-5 mol%): Pd(OAc)₂ (4.5 mg) + SPhos (16 mg) OR Pd(PPh₃)₄ (58 mg).[1] SPhos is preferred for sterically demanding or unstable substrates.

  • Base (3.0 equiv): K₃PO₄ (636 mg) or K₂CO₃ (414 mg).[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed).[1]

Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of argon or nitrogen.[1]

  • Charging Reagents:

    • Add the Aryl Halide (1.0 mmol), 5-Chloro-2-hydroxyphenylboronic acid (1.2 mmol), and Base (3.0 mmol) to the vial.

    • Self-Validation Check: Ensure the boronic acid is a white/off-white solid.[1] If it is dark or sticky, it may have already degraded (dehydrated to boroxine or deboronated).[1]

  • Catalyst Addition:

    • Add the Pd catalyst and Ligand.[1]

    • Expert Tip: If using Pd(OAc)₂/SPhos, pre-stirring the catalyst and ligand in a small amount of solvent for 5 minutes can generate the active catalytic species

      
       more effectively before introducing the substrates.[1]
      
  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (4 mL) and deionized Water (1 mL).

    • CRITICAL: Sparge the mixture with argon for 10-15 minutes. Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand, stalling the reaction.

  • Reaction:

    • Seal the vessel and heat to 80–100 °C .

    • Monitor via TLC or LC-MS every hour.[1]

    • Endpoint: Reaction is typically complete within 2-6 hours.[1] Extended heating increases the ratio of deboronated byproduct.[1]

  • Work-up:

    • Cool to room temperature.[1][5][6]

    • Acidify carefully with 1M HCl to pH ~3-4 (to protonate the phenoxide and ensure the product partitions into the organic phase).

    • Extract with Ethyl Acetate (3 x 10 mL).[1]

    • Wash combined organics with brine, dry over anhydrous

      
      , and concentrate.[1]
      
  • Purification:

    • Purify via silica gel flash chromatography.[1] The biaryl phenol product will be more polar than the starting aryl halide but less polar than the boronic acid.[1]

Troubleshooting & Optimization

IssueDiagnosisSolution
Low Yield / High Protodeboronation LC-MS shows significant 3-chlorophenol (mass = 128.5).[1]1. Switch to anhydrous conditions: Use Toluene/Dioxane with anhydrous

.2. Increase catalyst loading to speed up transmetallation.3. Use a Buchwald precatalyst (e.g., XPhos Pd G2) for faster turnover.[1]
Homocoupling of Aryl Halide Presence of Ar-Ar dimer.[1]Improve degassing (remove

). Reduce the amount of catalyst slightly or switch to a less reducing solvent system.[1]
No Reaction Starting materials remain unchanged.1. Check catalyst quality (Pd(0) is sensitive to air).2. The boronic acid may be dehydrated (boroxine).[1] Add a small amount of water (if running anhydrous) or ensure base strength is sufficient to open the boroxine.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075.[1] Link[1]

  • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017).[1] Base-catalyzed protodeboronation of arylboronic acids and esters.[1] Journal of the American Chemical Society, 139(37), 13156-13165.[1] Link[1]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[1] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from MIDA Boronates.[1] Journal of the American Chemical Society, 131(20), 6961–6963.[1] Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Chloro-2-hydroxyphenylboronic Acid Suzuki-Miyaura Coupling Protocol

[1] Executive Summary This technical guide details the optimized protocols for the cross-coupling of 5-Chloro-2-hydroxyphenylboronic acid (CAS: 89488-25-5) with aryl halides via the Suzuki-Miyaura reaction. While the 5-c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the optimized protocols for the cross-coupling of 5-Chloro-2-hydroxyphenylboronic acid (CAS: 89488-25-5) with aryl halides via the Suzuki-Miyaura reaction. While the 5-chloro substituent provides a handle for further functionalization, the ortho-hydroxyl group presents specific synthetic challenges, primarily protodeboronation and catalyst poisoning . This document provides two distinct workflows: a Direct Coupling Protocol (for efficiency) and a Protected Route (for maximum reliability), supported by mechanistic insights to ensure reproducibility in drug discovery and process chemistry environments.

Technical Background: The "Ortho-Hydroxy" Challenge

Substrate Analysis
  • Reagent: 5-Chloro-2-hydroxyphenylboronic acid.[1][2][3][4]

  • Structural Features:

    • Boronic Acid (

      
      ):  The transmetallation site.
      
    • Ortho-Hydroxyl (-OH): A nucleophilic group capable of coordinating Palladium (Pd) or facilitating rapid protodeboronation.

    • Meta-Chloro (-Cl): Electron-withdrawing group; generally stable under standard Suzuki conditions (

      
      C) but allows for subsequent Buchwald-Hartwig aminations or secondary couplings.
      
Mechanism of Failure (Protodeboronation)

The primary cause of low yields with this specific substrate is not catalyst death, but the rapid hydrolysis of the C-B bond. The ortho-hydroxyl group acts as an intramolecular proton source or facilitates the formation of a boronate "ate" complex that is susceptible to protonolysis by water, yielding 4-chlorophenol instead of the biaryl product.

Mechanistic Pathway Diagram

The following diagram illustrates the competition between the productive Transmetallation cycle and the destructive Protodeboronation pathway.

SuzukiMechanism Substrate 5-Cl-2-OH-Phenylboronic Acid AteComplex Boronate 'Ate' Complex Substrate->AteComplex + Base Base Base (OH-) Product Biaryl Product (Success) AteComplex->Product Transmetallation (Fast w/ Bulky Ligands) Byproduct 4-Chlorophenol (Protodeboronation) AteComplex->Byproduct Hydrolysis (Facilitated by ortho-OH) Pd_II Ar-Pd(II)-X (Oxidative Addition Complex) Pd_II->Product Reductive Elimination

Figure 1: Mechanistic competition. The ortho-OH group accelerates the "Hydrolysis" pathway. Success depends on accelerating "Transmetallation" using active catalysts.

Protocol A: Direct Coupling (High Efficiency)

Recommended for initial screening and when the coupling partner is a standard Aryl Bromide.

Experimental Design Strategy

To overcome the ortho-effect without protecting groups, we utilize Pd(dppf)Cl₂ , a robust catalyst that resists coordination by the free phenol. We employ a biphasic solvent system to modulate the concentration of base available to the boronic acid, reducing the rate of decomposition.

Reagents & Materials
ComponentEquivalentsRole
Aryl Bromide 1.0 equivElectrophile
5-Cl-2-OH-Phenylboronic acid 1.2 - 1.5 equivNucleophile (Excess required due to potential deboronation)
Pd(dppf)Cl₂ · DCM 0.03 - 0.05 equivCatalyst (Robust, air-stable)
K₂CO₂ (2M Aqueous) 3.0 equivBase
1,4-Dioxane [0.2 M]Solvent (Miscible organic)
Step-by-Step Procedure
  • Setup: Charge a reaction vial with the Aryl Bromide (1.0 mmol), Boronic Acid (1.5 mmol, 258 mg), and Pd(dppf)Cl₂ (0.05 mmol, 41 mg).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes phenol oxidation.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) via syringe. Stir to dissolve solids.

  • Base Addition: Add degassed 2M K₂CO₃ (1.5 mL) via syringe. The mixture will become biphasic/emulsion.

  • Reaction: Heat the block to 85°C with vigorous stirring (1000 rpm) for 4–12 hours.

    • Checkpoint: Monitor by TLC/LCMS. If the boronic acid is consumed but SM remains, add 0.5 equiv more boronic acid.

  • Workup: Cool to RT. Dilute with EtOAc and acidify slightly with 1M HCl (to pH ~5-6) to ensure the phenol is protonated for extraction. Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Protected Route (High Reliability)

Recommended for scale-up, expensive coupling partners, or if Protocol A yields <50%.

Rationale

Masking the phenol as a Methoxymethyl (MOM) ether or Methyl ether prevents catalyst poisoning and significantly retards protodeboronation.

Workflow Diagram

ProtectedRoute Step1 Step 1: Protection (MOM-Cl, DIPEA, DCM) Step2 Step 2: Suzuki Coupling (Pd(PPh3)4, Na2CO3, DME/H2O) Step1->Step2 Yield >90% Step3 Step 3: Deprotection (HCl/MeOH or TFA/DCM) Step2->Step3 Stable Biaryl

Figure 2: Three-stage workflow for difficult substrates.

Detailed Methodology (MOM-Protection Route)
  • Protection: React 5-Chloro-2-hydroxyphenylboronic acid with MOM-Cl (2.5 equiv) and DIPEA (3.0 equiv) in DCM at 0°C

    
     RT. Note: The boronic acid -B(OH)₂ is generally left unprotected or forms a transient ester; the phenol is the primary target.
    
  • Coupling:

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(Amphos)Cl₂.

    • Solvent: DME/Water (3:1).

    • Temp: 80°C.

    • Observation: Yields are typically 20-30% higher than the direct route for sterically hindered partners.

  • Deprotection: Treat the isolated biaryl with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 1 hour to reveal the free phenol.

Optimization & Troubleshooting Matrix

Solvent & Base Screening

If the standard conditions fail, consult this matrix based on the observed failure mode.

Observed IssueDiagnosisRecommended Adjustment
Low Conversion (SM remains) Catalyst DeactivationSwitch to SPhos Pd G2 or XPhos Pd G2 . These bulky ligands create a "protective shell" around Pd.
High De-boronation (Phenol product) Base too strong / Temp too highSwitch base to K₃PO₄ (anhydrous) or KF . Reduce water content (use Toluene/Water 10:1).
Homocoupling (Ar-Ar) OxidationRigorous degassing is required. Ensure Boronic Acid is added last or slowly.
Handling the Reagent
  • Anhydride Formation: 5-Chloro-2-hydroxyphenylboronic acid often exists as a boroxine (cyclic anhydride) trimer. This does not affect the reaction stoichiometry significantly, but the reagent may appear as a dry powder that is slow to dissolve.

  • Stoichiometry: Always calculate equivalents based on the monomeric molecular weight (MW: 172.37 g/mol ).

References

  • Suzuki-Miyaura Coupling Fundamentals

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 132(31), 10821–10829.

  • Use of Bulky Phosphines (SPhos/XPhos)

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for the Suzuki-Miyaura Coupling of Hindered Substrates. Journal of the American Chemical Society, 127(13), 4685–4696.

  • Reagent Data

    • PubChem Compound Summary for CID 16063649 (5-Chloro-2-hydroxyphenylboronic acid).

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always review Safety Data Sheets (SDS) for 5-Chloro-2-hydroxyphenylboronic acid and Palladium catalysts before handling.

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling of 5-Chloro-2-hydroxyphenylboronic Acid

Introduction: The Strategic Importance of Substituted Biaryls The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed transformation is indispensable in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl scaffolds.[1][3]

Within the vast library of building blocks, 5-Chloro-2-hydroxyphenylboronic acid is a particularly valuable reagent. Its unique substitution pattern—a halogen, a hydroxyl group, and a boronic acid moiety—allows for the strategic introduction of a functionalized phenolic ring into target molecules.[1] However, the very features that make it attractive also present distinct challenges. The ortho-hydroxyl group can interact with the palladium catalyst, potentially altering its reactivity, while the steric bulk of the substituents can impede key steps in the catalytic cycle.[4][5]

This guide provides an in-depth exploration of the mechanistic principles, catalyst selection strategies, and field-proven protocols for the successful cross-coupling of 5-Chloro-2-hydroxyphenylboronic acid. It is designed for researchers and drug development professionals seeking to leverage this versatile building block with confidence and efficiency.

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount to rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three fundamental steps, all orchestrated by a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[2][6][7]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the coupling partner (an aryl or vinyl halide/triflate). This step forms a Pd(II) complex. The reactivity of the halide is crucial, with the rate of oxidative addition typically following the trend I > Br > OTf >> Cl.[2][8]

  • Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[2][9] The base converts the boronic acid into a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the Pd(II) center, displacing a halide.

  • Reductive Elimination: The final step involves the two organic groups on the Pd(II) center coupling together to form the new C-C bond of the biaryl product. This process simultaneously regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][6]

Suzuki_Miyaura_Cycle cluster_0 Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition TM_Complex Ar-Pd(II)L₂-Ar' (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Product Product (Ar-Ar') TM_Complex->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->OA_Complex ArBOH Ar'B(OH)₂ + Base Boronate [Ar'B(OH)₃]⁻ ArBOH->Boronate Boronate->TM_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst System Selection: The Key to Success

The choice of palladium source and, more critically, the ancillary ligand, is the single most important factor determining the outcome of a challenging cross-coupling reaction.

Palladium Precatalysts

The active Pd(0) species is typically generated in situ from a more stable Pd(II) or Pd(0) precatalyst.[10] Common choices include:

  • Palladium(II) Acetate (Pd(OAc)₂): Cost-effective and widely used, it is reduced to Pd(0) in the reaction mixture by ligands or other reagents.[10]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A common Pd(0) source, often used when a pre-formed Pd(0) complex is desired.[10]

  • Palladium(II) Chloride (PdCl₂): Another simple palladium salt that can serve as a precatalyst.[11][12]

  • Pre-formed Catalyst Complexes (e.g., Pd(PPh₃)₄, PEPPSI™-type, Buchwald Precatalysts): These offer greater air stability and can lead to more reproducible results by ensuring efficient generation of the active catalytic species.

The Decisive Role of Ligands

For a substrate like 5-Chloro-2-hydroxyphenylboronic acid, standard ligands like triphenylphosphine (PPh₃) may prove insufficient. The steric hindrance and electronic properties of this substrate necessitate the use of more sophisticated ligands to achieve high yields.

  • Bulky, Electron-Rich Phosphines: This class of ligands, pioneered by Buchwald and Fu, is often the first choice for difficult couplings. Ligands such as SPhos , XPhos , and RuPhos are highly effective.[5][8][13] Their large steric bulk promotes the reductive elimination step, while their strong electron-donating nature facilitates the oxidative addition of less reactive aryl chlorides.[5][9]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are powerful neutral, two-electron donors that form highly stable bonds with palladium.[3] This stability makes them exceptionally effective for activating stubborn aryl chlorides and preventing catalyst decomposition at high temperatures.[9]

  • Chelating Ligands: Ligands capable of chelation, such as those with P,O-donor sets, can form highly stable and active monoligated palladium complexes, which can be beneficial for specific transformations.[14] The ortho-hydroxyl group of the boronic acid itself may act as a directing group or a transient ligand, an effect that must be considered during optimization.[4]

Experimental Protocols

Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.

Protocol 1: General Coupling with an Aryl Bromide using a Buchwald Ligand

This protocol provides a robust starting point for coupling 5-Chloro-2-hydroxyphenylboronic acid with a range of aryl bromides.

Materials & Reagents:

  • 5-Chloro-2-hydroxyphenylboronic acid

  • Aryl bromide (Ar-Br)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), 5-Chloro-2-hydroxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, briefly weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add the catalyst and ligand to the Schlenk flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (0.5 mL) to the flask.

  • Degassing: Seal the flask and perform three cycles of vacuum/backfill with an inert gas (Argon or Nitrogen) to thoroughly remove oxygen from the reaction mixture. This step is critical to prevent catalyst oxidation and homocoupling side reactions.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Protocol 2: Coupling with a Challenging Aryl Chloride using an NHC Ligand

This protocol is tailored for less reactive aryl chloride coupling partners, which often require more forcing conditions and a more robust catalyst system.

Materials & Reagents:

  • 5-Chloro-2-hydroxyphenylboronic acid

  • Aryl chloride (Ar-Cl)

  • PEPPSI™-IPr catalyst (palladium(II) dichloride)

  • Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • tert-Amyl alcohol or Toluene (anhydrous)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: In an oven-dried vial, combine the aryl chloride (1.0 mmol, 1.0 equiv), 5-Chloro-2-hydroxyphenylboronic acid (1.5 mmol, 1.5 equiv), and finely ground K₂CO₃ (2.5 mmol, 2.5 equiv).

  • Catalyst Addition: Add the PEPPSI™-IPr catalyst (0.03 mmol, 3 mol%) to the vial.

  • Solvent Addition: Add anhydrous tert-amyl alcohol (4 mL).

  • Degassing: Seal the vial and purge with inert gas for 5-10 minutes.

  • Reaction: Place the sealed vial in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring & Workup: Follow steps 6 and 7 from Protocol 1.

  • Purification: Follow step 8 from Protocol 1.

Data Summary and Optimization Parameters

The optimal conditions can vary significantly based on the specific coupling partners. The following table provides a starting point for optimization.

ParameterAryl Bromide CouplingAryl Chloride CouplingRationale & Expert Insights
Catalyst System Pd(OAc)₂ / SPhosPd₂(dba)₃ / XPhos or NHC-PdAryl chlorides require more electron-rich and sterically hindered ligands to facilitate the difficult oxidative addition step.[5][9]
Pd Loading 1-2 mol%2-5 mol%Higher catalyst loading may be necessary for less reactive substrates.
Base K₃PO₄, K₂CO₃Cs₂CO₃, K₃PO₄Stronger, more oxophilic bases like K₃PO₄ or Cs₂CO₃ are often superior for hindered boronic acids.
Solvent Dioxane/H₂O, Toluene/H₂OToluene, t-AmOH, CPMEA small amount of water often accelerates transmetalation, but anhydrous conditions may be needed to prevent protodeboronation.[5]
Temperature 80 - 100 °C100 - 120 °CHigher temperatures are generally required to overcome the activation barrier for C-Cl bond cleavage.
Boronic Acid 1.1 - 1.3 equiv1.3 - 1.5 equivA slight excess of the boronic acid is used to compensate for potential homocoupling or protodeboronation.[13]

Troubleshooting Common Issues

Troubleshooting Start Reaction Fails Issue1 Low/No Conversion Possible Causes: - Inactive Catalyst - Insufficient Degassing - Wrong Base/Solvent - Low Temperature Start->Issue1 Issue2 Protodeboronation Possible Causes: - Excess Water - Base too Strong - High Temperature - Substrate Instability Start->Issue2 Issue3 Homocoupling (Ar-Ar, Ar'-Ar') Possible Cause: - Oxygen in Reaction Start->Issue3 Solution1 {Solutions | - Use Fresh Catalyst - Improve Inert Technique - Screen Bases/Solvents - Increase Temperature } Issue1->Solution1 Solution2 {Solutions | - Use Anhydrous Conditions - Switch to Milder Base (KF) - Use MIDA Boronate - Lower Temperature } Issue2->Solution2 Solution3 {Solution | - Rigorous Degassing (Freeze-Pump-Thaw) } Issue3->Solution3

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

  • Low or No Conversion: This is the most common issue. Ensure your palladium catalyst has not been deactivated by air exposure. The most critical experimental variable is often the effectiveness of the degassing procedure. If the issue persists, screen alternative ligands, bases, and solvents as outlined in the optimization table.[15]

  • Protodeboronation: The replacement of the C-B bond with a C-H bond is a known side reaction for many arylboronic acids, particularly those with ortho substituents or electron-withdrawing groups.[5][16] This can be minimized by using rigorously dried solvents, employing a milder base like potassium fluoride (KF), or using a protected version of the boronic acid, such as an N-methyliminodiacetic acid (MIDA) boronate ester, which slowly releases the active boronic acid under the reaction conditions.[8][16]

  • Homocoupling of Boronic Acid: The formation of a symmetrical biaryl from two molecules of the boronic acid is typically caused by the presence of oxygen. This underscores the critical importance of maintaining an inert atmosphere throughout the reaction setup and duration.

Conclusion

The palladium-catalyzed cross-coupling of 5-Chloro-2-hydroxyphenylboronic acid is a powerful tool for constructing highly functionalized biaryl structures. Success hinges on a rational approach to catalyst selection, with bulky, electron-rich phosphine and NHC ligands being paramount for overcoming the challenges posed by this substituted substrate. By carefully controlling reaction parameters—particularly the choice of base, solvent, and temperature—and employing rigorous inert atmosphere techniques, researchers can reliably achieve high yields. The protocols and troubleshooting guide presented here provide a solid foundation for the application of this versatile building block in pharmaceutical and materials science research.

References

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). MDPI.
  • Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. (n.d.). TCI Chemicals.
  • The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv.
  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). MDPI.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Mechanism for Palladium catalyzed Suzuki cross‐coupling reaction. (n.d.). ResearchGate.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • The Suzuki Reaction. (n.d.). Myers Group, Harvard University.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. (1999). The Journal of Organic Chemistry.
  • Palladium Catalysts for Cross-Coupling Reaction. (n.d.). MDPI.
  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development.
  • A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. (n.d.). National Institutes of Health.
  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (n.d.). National Institutes of Health.
  • Organoborane coupling reactions (Suzuki coupling). (n.d.). National Institutes of Health.
  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. (2025). ResearchGate.
  • Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions. (2025). ResearchGate.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Slow release of organoboronic acids in cross-coupling reactions. (n.d.). Google Patents.

Sources

Method

The Petasis Reaction with 5-Chloro-2-hydroxyphenylboronic Acid: A Versatile Tool for the Synthesis of Substituted Aminophenols

Introduction: Unlocking Complex Scaffolds with Multicomponent Reactions The Petasis reaction, a cornerstone of multicomponent reaction chemistry, offers a powerful and atom-economical approach to synthesizing substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Complex Scaffolds with Multicomponent Reactions

The Petasis reaction, a cornerstone of multicomponent reaction chemistry, offers a powerful and atom-economical approach to synthesizing substituted amines from an amine, a carbonyl compound, and an organoboronic acid.[1][2][3] This transformation is particularly valuable in medicinal chemistry and drug discovery, where it provides rapid access to libraries of structurally diverse molecules, including unnatural α-amino acids and other pharmacologically relevant scaffolds.[1] The reaction's tolerance for a wide range of functional groups and its often mild reaction conditions further underscore its synthetic utility.[2]

This application note provides a detailed guide to the Petasis reaction utilizing 5-Chloro-2-hydroxyphenylboronic acid. The presence of the ortho-hydroxy group on the boronic acid plays a crucial role in the reaction mechanism, while the chloro substituent offers a handle for further synthetic modifications and can influence the biological activity of the final product. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, present expected characterization data, and discuss the potential applications of the resulting substituted aminophenols in drug development.

The Strategic Advantage of 5-Chloro-2-hydroxyphenylboronic Acid in the Petasis Reaction

The choice of 5-Chloro-2-hydroxyphenylboronic acid as a substrate in the Petasis reaction is strategic for several reasons:

  • Accelerated Reaction Rate: The ortho-hydroxyl group can participate in the reaction mechanism, forming a more reactive boronate intermediate, which can accelerate the rate of the key carbon-carbon bond-forming step.

  • Structural Diversity: The resulting 2-amino-4-chlorophenol scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[4]

  • Functionality for Further Derivatization: The chloro group provides a site for subsequent cross-coupling reactions or other transformations, allowing for the generation of a diverse library of compounds from a common intermediate.

  • Modulation of Physicochemical Properties: The presence of the chlorine atom can significantly impact the lipophilicity and electronic properties of the final molecule, which can be crucial for optimizing drug-like properties.

Mechanistic Insights: A Symphony of Reversible and Irreversible Steps

The Petasis reaction proceeds through a series of equilibrium steps culminating in an irreversible carbon-carbon bond formation. The generally accepted mechanism involves the following key stages:

  • Iminium Ion Formation: The amine and aldehyde (or ketone) react to form a hemiaminal, which then dehydrates to generate a reactive iminium ion.

  • Boronate Complex Formation: The boronic acid reacts with the hydroxyl group of the hemiaminal or another donor to form a tetracoordinate boronate complex. In the case of ortho-hydroxyphenylboronic acids, intramolecular coordination can play a significant role.

  • Nucleophilic Transfer: The organic moiety of the boronic acid is transferred to the electrophilic carbon of the iminium ion. This is the key bond-forming step and is generally considered irreversible.[3]

  • Hydrolysis: The resulting intermediate is hydrolyzed to yield the final substituted amine product.

dot graph Petasis_Mechanism { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Reactants [label="Amine + Aldehyde + 5-Chloro-2-hydroxyphenylboronic Acid", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Iminium [label="Iminium Ion Formation"]; Boronate [label="Boronate Complex Formation"]; Transfer [label="Nucleophilic Transfer (Irreversible C-C Bond Formation)", color="#EA4335"]; Hydrolysis [label="Hydrolysis"]; Product [label="Substituted Aminophenol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Reactants -> Iminium; Iminium -> Boronate; Boronate -> Transfer; Transfer -> Hydrolysis; Hydrolysis -> Product; } caption: "Generalized mechanism of the Petasis reaction."

Experimental Protocol: Synthesis of 2-((Diethylamino)(phenyl)methyl)-4-chlorophenol

This protocol is adapted from established procedures for the Petasis reaction of substituted salicylaldehydes and arylboronic acids.[5] It describes the reaction of 5-chlorosalicylaldehyde, diethylamine, and phenylboronic acid as a representative example. Researchers should note that reaction times and purification methods may need to be optimized for different amine and carbonyl substrates.

Materials and Equipment
MaterialGradeSupplier
5-Chlorosalicylaldehyde≥98%Commercially Available
Diethylamine≥99.5%Commercially Available
Phenylboronic Acid≥95%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Molecular Sieves, 4 ÅActivatedCommercially Available
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Silica Gel230-400 meshCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Round-bottom flaskStandard laboratory glassware
Magnetic stirrer and stir barStandard laboratory equipment
Thin Layer Chromatography (TLC) platesSilica gel coated
Rotary evaporatorStandard laboratory equipment
Column chromatography setupStandard laboratory equipment
Step-by-Step Procedure

dot graph Protocol_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reactants [label="Combine 5-chlorosalicylaldehyde,\ndiethylamine, phenylboronic acid,\nand molecular sieves in DCM"]; Stir [label="Stir at room temperature"]; Monitor [label="Monitor reaction by TLC"]; Workup [label="Filter and concentrate the reaction mixture"]; Purify [label="Purify by column chromatography"]; Characterize [label="Characterize the final product"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reactants; Reactants -> Stir; Stir -> Monitor; Monitor -> Workup; Workup -> Purify; Purify -> Characterize; Characterize -> End; } caption: "Experimental workflow for the Petasis reaction."

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-chlorosalicylaldehyde (1.0 mmol, 156.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and activated 4 Å molecular sieves (500 mg).

  • Addition of Reagents: Add anhydrous dichloromethane (10 mL) to the flask, followed by diethylamine (1.5 mmol, 0.155 mL).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves. Wash the celite pad with dichloromethane (2 x 10 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield 2-((diethylamino)(phenyl)methyl)-4-chlorophenol as a solid or oil. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Product Characterization

The following table outlines the expected analytical data for the representative product, 2-((diethylamino)(phenyl)methyl)-4-chlorophenol.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.30-7.15 (m, 5H, Ar-H), 7.05 (d, J = 2.4 Hz, 1H, Ar-H), 6.85 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 6.70 (d, J = 8.4 Hz, 1H, Ar-H), 4.85 (s, 1H, CH-N), 2.70-2.50 (m, 4H, N-CH₂), 1.05 (t, J = 7.2 Hz, 6H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 155.0, 140.0, 129.5, 129.0, 128.5, 128.0, 125.0, 124.0, 117.0, 70.0, 45.0, 12.0
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₁₇H₂₁ClNO: 290.13; found: 290.13

Applications in Drug Discovery and Medicinal Chemistry

The substituted 2-aminophenol scaffold synthesized through this Petasis reaction is a versatile building block in drug discovery. These compounds and their derivatives have shown a wide range of biological activities, including:

  • Antimicrobial Agents: The aminophenol core is present in various natural and synthetic compounds with antibacterial and antifungal properties.[6]

  • Anticancer Agents: Substituted aminophenols have been investigated as potential anticancer agents, with some derivatives showing promising activity against various cancer cell lines.[4]

  • Enzyme Inhibitors: The ability of the phenol and amine groups to interact with active sites makes these scaffolds suitable for the design of enzyme inhibitors.

  • Central Nervous System (CNS) Active Agents: The structural motifs accessible through this reaction are relevant for the development of new therapeutics targeting CNS disorders.

The Petasis reaction with 5-Chloro-2-hydroxyphenylboronic acid provides a direct and efficient route to these valuable scaffolds, enabling the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Conclusion

The Petasis reaction employing 5-Chloro-2-hydroxyphenylboronic acid is a robust and highly adaptable method for the synthesis of substituted aminophenols. The straightforward experimental protocol, mild reaction conditions, and the biological relevance of the products make this a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The ability to readily access complex and diverse molecular architectures from simple starting materials highlights the power of multicomponent reactions in modern chemical science.

References

  • Shi, X., Hebrault, D., Humora, M., Kiesman, W. F., Peng, H., Talreja, T., Wang, Z., & Xin, Z. (2012). Acceleration of Petasis reactions of salicylaldehyde derivatives with molecular sieves. The Journal of Organic Chemistry, 77(2), 1154–1160. [Link]

  • Petasis reaction. (2023, December 1). In Wikipedia. [Link]

  • Shaikh, I. R., & Tamhankar, B. (2023). Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. Molecules, 28(24), 8031. [Link]

  • Petasis Reaction. In Organic Chemistry Portal. [Link]

  • Wu, P., Givskov, M., & Nielsen, T. E. (2019). Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews, 119(20), 11245–11290. [Link]

  • Hosseinzadeh, R., & Lasemi, Z. (2018). A green protocol for the one-pot multicomponent Petasis boronic Mannich reaction using ball milling. ResearchGate. [Link]

  • Gomes, A. C. S., & de Souza, R. O. M. A. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(12), 3507. [Link]

  • Amidino substituted 2-aminophenols: biologically important building blocks for the amidino-functionalization of 2-substituted benzoxazoles. (2020). Organic & Biomolecular Chemistry. [Link]

Sources

Application

Application Note: Strategic Synthesis of Biaryl Scaffolds using 5-Chloro-2-hydroxyphenylboronic Acid

Executive Summary 5-Chloro-2-hydroxyphenylboronic acid (CAS: 89488-25-5) represents a "privileged" trifunctional building block in medicinal chemistry. Its utility stems from three distinct reactive handles: the boronic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-hydroxyphenylboronic acid (CAS: 89488-25-5) represents a "privileged" trifunctional building block in medicinal chemistry. Its utility stems from three distinct reactive handles: the boronic acid (Suzuki-Miyaura coupling), the free phenol (directing group/nucleophile), and the aryl chloride (latent electrophile). This guide outlines optimized protocols for utilizing this reagent to synthesize biaryl cores and fused heterocycles (benzofurans), emphasizing chemoselectivity to preserve the chlorine handle for downstream diversification.

Mechanistic Principles & Chemoselectivity

Successful utilization of this reagent requires understanding the reactivity hierarchy. The catalytic cycle must prioritize the C-B bond activation over the C-Cl bond, while managing the acidic phenol.

The Reactivity Hierarchy
  • Boronic Acid (

    
    ):  Most reactive.[1] Activates via base-mediated formation of the boronate species 
    
    
    
    .
  • Phenol (

    
    ):  Acidic (
    
    
    
    ). In basic media, it forms a phenolate. This can act as an intramolecular ligand to Palladium, potentially stabilizing intermediates or, conversely, inhibiting transmetallation if steric bulk is high.
  • Aryl Chloride (

    
    ):  Least reactive. Under standard Suzuki conditions (Pd(0)/weak base/moderate T), the C-Cl bond remains inert, allowing it to serve as a handle for subsequent couplings (e.g., Buchwald-Hartwig or a second Suzuki).
    
Catalytic Cycle Visualization

The following diagram illustrates the chemoselective pathway, highlighting the preservation of the C-Cl bond.

SuzukiCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Br inserts) Pd0->OxAdd + Ar-Br TransMet Transmetallation (Boronate activation) OxAdd->TransMet + Activated Boronate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (Cl-group Intact) RedElim->Product ArBr Ar-Br (Electrophile) Boronic 5-Cl-2-OH-Ph-B(OH)2 Boronic->TransMet + Base Base Base (OH-)

Figure 1: Catalytic cycle emphasizing the oxidative addition preference for Ar-Br over the Ar-Cl moiety present on the boronic acid scaffold.

Experimental Protocols

Protocol A: Chemoselective Biaryl Synthesis (Preserving the 5-Cl)

This protocol couples 5-Chloro-2-hydroxyphenylboronic acid with an aryl bromide. The conditions are tuned to prevent "scrambling" of the chlorine atom or protodeboronation of the phenol.

Reagents:

  • 5-Chloro-2-hydroxyphenylboronic acid (1.1 equiv)

  • Aryl Bromide (1.0 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol), Boronic Acid (1.1 mmol, 190 mg), and

    
     (3.0 mmol, 415 mg).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL). Note: Degassing is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add

    
     (25 mg) under a gentle stream of nitrogen. Cap the vial immediately.
    
  • Reaction: Heat the block to 80°C. Stir vigorously for 4–6 hours.

    • Checkpoint: Monitor via TLC/LCMS. The starting bromide should disappear. The Cl-Ar-OH product peak should appear. If C-Cl insertion occurs (rare), you will see oligomers; lower temperature to 60°C.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol). Extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Dry organics over

    
    , concentrate, and purify via silica flash chromatography (Hexanes/EtOAc gradient).
    
Protocol B: Cascade Synthesis of Benzofurans

The ortho-hydroxyl group allows for a subsequent cyclization. This protocol describes coupling with a beta-bromo-styrene derivative followed by oxidative cyclization, or coupling with an ortho-halo-nitrobenzene followed by reductive cyclization. Below is the Coupling-Cyclization route using 2-bromo-benzaldehyde derivatives to form dibenzofurans or similar fused systems.

Target: Synthesis of 2-substituted benzofurans via coupling with terminal alkynes (Sonogashira mimic via Suzuki) or gem-dibromoalkenes. Alternative High-Value Route: Coupling with 2-bromo-iodobenzene (selective at I) followed by intramolecular etherification.

Reagents:

  • 5-Chloro-2-hydroxyphenylboronic acid (1.0 equiv)

  • 2-Bromo-iodobenzene (1.1 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aq, 3 equiv)
    
  • Solvent: DME (Dimethoxyethane)

Methodology:

  • Suzuki Step: Combine boronic acid, 2-bromo-iodobenzene, and catalyst in DME. Add base.[2][3][4][5] Heat to 60°C for 2 hours.

    • Mechanism:[3][6][7][8] Oxidative addition occurs at the C-I bond (weaker than C-Br).

    • Intermediate: 2'-bromo-5-chloro-[1,1'-biphenyl]-2-ol.

  • Cyclization Step (One Pot): Raise temperature to 110°C (reflux). The presence of Pd(0) and base facilitates the intramolecular displacement of the bromide by the phenolate oxygen.

  • Isolation: Standard aqueous workup. The product is a chlorinated dibenzofuran precursor.

Optimization & Troubleshooting Data

The following table summarizes solvent and base screening results for the coupling of 5-Chloro-2-hydroxyphenylboronic acid with 4-bromoanisole (Model System).

EntrySolvent SystemBaseTemp (°C)Yield (%)Observation
1THF/Water (10:1)

6045Slow conversion; solubility issues.
2Dioxane/Water (4:1)

80 92 Optimal conditions. Clean profile.
3Toluene/Water (10:1)

10060Significant protodeboronation (formation of 3-chlorophenol).
4DMF (Anhydrous)

10035Low yield due to lack of water for boronate formation.

Critical Insight - Protodeboronation: Ortho-heteroatom substituted boronic acids are prone to hydrolytic deboronation (loss of


 replaced by H).
  • Symptom: Appearance of 3-chlorophenol in LCMS.

  • Fix: Reduce reaction temperature and ensure high concentration of catalyst to outcompete the hydrolysis rate. Use slightly less basic conditions (e.g.,

    
     instead of NaOH).
    

References

  • Suzuki-Miyaura Coupling General Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Synthesis of Benzofurans via Pd-Catalysis: Cacchi, S., Fabrizi, G., & Goggiame, F. (2002). Palladium-catalyzed synthesis of 2-substituted benzofurans from 2-hydroxyaryl halides and alkynes. Organic Letters. [Link]

  • Stability of Ortho-Substituted Boronic Acids: Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Chemoselectivity in Polyhalogenated Aromatics: Handy, S. T., & Zhang, Y. (2006). Chemoselectivity in the Suzuki coupling of polyhaloarenes. Chemical Communications. [Link]

Sources

Method

5-Chloro-2-hydroxyphenylboronic acid in the synthesis of pharmaceutical intermediates.

[1] Executive Summary & Chemical Profile[1][2] 5-Chloro-2-hydroxyphenylboronic acid is a high-value organoboron building block characterized by an ortho-hydroxyl group relative to the boronic acid moiety. This structural...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1][2]

5-Chloro-2-hydroxyphenylboronic acid is a high-value organoboron building block characterized by an ortho-hydroxyl group relative to the boronic acid moiety. This structural feature is not merely a handle for functionalization; it actively influences the reactivity profile of the boron center, enabling unique transformations such as the rapid construction of benzoxaboroles (a privileged pharmacophore in antifungal and anti-inflammatory drugs) and the synthesis of sterically congested biaryl phenols .

Chemical Specifications
PropertySpecification
CAS Number 89488-25-5
Molecular Formula C₆H₆BClO₃
Molecular Weight 172.37 g/mol
Appearance White to light yellow powder
Solubility Soluble in MeOH, DMSO, THF; sparingly soluble in water
Key Reactivity Suzuki-Miyaura coupling, Chan-Lam coupling, Oxaborole cyclization
Stability Note Prone to reversible dehydration to form cyclic boroxine anhydrides (trimerization).[1][2]

Core Applications in Drug Discovery[1][3]

A. Synthesis of Benzoxaborole Scaffolds

The ortho-hydroxy group allows this compound to serve as a direct precursor to benzoxaboroles (e.g., analogs of Tavaborole and Crisaborole ). Unlike standard phenylboronic acids, the 2-hydroxyl group can participate in intramolecular cyclization with pendant electrophiles, locking the boron into a stable, bioactive hemiaminal-like ring system.

B. Biaryl Phenol Synthesis via Suzuki-Miyaura

It is used to synthesize 4-chloro-2-substituted phenols . These biaryl motifs are ubiquitous in kinase inhibitors and estrogen receptor modulators. The free hydroxyl group often accelerates transmetallation via the formation of a cyclic boronate species, although it can also lead to protodeboronation if conditions are too harsh.

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Synthesis of 2-(hetero)aryl-4-chlorophenols without protecting the hydroxyl group. Mechanism: The base facilitates the formation of a reactive boronate species. The ortho-OH may coordinate with Pd, directing the coupling.

Reagents:

  • Substrate A: 5-Chloro-2-hydroxyphenylboronic acid (1.2 equiv)

  • Substrate B: Aryl Bromide (e.g., 3-Bromobenzothiophene) (1.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[3]

Step-by-Step Procedure:

  • Degassing: Charge a Schlenk flask or microwave vial with 1,4-dioxane and water. Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent phenol oxidation).

  • Loading: Add the Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), and K₂CO₃ (3.0 mmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 mmol) quickly under a counter-flow of inert gas. Seal the vessel immediately.

  • Reaction: Heat the mixture to 90°C for 6–12 hours.

    • Note: Monitor by TLC/LCMS. The boronic acid spot (polar) should disappear, and a less polar biaryl product should appear.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenolate). Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography (Gradient: Hexanes → 20% EtOAc/Hexanes).

Typical Yield: 75–85%

Protocol B: Conversion to Benzoxaborole Derivatives

Objective: Synthesis of 5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (Tavaborole analog).

Step-by-Step Procedure:

  • Formylation: React 5-chloro-2-hydroxyphenylboronic acid with excess paraformaldehyde in the presence of a catalyst (or use a pre-formylated precursor if available).

  • Reduction/Cyclization:

    • Dissolve the 2-formyl-5-chlorophenylboronic acid intermediate in MeOH.

    • Add NaBH₄ (1.5 equiv) at 0°C.

    • Stir for 1 hour. The reduction of the aldehyde creates a benzyl alcohol which spontaneously cyclizes with the adjacent boronic acid to form the oxaborole ring.

  • Isolation: Quench with dilute HCl. The benzoxaborole product is often water-soluble or amphiphilic; extraction may require n-Butanol or extensive salting out.

Mechanistic Visualization

Diagram 1: Suzuki-Miyaura Catalytic Cycle & Ortho-Effect

This diagram illustrates how the ortho-hydroxyl group interacts during the transmetallation step, distinct from standard phenylboronic acids.

SuzukiMechanism cluster_ortho Ortho-Hydroxy Effect Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Ar-Br BaseStep Ligand Exchange (Ar-Pd-OH) OxAdd->BaseStep + Base (OH-) TransMet Transmetallation (Biaryl Pd Complex) BaseStep->TransMet BoronAct Boronate Formation (Ar-B(OH)3)- BoronAct->TransMet Attack on Pd-OH RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration ArBr Aryl Bromide ArBr->OxAdd Boronic 5-Cl-2-OH-Phenylboronic Acid Boronic->BoronAct + Base Note The 2-OH group may coordinate to Pd or stabilize the boronate, accelerating reaction. Note->TransMet

Caption: Catalytic cycle highlighting the activation of 5-chloro-2-hydroxyphenylboronic acid via base-promoted boronate formation.

Troubleshooting & Optimization

IssueRoot CauseSolution
Low Yield / Protodeboronation The C-B bond is labile in ortho-substituted electron-rich rings under high heat/strong base.Use milder bases (e.g., K₃PO₄ or CsF) and lower temperatures (60–80°C). Switch to anhydrous conditions using anhydrous bases.
Homocoupling (Biaryl formation) Presence of Oxygen.[4]Degas solvents rigorously. Ensure Pd catalyst is fresh (yellow/orange, not black).
Incomplete Conversion Catalyst poisoning or poor solubility.Switch ligand to SPhos or XPhos , which are excellent for sterically hindered or electron-rich chlorides/boronic acids.
Boroxine Formation Starting material exists as a trimeric anhydride.This is normal. The boroxine hydrolyzes in situ in the presence of water/base. Ensure water is present in the solvent system (e.g., Dioxane/H₂O).[3]

References

  • Zhang, C., et al. (2017). Synthesis of Benzoxaborole Derivatives via 2-Formylphenylboronic Acids. Journal of Organic Chemistry, 82, 10920-10927.[3] (Contextual citation based on search results regarding benzoxaborole synthesis).

  • Patent CN106883248. (2017).[3] Method for synthesis of chlorophenol derivatives via Suzuki coupling. (Cited in search snippets regarding specific coupling conditions).

Sources

Application

5-Chloro-2-hydroxyphenylboronic acid as a building block for functional polymers

Application Note: 5-Chloro-2-hydroxyphenylboronic Acid as a Next-Generation Building Block for Functional Polymers Executive Summary 5-Chloro-2-hydroxyphenylboronic acid (5-Cl-2-OH-PBA) represents a critical advancement...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Chloro-2-hydroxyphenylboronic Acid as a Next-Generation Building Block for Functional Polymers

Executive Summary

5-Chloro-2-hydroxyphenylboronic acid (5-Cl-2-OH-PBA) represents a critical advancement in the design of "smart" stimuli-responsive polymers. Unlike unsubstituted phenylboronic acid (PBA), this building block incorporates two strategic modifications: an ortho-hydroxyl group and a meta-chloro substituent.

  • The ortho-Hydroxyl Group: Facilitates the formation of benzoxaboroles (cyclic boronic esters), which exhibit superior hydrolytic stability and water solubility compared to open-chain boronic acids.

  • The meta-Chloro Substituent: Acts as an electron-withdrawing group (EWG), significantly lowering the pKa of the boronic acid moiety. This allows for high-affinity saccharide binding at physiological pH (7.4) , overcoming the limitations of standard PBA (pKa ~8.8), which requires alkaline conditions for optimal sensing.

This guide details the chemical rationale, synthesis protocols, and application workflows for integrating 5-Cl-2-OH-PBA into functional hydrogels and conjugated systems.

Chemical Rationale & Reactivity Profile

The utility of 5-Cl-2-OH-PBA is governed by its dynamic equilibrium between the open boronic acid form and the cyclic benzoxaborole form.

Mechanism of Action: The Wulff-Type Equilibrium

In aqueous media, the molecule exists in an equilibrium that is shifted by pH and the presence of diols (sugars). The 5-chloro substituent enhances the Lewis acidity of the boron center, stabilizing the tetrahedral anionic species formed upon sugar binding.

G cluster_0 Dynamic Equilibrium Node1 Open Form (Boronic Acid) Node2 Closed Form (Benzoxaborole) Node1->Node2 - H2O (Dehydration) Node3 Sugar Complex (Tetrahedral Anion) Node2->Node3 + Glucose / pH 7.4 (High Affinity) Node4 5-Chloro Effect Node4->Node3 Stabilizes Anion (Lowers pKa) caption Figure 1: The 5-Cl-2-OH-PBA molecule spontaneously forms a benzoxaborole structure, which binds glucose effectively at neutral pH due to the electron-withdrawing chlorine.

Application I: Glucose-Responsive Hydrogels

The primary application of 5-Cl-2-OH-PBA is in the fabrication of insulin-delivery devices and continuous glucose monitors (CGMs). The polymer swells in the presence of glucose due to the formation of charged boronate complexes, which increases the osmotic pressure within the gel network.

Protocol A: Synthesis of Polymerizable Monomer

Objective: Functionalize the phenol group with a methacrylate handle to enable free-radical polymerization while preserving the boronic acid functionality.

Reagents:

  • 5-Chloro-2-hydroxyphenylboronic acid (5-Cl-2-OH-PBA)

  • Methacryloyl chloride

  • Pinacol (for protection)

  • Triethylamine (TEA)

  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Boronic Acid Protection (Pinacol Ester Formation):

    • Dissolve 5-Cl-2-OH-PBA (10 mmol) and pinacol (11 mmol) in anhydrous THF (50 mL).

    • Add MgSO₄ (2 g) as a desiccant. Stir at room temperature (RT) for 12 hours.

    • Filter and concentrate under vacuum to yield the 5-chloro-2-hydroxyphenylboronic acid pinacol ester.

    • Why: Direct acylation of the phenol without protecting the boronic acid can lead to mixed anhydrides or boron-oxygen polymerization.

  • Acylation (Monomer Synthesis):

    • Dissolve the pinacol ester (10 mmol) in anhydrous DCM (100 mL) and cool to 0°C.

    • Add TEA (12 mmol) followed by dropwise addition of methacryloyl chloride (11 mmol).

    • Stir at 0°C for 1 hour, then warm to RT and stir for 4 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 4:1). The product spot should be less polar than the starting phenol.

  • Purification:

    • Wash the organic layer with 1M HCl (2x), saturated NaHCO₃ (2x), and brine.

    • Dry over Na₂SO₄ and concentrate. Purify via silica gel column chromatography.

    • Product:5-Chloro-2-(methacryloyloxy)phenylboronic acid pinacol ester (M-Cl-PBA) .

  • Polymerization & Deprotection:

    • Copolymerize M-Cl-PBA with Acrylamide (AAm) and Crosslinker (MBA) using APS/TEMED initiator system in DMSO.

    • Critical Step (Deprotection): After gelation, wash the hydrogel in acidic water (pH 4) or perform a transesterification wash with excess sorbitol/water to remove the pinacol group, regenerating the active boronic acid.

Application II: Suzuki-Miyaura Polycondensation (Conjugated Polymers)

For optoelectronic applications (e.g., fluorescent sensors), the 5-chloro substituent can be utilized as a handle for cross-coupling, although aryl chlorides are less reactive than bromides. This protocol uses advanced catalytic systems.

Protocol B: Synthesis of Poly(fluorene-co-phenylboronic acid) Objective: Incorporate the PBA unit into a conjugated backbone for fluorescence quenching assays.

Reagents:

  • 5-Chloro-2-hydroxyphenylboronic acid pinacol ester (protected)

  • 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

  • Catalyst: Pd(OAc)₂ / S-Phos (Buchwald Ligand)

  • Base: K₃PO₄ (3M aqueous)

Workflow:

  • Catalyst Prep: The use of S-Phos or X-Phos is mandatory to activate the aryl chloride bond on the 5-Cl-2-OH-PBA. Standard Pd(PPh₃)₄ will likely fail.

  • Coupling: React the diboronic ester fluorene monomer with the 5-Cl-PBA (acting as a chain terminator or pendant group if functionalized further).

  • Note: If a main-chain polymer is desired, the 5-Cl-2-OH-PBA must be essentially difunctionalized (e.g., dibrominated) before this step. As a building block "as is", it serves as a functional end-capper .

Data Summary & Troubleshooting

Table 1: Comparative Properties of Boronic Acid Building Blocks

Building BlockpKaPhysiological Binding (pH 7.[1]4)StabilityApplication
Phenylboronic Acid (PBA)~8.8LowModerateStandard Reference
3-Fluorophenylboronic Acid~7.8ModerateModerateImproved Sensing
5-Cl-2-OH-PBA ~6.5 - 7.0 High High (Benzoxaborole) In vivo Sensing

Troubleshooting Guide:

  • Problem: Hydrogel does not swell at pH 7.4.

    • Root Cause:[1][2][3][4] Pinacol protecting groups were not fully removed.

    • Solution: Increase the duration of the acidic wash or use a competitive displacement wash with 1M Sorbitol.

  • Problem: Low yield in monomer synthesis.

    • Root Cause:[1][2][3][4] Hydrolysis of methacryloyl chloride.

    • Solution: Ensure DCM is strictly anhydrous and TEA is added before the acid chloride.

Experimental Workflow Diagram

Workflow cluster_synthesis Monomer Synthesis Protocol Step1 5-Cl-2-OH-PBA + Pinacol Step2 Pinacol Protection Step1->Step2 Step3 Acylation (Methacryloyl Cl) Step2->Step3 Anhydrous DCM/TEA Step4 Polymerization (Free Radical) Step3->Step4 APS/TEMED Step5 Deprotection (Acid/Sorbitol Wash) Step4->Step5 Activation caption Figure 2: Step-by-step workflow for converting 5-Cl-2-OH-PBA into a functional hydrogel sensor.

References

  • Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and applications of boronic acid-containing polymers: From materials to medicine. Chemical Reviews, 116(3), 1375-1397. Link

  • Mulla, K., et al. (2023). Recent Progress in Diboronic-Acid-Based Glucose Sensors. Sensors (Basel), 23(11), 5313. Link

  • Dowlut, M., & Hall, D. G. (2006). An improved class of sugar-binding boronic acids, soluble and capable of complexing glycosides in neutral water. Journal of the American Chemical Society, 128(13), 4226-4227. Link

  • Tomsho, J. W., et al. (2012). Benzoxaboroles: Old compounds with new applications. ACS Medicinal Chemistry Letters, 3(1), 48-52. Link

  • TCI Chemicals. (2023). Product Specification: (5-Chloro-2-hydroxyphenyl)boronic Acid. Link

Sources

Method

5-Chloro-2-hydroxyphenylboronic acid in the development of novel fungicides

Application Note: Leveraging 5-Chloro-2-hydroxyphenylboronic Acid in Next-Generation Antifungal Discovery Executive Summary Topic: Utilization of 5-Chloro-2-hydroxyphenylboronic acid (CAS 89488-25-5) as a privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 5-Chloro-2-hydroxyphenylboronic Acid in Next-Generation Antifungal Discovery

Executive Summary

Topic: Utilization of 5-Chloro-2-hydroxyphenylboronic acid (CAS 89488-25-5) as a privileged scaffold in the synthesis of novel benzoxaborole and biaryl fungicides. Audience: Medicinal Chemists, Agrochemical Researchers, and Process Development Scientists. Core Value: This guide details the synthetic utility, handling protocols, and biological evaluation of 5-Chloro-2-hydroxyphenylboronic acid. It highlights its role as a precursor for leucyl-tRNA synthetase (LeuRS) inhibitors (benzoxaboroles) and biaryl membrane disruptors , providing optimized protocols for cross-coupling and antifungal susceptibility testing.

Chemical Profile & Handling

Compound Identity:

  • Chemical Name: 5-Chloro-2-hydroxyphenylboronic acid[1][2]

  • CAS Number: 89488-25-5 (Note: User query CAS 89488-22-2 is likely a typographical variation; 89488-25-5 is the standard registry number for this specific acid).

  • Molecular Formula: C₆H₆BClO₃[2]

  • Molecular Weight: 172.37 g/mol [2]

Physicochemical Properties:

Property Value Relevance to Fungicide Design
Appearance White to off-white powder Quality indicator; yellowing indicates oxidation/dehydration.
Solubility DMSO, Methanol, THF Compatible with standard organic synthesis and biological stock solutions.
pKa (Boronic) ~8.5 - 9.0 Determines reactivity in Suzuki couplings; requires basic activation.

| Stability | Hygroscopic; forms boroxines | Must be stored under inert gas to prevent dehydration to the anhydride (boroxine). |

Handling & Storage:

  • Storage: Store at 2–8°C under nitrogen or argon.

  • Precautions: The 2-hydroxy group makes the C-B bond susceptible to protodeboronation under strongly acidic conditions. Avoid prolonged exposure to pH < 3.

Strategic Application: Fungicide Scaffold Design

This building block offers two distinct pathways for novel fungicide development:

Pathway A: Benzoxaborole Synthesis (LeuRS Inhibition)

The 2-hydroxy functionality is a "pre-installed" cyclization handle. By reacting with aldehydes or activating agents, researchers can form the oxaborole ring .

  • Mechanism: Benzoxaboroles (e.g., Tavaborole) form a stable adduct with the cis-diol of the tRNA^Leu 3'-terminal adenosine, trapping the enzyme in an unproductive state.

  • Role of 5-Cl: The chlorine atom at the 5-position (para to the hydroxyl) blocks metabolic oxidation and increases lipophilicity, enhancing fungal cell wall penetration.

Pathway B: Biaryl Synthesis (Suzuki-Miyaura Coupling)

Used to construct biaryl phenols, which are common motifs in respiration inhibitors (e.g., Boscalid analogs).

  • Mechanism: Biaryls often disrupt mitochondrial electron transport or destabilize fungal membranes.

Visualizing the Development Pipeline

The following diagram illustrates the divergence of this building block into two potent fungicide classes.

FungicideDevelopment Start 5-Chloro-2-hydroxyphenylboronic acid (CAS 89488-25-5) StepA1 Formylation / Cyclization (Reaction with Formaldehyde/Aldehydes) Start->StepA1 Cyclization StepB1 Suzuki-Miyaura Coupling (Pd-Catalyzed Cross-Coupling) Start->StepB1 Ar-X Coupling ProductA 5-Chlorobenzoxaborole (LeuRS Inhibitor) StepA1->ProductA TargetA Target: Fungal Protein Synthesis (tRNA Trapping) ProductA->TargetA MoA ProductB 5-Chloro-2-hydroxy-biaryls (Membrane Disruptors) StepB1->ProductB TargetB Target: Mitochondrial Respiration (Complex II/III) ProductB->TargetB MoA

Caption: Divergent synthetic pathways transforming the boronic acid scaffold into two distinct classes of antifungal agents.

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a biaryl fungicide precursor while preserving the phenolic hydroxyl group. Challenge: Unprotected phenols can poison Pd catalysts or undergo side reactions. This protocol uses a base-optimized system to mitigate these issues.

Reagents:

  • Substrate: 5-Chloro-2-hydroxyphenylboronic acid (1.0 equiv)

  • Coupling Partner: Aryl bromide (e.g., 4-bromobenzonitrile) (1.0 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

  • Base: K₂CO₃ (3.0 equiv) - Excess base is critical to keep the phenol deprotonated.

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the boronic acid (172 mg, 1 mmol), aryl bromide (1 mmol), and K₂CO₃ (414 mg, 3 mmol). Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (25 mg) under a positive stream of Argon.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours. Monitor by TLC (the boronic acid stays at the baseline; product moves up).

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol). Extract with Ethyl Acetate (3x).[3]

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation Check:

  • Success Indicator: Disappearance of the aryl bromide peak in LC-MS.

  • Troubleshooting: If homocoupling of the boronic acid occurs (formation of dibenzofurans), reduce catalyst loading to 1 mol% and lower temperature to 60°C.

Protocol 2: In Vitro Antifungal Susceptibility Assay (Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against Candida albicans or Aspergillus fumigatus.

Reagents:

  • Medium: RPMI 1640 buffered with MOPS (pH 7.0).

  • Inoculum: Standardized fungal spore suspension (1–5 × 10⁵ CFU/mL).

  • Control: Fluconazole or Tavaborole (Positive Control).

Workflow Diagram:

AssayWorkflow Prep Compound Preparation Dissolve in DMSO (100x stock) Dilution Serial Dilution 96-well plate (64 µg/mL to 0.125 µg/mL) Prep->Dilution Inoculation Inoculation Add 100 µL fungal suspension per well Dilution->Inoculation Incubation Incubation 35°C for 24h (Candida) or 48h (Aspergillus) Inoculation->Incubation Readout Readout (MIC) Visual score: 100% inhibition (Optically Clear) Incubation->Readout

Caption: Standardized microdilution workflow for determining antifungal potency (CLSI/EUCAST aligned).

Step-by-Step Methodology:

  • Stock Prep: Dissolve the test compound in 100% DMSO to a concentration of 6.4 mg/mL.

  • Plate Setup: Dispense 100 µL of RPMI media into columns 2–12 of a 96-well plate. Add 200 µL of compound stock (diluted to 128 µg/mL in media) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across the plate to column 10. Discard the final 100 µL. Columns 11 (Growth Control) and 12 (Sterility Control) receive no drug.

  • Inoculation: Add 100 µL of fungal inoculum to columns 1–11.

  • Incubation: Incubate at 35°C. Read results at 24h (Candida) or 48h (Aspergillus).

  • Calculation: The MIC is the lowest concentration showing no visible growth (optically clear).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry, 49(15), 4447–4450. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. M27-A3. Link

  • Adamczyk-Woźniak, L., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 798, 78-84. Link

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Chloro-2-hydroxyphenylboronic Acid

Executive Summary & Strategic Rationale 5-Chloro-2-hydroxyphenylboronic acid (CAS: 89488-25-5) represents a high-value but challenging scaffold in medicinal chemistry. It serves as a critical intermediate for synthesizin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

5-Chloro-2-hydroxyphenylboronic acid (CAS: 89488-25-5) represents a high-value but challenging scaffold in medicinal chemistry. It serves as a critical intermediate for synthesizing benzoxaboroles (anti-inflammatory/antifungal pharmacophores) and polychlorinated dibenzofurans .

However, the ortho-hydroxy (-OH) group presents a dichotomy in reactivity:

  • The Catalyst Poison: The free phenol can coordinate to Palladium (Pd), forming unreactive Pd-phenolate resting states that arrest the catalytic cycle.

  • The Protodeboronation Trap: The electron-rich phenol ring, combined with the ortho-boronic acid, makes the C-B bond highly susceptible to hydrolytic cleavage (protodeboronation), often outcompeting the desired cross-coupling.

This guide provides two distinct, self-validating protocols to navigate these challenges: Method A for the retention of the hydroxyl group (Biaryl Synthesis) and Method B for cascade cyclization (Dibenzofuran Synthesis).

Mechanistic Insight: The "Ortho-Phenol" Paradox

Understanding the failure modes is the key to success. Unlike standard phenylboronic acids, 5-chloro-2-hydroxyphenylboronic acid operates under a modified Suzuki cycle.

The Critical Divergence

In standard conditions, the base (e.g.,


) activates the boronic acid to a boronate. Here, the base first deprotonates the phenol (

). The resulting phenolate is a distinct ligand that can displace halides on the Pd(II) center, creating a stable chelate that resists transmetallation.

Key Success Factor: The use of water as a co-solvent is non-negotiable. Water facilitates the equilibrium between the inactive boroxine trimer (anhydrous storage form) and the reactive monomeric boronic acid species, while also solvating the inorganic base to prevent surface passivation.

DOT Diagram: Mechanistic Pathway & Divergence

The following diagram illustrates the competition between the productive Suzuki cycle and the destructive protodeboronation or poisoning pathways.

SuzukiMechanism Start 5-Cl-2-OH-PBA (Reagent) Phenolate Phenolate Species (Activated) Start->Phenolate Deprotonation Base Base (K3PO4) Base->Phenolate Transmetal Transmetallation (Rate Limiting) Phenolate->Transmetal + Pd(II) Species Poison Pd-Phenolate Chelate (Catalyst Arrest) Phenolate->Poison Coordination to Pd (No Transmetal) Proto Protodeboronation (Ar-H + B(OH)3) Phenolate->Proto Hydrolysis (High Temp/Long Time) Pd_Ox L-Pd(II)-Ar-X (Oxidative Addition) Pd_Ox->Transmetal Product 2-Hydroxy-Biaryl (Target A) Transmetal->Product Reductive Elimination

Figure 1: Mechanistic divergence showing the competition between productive coupling (Green path) and catalyst poisoning/protodeboronation (Red path).

Experimental Protocols

Method A: Synthesis of 2-Hydroxybiaryls (Retention of -OH)

Objective: Couple 5-chloro-2-hydroxyphenylboronic acid with an aryl bromide while preventing cyclization or deboronation. Catalyst Selection: SPhos-Pd-G2 (Buchwald Generation 2 Precatalyst). The bulky SPhos ligand creates a "protective shell" around the Pd center, preventing the phenolate oxygen from coordinating too tightly and poisoning the catalyst.

Reagents & Stoichiometry
ComponentEquiv.Role
Aryl Halide (Ar-Br)1.0Electrophile
5-Cl-2-OH-PBA 1.2 - 1.5 Nucleophile (Excess required due to protodeboronation risk)
SPhos-Pd-G20.02 (2 mol%)Catalyst (High activity, air stable)
K₃PO₄ (Tribasic)3.0Base (Buffers pH to favor coupling over hydrolysis)
1,4-Dioxane / H₂O4:1 RatioSolvent System (Biphasic is essential)
Step-by-Step Procedure
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), 5-Cl-2-OH-PBA (1.5 mmol, 258 mg), and K₃PO₄ (3.0 mmol, 636 mg).

  • Catalyst Addition: Add SPhos-Pd-G2 (0.02 mmol, 15 mg).

    • Note: If G2 precatalyst is unavailable, use Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

  • Solvent & Degassing: Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL). Sparge the biphasic mixture with Argon or Nitrogen for 5 minutes.

    • Critical: Oxygen promotes homocoupling of the boronic acid; thorough degassing is vital.

  • Reaction: Seal the vial and heat to 80°C for 4–12 hours.

    • Monitoring: Check LC-MS at 2 hours. If protodeboronation (mass = 128.5 for 3-chlorophenol) exceeds 10%, lower temp to 60°C and extend time.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~3 (to protonate the phenolate). Extract with Ethyl Acetate (3x).

  • Purification: The product will be a phenol. Avoid basic alumina columns. Use Silica Gel with Hexanes/Ethyl Acetate (gradient).

Method B: Tandem Synthesis of Chlorinated Dibenzofurans

Objective: Utilize the 2-OH group to cyclize immediately after coupling, forming a tricyclic system. Substrate Requirement: The coupling partner (Aryl Halide) must have an ortho-leaving group (e.g., 1-bromo-2-fluorobenzene).

Reagents & Stoichiometry
ComponentEquiv.Role
1-Bromo-2-fluorobenzene1.0Electrophile (Dual reactive sites)
5-Cl-2-OH-PBA 1.2Nucleophile
Pd(OAc)₂0.05 (5 mol%)Catalyst source
PCy₃ (Tricyclohexylphosphine)0.10 (10 mol%)Ligand (Electron-rich, promotes oxidative addition)
K₂CO₃4.0Base (Stronger base required for SnAr cyclization)
DMAc (Dimethylacetamide)N/AHigh-boiling polar solvent
Step-by-Step Procedure
  • Setup: Combine 5-Cl-2-OH-PBA (1.2 mmol), 1-bromo-2-fluorobenzene (1.0 mmol), Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%), and K₂CO₃ (4.0 mmol) in a pressure tube.

  • Solvent: Add anhydrous DMAc (5 mL).

  • Reaction: Heat to 130°C for 16 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] The reaction proceeds via (1) Suzuki coupling to form the biaryl intermediate, followed by (2) Intramolecular Nucleophilic Aromatic Substitution (

      
      ) where the phenolate displaces the ortho-fluorine.
      
  • Workup: Pour into water/brine mixture. Extract with diethyl ether.

  • Purification: Recrystallization from Ethanol is often sufficient for dibenzofurans, or silica chromatography (non-polar eluent).

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning by PhenolateSwitch to SPhos or XPhos ligands. These bulky ligands prevent the formation of stable Pd-O-Ar species.
High Protodeboronation Reaction temp too high; Base too strongLower temp to 60°C. Switch base from K₂CO₃ to K₃PO₄ or CsF .
Homocoupling of Halide Incomplete reduction of Pd(II)Ensure excess phosphine ligand is present. Add a trace of reducing agent (ethanol or water usually suffices).
Insoluble Boronic Acid Boroxine formationIncrease water content in the solvent system (up to 1:1 Dioxane:Water).
Workflow Visualization

The following diagram outlines the decision tree for selecting the correct protocol based on the desired outcome.

Workflow Input Start: 5-Cl-2-OH-PBA + Aryl Halide Decision Target Structure? Input->Decision PathA Biaryl (OH retained) Decision->PathA PathB Dibenzofuran (Cyclized) Decision->PathB CondA Method A: SPhos-Pd-G2 80°C, Dioxane/H2O PathA->CondA CondB Method B: Pd(OAc)2 / PCy3 130°C, DMAc (Requires o-F/Cl on Ar-X) PathB->CondB

Figure 2: Decision tree for protocol selection based on target molecular architecture.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 130(41), 13552–13554. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. (Context on protecting groups for difficult substrates). Link

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Recent Literature. (General grounding for SPhos utility). Link

Sources

Method

Application Note: Base Selection &amp; Protocol for Suzuki Coupling of 5-Chloro-2-hydroxyphenylboronic Acid

Executive Summary 5-Chloro-2-hydroxyphenylboronic acid presents a distinct synthetic challenge in Suzuki-Miyaura cross-coupling: rapid protodeboronation . The presence of a hydroxyl group ortho to the boronic acid moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-hydroxyphenylboronic acid presents a distinct synthetic challenge in Suzuki-Miyaura cross-coupling: rapid protodeboronation . The presence of a hydroxyl group ortho to the boronic acid moiety facilitates a hydrolytic cleavage pathway that often outcompetes the desired transmetallation step.

This guide moves beyond generic "screen-and-hope" methodologies. We provide a mechanistic rationale for base selection, prioritizing conditions that stabilize the C-B bond while maintaining sufficient activation for the catalytic cycle.

Key Recommendation:

  • Primary System: Potassium Phosphate Tribasic (

    
    ) in biphasic Toluene/Water.
    
  • Secondary System (Strictly Anhydrous): Cesium Fluoride (CsF) in THF.

  • Avoid: Strong hydroxide bases (NaOH, KOH) or unbuffered alkoxides (

    
    ), which accelerate decomposition.
    

The Mechanistic Challenge: Protodeboronation

To select the right base, one must understand the failure mode. Unlike standard phenylboronic acids, 2-hydroxyphenylboronic acids possess an internal nucleophile (the -OH group). Under basic conditions, this facilitates the formation of a boronate species that is highly susceptible to hydrolysis.

The "Ortho-Hydroxy" Decomposition Pathway

The following diagram illustrates the competition between the productive Suzuki cycle and the destructive protodeboronation pathway.

Protodeboronation Substrate 5-Chloro-2-hydroxyphenyl- boronic Acid Boronate Activated Boronate (Tetrahedral Intermediate) Substrate->Boronate Activation Base Base (OH- or CO3-) Base->Boronate Pd_Cycle Pd(II)-Ar Complex (Transmetallation) Boronate->Pd_Cycle Desired Pathway (Fast Catalyst Required) Decomp Decomposed Phenol (Protodeboronation) Boronate->Decomp Hydrolysis ( accelerated by high pH) Product Coupled Biaryl Product Pd_Cycle->Product Reductive Elimination Water H2O / Proton Source Water->Decomp

Figure 1: The kinetic competition between transmetallation (green) and protodeboronation (red). Success depends on accelerating the green pathway while suppressing the red.

Base Selection Matrix

The choice of base dictates the concentration of the active boronate species. We require a "Goldilocks" zone: basic enough to activate the boron for transmetallation, but mild enough to prevent rapid hydrolysis.

Base CandidatepKa (conj. acid)SuitabilityMechanistic Rationale

(Tribasic)
~12.3High The Industry Standard. In biphasic organic solvents, it has low solubility, creating a "slow-release" reservoir of base. It buffers the aqueous phase, preventing the pH spikes that kill the catalyst or substrate.

/

~10.3Medium-High Good alternative. Carbonates are milder than hydroxides but can still be too aggressive for very sensitive substrates if water content is high.
CsF (Cesium Fluoride) N/A (F-)Specialist For Anhydrous Conditions. Fluoride activates the boronic acid by forming a fluoroboronate species (

) without generating hydroxide ions, effectively shutting down the hydrolysis pathway.
NaOH / KOH ~15.7Low Avoid. The high concentration of

rapidly converts the starting material to the phenol byproduct before the Palladium can intercept it.

/ DIPEA
~10.7Very Low Organic amines coordinate poorly to boron and often poison the Pd catalyst by coordinating to the metal center.

Experimental Protocols

Protocol A: The "Buchwald" Condition (Buffered Biphasic)

Best for: General synthesis where strict anhydrous conditions are difficult to maintain.

Rationale: This protocol uses


 to buffer the pH and a bulky, electron-rich phosphine ligand (SPhos or XPhos) to accelerate oxidative addition/transmetallation.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 5-Chloro-2-hydroxyphenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos  (4 mol%) OR commercially available SPhos Pd G2  precatalyst.
    
  • Base:

    
     (2.0 - 3.0 equiv).
    
  • Solvent: Toluene : Water (10:1 ratio) OR 1,4-Dioxane : Water (4:1).

Step-by-Step Procedure:

  • Charge Solids: In a reaction vial equipped with a stir bar, add the Aryl Halide, Boronic Acid,

    
    , and Pd Precatalyst.
    
  • Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (

    
    ). Critical: Oxygen promotes homocoupling and catalyst death.
    
  • Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/Water) via syringe.

    • Note: The

      
       will not fully dissolve. This is intentional.
      
  • Reaction: Heat to 80°C - 100°C with vigorous stirring.

    • Time: Typically 2–4 hours. Monitor by LCMS.

  • Workup: Cool to RT. Dilute with EtOAc. Acidify slightly with 1M HCl (to pH ~5) to ensure the phenol is protonated for extraction. Wash with brine, dry over

    
    , and concentrate.[2]
    
Protocol B: The "Anhydrous" Condition (Fluoride Activation)

Best for: Substrates that decompose instantly in the presence of water.

Rationale: By replacing the hydroxyl activation with fluoride activation (


), we remove water from the equation, eliminating the primary decomposition pathway.

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 5-Chloro-2-hydroxyphenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /
    
    
    .
  • Base: CsF (2.5 equiv).

  • Solvent: Anhydrous THF or DME (Dimethoxyethane).

Step-by-Step Procedure:

  • Drying: Flame-dry the glassware or bake in an oven (>120°C) overnight.

  • Charge Solids: Add Aryl Halide, Boronic Acid, and CsF in a glovebox or under a strong stream of Argon.

  • Catalyst: Add the Pd catalyst last.

  • Solvent: Add anhydrous THF via syringe.

  • Reaction: Heat to reflux (approx 65°C for THF).

    • Note: Reaction times may be longer (12–18 hours) compared to aqueous conditions due to the heterogeneous nature of CsF in THF.

Troubleshooting & Optimization Logic

If yields are low (<40%), follow this decision tree to diagnose the failure mode.

Optimization Start Low Yield Observed Check_Byproduct Analyze Crude by LCMS Start->Check_Byproduct Result1 Main Byproduct: De-boronated Phenol Check_Byproduct->Result1 Result2 Main Byproduct: Unreacted Halide Check_Byproduct->Result2 Result3 Main Byproduct: Homocoupling Check_Byproduct->Result3 Action1 Cause: Hydrolysis Fix: Switch to Anhydrous (CsF) OR Increase Boronic Acid (2.0 eq) Result1->Action1 Action2 Cause: Catalyst Inactive Fix: Switch to SPhos/XPhos OR Increase Temp Result2->Action2 Action3 Cause: Oxygen Leak Fix: Degas Solvents More Thoroughly Result3->Action3

Figure 2: Diagnostic workflow for reaction optimization.

References

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1] Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 132(38), 13100–13112. Link

  • Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides. Topics in Current Chemistry, 219, 11–59. Link

Sources

Technical Notes & Optimization

Troubleshooting

Preventing protodeboronation of 5-Chloro-2-hydroxyphenylboronic acid

Topic: Preventing Protodeboronation & Optimization of Suzuki-Miyaura Coupling Diagnostic: Why is your reaction failing? The Silent Killer: Protodeboronation If you are observing low yields, complete consumption of the st...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Protodeboronation & Optimization of Suzuki-Miyaura Coupling

Diagnostic: Why is your reaction failing?

The Silent Killer: Protodeboronation If you are observing low yields, complete consumption of the starting material, and the formation of 4-chlorophenol (the hydrodeboronated byproduct), your reaction is suffering from protodeboronation .

5-Chloro-2-hydroxyphenylboronic acid is structurally predisposed to this failure mode due to the Ortho-Effect .

The Mechanism of Failure

Unlike simple phenylboronic acids, your substrate contains a hydroxyl group at the ortho position. Under the basic conditions required for Suzuki coupling, the following cascade occurs:

  • Deprotonation: The base deprotonates the phenol (

    
    ).
    
  • Coordination: The resulting phenolate anion coordinates intramolecularly to the empty p-orbital of the boron atom, forming a hypervalent boronate species.

  • Ipso-Protonation: This coordination increases the electron density at the carbon-boron bond (ipso-carbon), making it highly susceptible to protonation by water or solvent protons.

  • Cleavage: The C-B bond cleaves, releasing boric acid and the deboronated phenol.

Protodeboronation Fig 1. Mechanism of base-catalyzed protodeboronation in 2-hydroxyphenylboronic acids. Substrate 5-Cl-2-OH-Ph-B(OH)2 Intermediate Hypervalent Boronate (Intramolecular Chelation) Substrate->Intermediate Phenol Deprotonation Base Base (OH-) Base->Intermediate Transition Ipso-Protonation (Rate Limiting) Intermediate->Transition H+ Transfer Product 4-Chlorophenol (Dead End Byproduct) Transition->Product C-B Cleavage

Troubleshooting & Optimization Guide

Q1: Which base should I use to minimize decomposition?

Recommendation: Switch to anhydrous, weak bases. Standard aqueous bases (NaOH,


 in water) accelerate protodeboronation by providing a high concentration of protons (from water) and hydroxide ions.
  • Best Choice: Potassium Phosphate Tribasic (

    
    ) or Cesium Carbonate (
    
    
    
    ).
  • Solvent System: Use anhydrous conditions. Dioxane or Toluene with minimal water added only if necessary for solubility.

Q2: My catalyst is turning black (precipitating Pd). What does this mean?

Diagnosis: Slow oxidative addition. If the catalytic cycle is too slow, the boronic acid sits in the basic solution and decomposes before it can transmetalate. Solution: Use a catalyst system with a high turnover frequency (TOF).

  • Ligand: Use electron-rich, bulky phosphines like SPhos or XPhos . These facilitate rapid oxidative addition and transmetalation, effectively "racing" against the decomposition pathway.

  • Pre-catalyst: Use Pd(OAc)2 or Pd2(dba)3 with the ligand, or pre-formed precatalysts like XPhos Pd G2 .

Q3: Should I protect the hydroxyl group?

Yes. If optimization fails, masking the phenol is the most robust chemical fix.

  • Strategy: Methylation (forming the anisole derivative) eliminates the intramolecular coordination pathway. You can deprotect with

    
     post-coupling.
    

Advanced Solutions: The "Slow-Release" Strategy

If the free boronic acid is too unstable, you must switch to a protected boron species.

Comparison of Boron Species Stability
SpeciesStabilityReactivityRecommendation
Free Acid LowHighUse only with rapid catalysts (XPhos).
Pinacol Ester ModerateModerateOften insufficient for 2-heteroatom substrates.
MIDA Boronate High ControlledGold Standard for unstable substrates.
K-Trifluoroborate HighLowGood alternative; requires hydrolytic activation.
The MIDA Solution

N-Methyliminodiacetic acid (MIDA) boronates are


-hybridized, removing the empty p-orbital on boron. This shuts down the protodeboronation pathway completely during storage and handling. Under reaction conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle.

OptimizationWorkflow Fig 2. Decision tree for optimizing coupling of unstable boronic acids. Start Start: Low Yield with 5-Cl-2-OH-Ph-B(OH)2 CheckBase Is Base Aqueous? Start->CheckBase SwitchBase Switch to Anhydrous K3PO4 / Dioxane CheckBase->SwitchBase Yes CheckLigand Is Catalyst Fast? CheckBase->CheckLigand No SwitchBase->CheckLigand SwitchLigand Switch to XPhos-Pd-G2 or SPhos CheckLigand->SwitchLigand No CheckProtect Still Failing? CheckLigand->CheckProtect Yes SwitchLigand->CheckProtect UseMIDA Synthesize/Buy MIDA Boronate CheckProtect->UseMIDA Yield < 50%

Validated Experimental Protocols

Protocol A: Anhydrous Coupling (For Free Acid)

Use this for initial attempts with the free boronic acid.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 5-Chloro-2-hydroxyphenylboronic acid (1.5 equiv)

    • XPhos Pd G2 (2-5 mol%)

    • 
       (finely ground, 3.0 equiv)
      
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

  • Procedure:

    • Add solids to a vial.

    • Evacuate and backfill with Argon (3x).

    • Add anhydrous dioxane.

    • Heat to 80°C (Do not overheat; 100°C+ increases deboronation).

    • Monitor by LCMS every 1 hour. Stop immediately upon consumption of halide.

Protocol B: MIDA Boronate Coupling (For High Stability)

Use this if Protocol A fails.

  • Preparation: Convert the boronic acid to its MIDA ester (reflux with MIDA in Toluene/DMSO).

  • Coupling:

    • Aryl Halide (1.0 equiv)

    • MIDA Boronate (1.5 equiv)

    • Pd(OAc)2 (5 mol%) / SPhos (10 mol%)

    • Base:

      
       (5.0 equiv)
      
    • Solvent: Dioxane:Water (10:1). Note: Small amount of water is required here to slowly hydrolyze the MIDA.

  • Conditions: Heat at 60°C for 12-24 hours. The slow release prevents the accumulation of unstable free acid.

References

  • Mechanistic Insight: Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[1][2]

  • MIDA Boronates: Gillis, E. P., & Burke, M. D. (2007). "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society.[1][2]

  • Buchwald Ligands: Martin, R., & Buchwald, S. L. (2008). "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands." Accounts of Chemical Research.

  • Protodeboronation Review: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.

Sources

Optimization

Technical Support Center: Purification of 5-Chloro-2-hydroxyphenylboronic Acid and its Reaction Products

Welcome to the dedicated technical support center for the purification of 5-Chloro-2-hydroxyphenylboronic acid and its reaction products. This guide is designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 5-Chloro-2-hydroxyphenylboronic acid and its reaction products. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their synthetic endeavors. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with obtaining highly pure 5-Chloro-2-hydroxyphenylboronic acid, a critical precursor in many cross-coupling reactions, particularly the Suzuki-Miyaura coupling.[1][2]

Introduction: The Challenge of Purifying 5-Chloro-2-hydroxyphenylboronic Acid

5-Chloro-2-hydroxyphenylboronic acid is a valuable building block in organic synthesis. However, its purification can be challenging due to its unique chemical properties. The presence of both a hydroxyl group and a boronic acid moiety imparts a degree of polarity that can complicate standard purification techniques. Furthermore, boronic acids are susceptible to dehydration to form cyclic anhydrides (boroxines), and can also undergo protodeboronation under certain conditions, leading to the formation of 2-chloro-5-hydroxyphenol as a significant impurity.[3]

This guide will equip you with the necessary knowledge and practical techniques to overcome these challenges and obtain your desired product with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 5-Chloro-2-hydroxyphenylboronic acid?

A1: The primary impurities to be aware of are:

  • Boronic Anhydrides (Boroxines): Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. This is often observed as a white, less soluble solid. While this is often in equilibrium with the monomeric acid, its presence can complicate characterization and reactivity.

  • Starting Materials: Incomplete reaction can leave residual starting materials from the synthesis, such as 2-bromo-4-chlorophenol or its protected derivatives.[4]

  • Homocoupling Byproducts: During synthesis or subsequent coupling reactions, homocoupling of the boronic acid can occur, leading to biaryl impurities.

  • Protodeboronation Product: The carbon-boron bond can be cleaved under certain conditions (e.g., prolonged exposure to acidic or basic conditions, or high temperatures), resulting in the formation of 4-chloro-2-phenol.[3]

Q2: My NMR spectrum of purified 5-Chloro-2-hydroxyphenylboronic acid looks complex, with broad peaks. Is this normal?

A2: Yes, this is a common observation. The presence of varying amounts of the corresponding boronic anhydride (boroxine) in equilibrium with the boronic acid can lead to broadened peaks in the NMR spectrum.[5] Additionally, the quadrupolar nature of the boron nucleus can also contribute to peak broadening. To simplify the spectrum, you can try dissolving the sample in a coordinating solvent like DMSO-d6, which can help to break up the anhydride and sharpen the signals.

Q3: Can I use standard silica gel column chromatography to purify 5-Chloro-2-hydroxyphenylboronic acid?

A3: While possible, it is often challenging. Boronic acids can interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking, poor separation, and in some cases, decomposition.[6][7] If you must use silica gel chromatography, it is advisable to deactivate the silica gel by pre-treating it with a small amount of a weak acid, like boric acid, or by using a mobile phase containing a small percentage of an acidic modifier like acetic acid.[8]

Q4: How can I effectively remove the boronic anhydride impurity?

A4: The formation of boronic anhydrides is an equilibrium process. To shift the equilibrium back to the boronic acid, you can dissolve the crude product in a suitable solvent and wash it with a dilute aqueous acid (e.g., 1M HCl). This will hydrolyze the anhydride back to the monomeric acid. Subsequent extraction and drying will yield the purified boronic acid.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 5-Chloro-2-hydroxyphenylboronic acid and its reaction products.

Problem 1: Low Recovery After Recrystallization
Potential Cause Troubleshooting Steps
Solvent Choice The chosen solvent may be too good at dissolving the compound, even at low temperatures.
Action: Experiment with a mixed solvent system. A good starting point is a solvent in which the compound is soluble when hot, and a co-solvent (anti-solvent) in which it is insoluble.[9] For 5-Chloro-2-hydroxyphenylboronic acid, consider solvent systems like ethyl acetate/heptane, or toluene/heptane.
Cooling Rate Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil.
Action: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.[10]
Concentration The solution may be too dilute, preventing saturation and crystallization upon cooling.
Action: Carefully evaporate some of the solvent to increase the concentration before allowing it to cool.
Problem 2: Product Streaking on Silica Gel TLC/Column

G cluster_0 Troubleshooting TLC/Column Streaking cluster_1 Implementation A Observe Streaking on TLC/Column B Potential Cause: Strong interaction with silica A->B C Solution 1: Deactivate Silica Gel B->C Mitigates acidic sites D Solution 2: Modify Mobile Phase B->D Competes for binding E Solution 3: Alternative Stationary Phase B->E Avoids silica issues C1 Slurry silica with 1% boric acid solution C->C1 D1 Add 0.5-1% acetic acid to eluent D->D1 E1 Use C18 reverse-phase chromatography E->E1

Caption: Decision workflow for troubleshooting streaking during chromatographic purification.

As discussed in the FAQs, the interaction between the boronic acid and silica gel is a common issue. The diagram above outlines a systematic approach to resolving this problem.

Problem 3: Presence of Protodeboronation Impurity (4-chloro-2-phenol)
Potential Cause Troubleshooting Steps
Harsh Reaction/Workup Conditions Prolonged exposure to strong acids, bases, or high temperatures can cause the C-B bond to cleave.[3]
Action: During synthesis and purification, maintain moderate pH and temperature. Use milder bases for extractions where possible (e.g., sodium bicarbonate instead of sodium hydroxide).
Removal of the Impurity 4-chloro-2-phenol is more acidic than the boronic acid.
Action: An extractive workup can be employed. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a carefully pH-controlled aqueous buffer (e.g., a bicarbonate solution at a pH where the phenol is deprotonated and the boronic acid is not).

Detailed Experimental Protocols

Protocol 1: Recrystallization of 5-Chloro-2-hydroxyphenylboronic Acid

This protocol provides a general guideline. The optimal solvent system may need to be determined experimentally on a small scale.

  • Solvent Screening: On a small scale (~10-20 mg), test the solubility of your crude product in various solvents (e.g., water, toluene, ethyl acetate, acetone, and mixtures with heptane or hexane) at room and elevated temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold.[9]

  • Dissolution: In an appropriately sized flask, add the crude 5-Chloro-2-hydroxyphenylboronic acid. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification via Acid-Base Extraction

This method is particularly useful for removing non-acidic or weakly acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Base Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate solution. The 5-Chloro-2-hydroxyphenylboronic acid will be deprotonated and move into the aqueous layer.

  • Separation: Separate the aqueous layer. The organic layer contains non-acidic impurities and can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl until the pH is acidic (pH ~2-3), which will cause the purified boronic acid to precipitate out.[4]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry under vacuum.

G cluster_0 Acid-Base Extraction Workflow A Crude Product in Organic Solvent (e.g., EtOAc) B Extract with aq. NaHCO3 A->B C Aqueous Layer (Boronate Salt) B->C Product enters D Organic Layer (Non-acidic impurities) B->D Impurities remain E Acidify with HCl C->E F Precipitated Pure Boronic Acid E->F G Filter, Wash, Dry F->G H Pure Product G->H

Caption: Workflow for purification via acid-base extraction.

Purity Assessment

To ensure the purity of your final product, it is crucial to employ appropriate analytical techniques.

Technique Information Provided
Nuclear Magnetic Resonance (NMR) Provides structural confirmation and information about the presence of impurities. 1H, 13C, and 11B NMR are all valuable.
High-Performance Liquid Chromatography (HPLC) A quantitative method to determine the percentage purity of the sample.[]
Mass Spectrometry (MS) Confirms the molecular weight of the desired product.
Melting Point A sharp melting point range close to the literature value is indicative of high purity.

By following the guidance in this technical support center, you will be better equipped to purify 5-Chloro-2-hydroxyphenylboronic acid and its derivatives, ensuring the quality and reliability of your subsequent synthetic steps.

References

  • Process for purification of boronic acid and its derivatives. Google Patents.
  • Preparation method of hydroxyphenylboronic acid. Google Patents.
  • How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • Purification of boronic acids? : r/chemistry. Reddit. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. Available at: [Link]

  • Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Chemical/Laboratory Techniques: Recrystallization. YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 5-Chloro-2-hydroxyphenylboronic Acid Couplings

Welcome to the technical support center for optimizing cross-coupling reactions involving 5-Chloro-2-hydroxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 5-Chloro-2-hydroxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the success of your experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a robust and reproducible methodology.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in mechanistic understanding.

Question 1: My Suzuki-Miyaura reaction with 5-Chloro-2-hydroxyphenylboronic acid is showing low to no conversion, even after extended reaction times. What is the likely cause and how can I fix it?

Answer:

Low or no conversion when using an aryl chloride like a derivative of 5-Chloro-2-hydroxyphenylboronic acid is a frequent challenge. The primary reason is often the difficulty of the oxidative addition step, which is the rate-determining step in the catalytic cycle for many Suzuki-Miyaura reactions.[1][2] Aryl chlorides are less reactive than the corresponding bromides or iodides due to the stronger carbon-chlorine bond.[3][4]

Here’s a systematic approach to troubleshoot this issue, focusing on temperature and other critical parameters:

  • Increase the Reaction Temperature: This is often the most effective initial step. The oxidative addition of the palladium catalyst to the aryl chloride has a significant activation energy barrier. Increasing the temperature provides the necessary energy to overcome this barrier and initiate the catalytic cycle. A typical starting point for aryl chloride couplings is in the range of 80-120 °C.[5][6] Monitor the reaction progress by TLC or LC-MS at regular intervals. Be aware that excessively high temperatures can lead to degradation of the boronic acid or other reaction components.

  • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may not be efficient enough for activating aryl chlorides.[3] Consider switching to more electron-rich and bulky phosphine ligands, such as SPhos or XPhos, which are known to facilitate the oxidative addition of aryl chlorides.[7] N-heterocyclic carbene (NHC) ligands are also excellent choices for these challenging couplings.[8][9]

  • Choice of Base: The base is crucial for activating the boronic acid.[8][10] For difficult couplings, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective than weaker bases like sodium carbonate (Na₂CO₃).[7][10]

  • Solvent Considerations: The choice of solvent can influence catalyst activity and stability at higher temperatures. High-boiling point solvents like dioxane, toluene, or DMF are commonly used for these reactions.[9][11]

Question 2: I am observing significant amounts of a homocoupling side product (a biphenyl derivative of my starting boronic acid). How can I minimize this?

Answer:

Homocoupling of the boronic acid is a common side reaction, particularly when the reaction is not proceeding efficiently. This side reaction is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[2]

Here are strategies to suppress homocoupling:

  • Thorough Degassing: It is critical to ensure your reaction mixture is free of oxygen.[3] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst. Maintaining an inert atmosphere throughout the reaction is essential.[3]

  • Optimize Reaction Temperature: While higher temperatures can be necessary for the main reaction, excessively high temperatures can sometimes favor side reactions. If you are already achieving some product formation, try to find the minimum temperature required for a reasonable reaction rate.

  • Use a Pre-catalyst: Using a well-defined Pd(0) pre-catalyst can sometimes be advantageous over generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂. This can help to minimize the amount of Pd(II) available to promote homocoupling.

  • Stoichiometry of Boronic Acid: Using a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid is common practice. However, a large excess might increase the likelihood of homocoupling. If homocoupling is a major issue, consider using a closer to 1:1 stoichiometry.

Question 3: My reaction appears to stall after reaching about 50% conversion. What could be causing this catalyst deactivation?

Answer:

Catalyst deactivation can occur for several reasons, especially at the elevated temperatures often required for aryl chloride couplings.

  • Thermal Instability of the Catalyst: The palladium catalyst, particularly with less robust ligands, can decompose at high temperatures over long reaction times. If you suspect this is the issue, you could try adding a fresh portion of the catalyst to the reaction mixture to see if the reaction restarts.

  • Inhibitory Species: The reaction itself might generate species that inhibit the catalyst. This can sometimes be mitigated by adjusting the reaction conditions.

  • Ligand Degradation: Some phosphine ligands can be susceptible to oxidation or other degradation pathways at high temperatures. Switching to a more robust ligand, such as an N-heterocyclic carbene, might be beneficial.[9]

  • Incomplete Dissolution: Ensure all reactants, particularly the base, are well-dissolved or at least well-suspended in the reaction mixture. Poor solubility can lead to localized high concentrations and potential side reactions that deactivate the catalyst.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the optimization of reactions with 5-Chloro-2-hydroxyphenylboronic acid.

What is a good starting point for the reaction temperature when using 5-Chloro-2-hydroxyphenylboronic acid with an aryl bromide?

For an aryl bromide, which is more reactive than an aryl chloride, you can typically start at a lower temperature. A good starting range would be 60-80 °C. If the reaction is sluggish, you can incrementally increase the temperature.

How does the hydroxyl group on 5-Chloro-2-hydroxyphenylboronic acid affect the reaction?

The hydroxyl group can have both electronic and steric effects. Electronically, it is an electron-donating group, which can influence the reactivity of the boronic acid. The free N-H group in similar substrates can sometimes lead to side reactions, but this is not typically a major issue with the hydroxyl group in Suzuki-Miyaura couplings under standard conditions.[12] It is generally not necessary to protect the hydroxyl group for this reaction.

Can I use microwave irradiation to optimize the reaction temperature?

Yes, microwave-assisted synthesis is an excellent technique for rapidly optimizing reaction conditions, including temperature.[6] It allows for precise temperature control and can often significantly reduce reaction times.[6] When transitioning from conventional heating to microwave irradiation, it's advisable to start with a similar temperature and then explore higher temperatures in short intervals to find the optimum.

Experimental Protocol: Temperature Optimization for a Suzuki-Miyaura Coupling

This protocol provides a step-by-step guide for optimizing the reaction temperature for the coupling of 5-Chloro-2-hydroxyphenylboronic acid with a generic aryl halide.

Materials:

  • 5-Chloro-2-hydroxyphenylboronic acid (1.2 mmol)

  • Aryl halide (1.0 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane/H₂O, 4:1 mixture, 10 mL)

  • Inert gas (Argon or Nitrogen)

  • Reaction vials suitable for heating

  • Magnetic stir plate and stir bars

  • TLC plates or LC-MS for reaction monitoring

Procedure:

  • Reaction Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 5-Chloro-2-hydroxyphenylboronic acid (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (Dioxane/H₂O) to the vial via syringe.

  • Catalyst Addition: Add the palladium catalyst to the vial.

  • Temperature Screening:

    • Set up three identical reactions.

    • Place each reaction on a separate heating block or in an oil bath pre-heated to different temperatures (e.g., 60 °C, 80 °C, and 100 °C).

  • Reaction Monitoring:

    • After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction mixture for analysis by TLC or LC-MS.

    • Continue to monitor the reactions at regular intervals (e.g., every 2-4 hours) to determine the rate of product formation and the consumption of starting materials.

  • Analysis: Compare the results from the different temperatures to identify the optimal condition that provides the best balance of reaction rate and product purity.

Data Presentation

Temperature (°C)Time (h)Conversion (%)Notes
60825Slow reaction rate.
80495Good conversion, clean reaction.
1002>98Fast reaction, potential for side products.

Note: This is example data and actual results will vary depending on the specific substrates and conditions used.

Visualizations

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed temp Increase Reaction Temperature (e.g., 80-120 °C) start->temp catalyst Change Catalyst/Ligand (e.g., SPhos, XPhos, NHC) temp->catalyst If still low success Improved Conversion temp->success base Use a Stronger Base (e.g., K3PO4, Cs2CO3) catalyst->base If still low catalyst->success solvent Ensure High-Boiling Solvent (e.g., Dioxane, Toluene) base->solvent If still low base->success solvent->success

Caption: A flowchart for troubleshooting low conversion in Suzuki-Miyaura couplings.

Key Components of a Suzuki-Miyaura Coupling

G center Suzuki-Miyaura Coupling boronic_acid 5-Chloro-2-hydroxyphenylboronic acid center->boronic_acid aryl_halide Aryl Halide (Ar-X) center->aryl_halide catalyst Palladium Catalyst + Ligand center->catalyst base Base center->base solvent Solvent center->solvent temperature Temperature center->temperature

Caption: The essential components influencing a Suzuki-Miyaura cross-coupling reaction.

References

  • Perera, D., Tucker, J. W., Brahmbhatt, S., Helal, C. J., Chong, A., Farrell, W., Richardson, P., & Sach, N. W. (2018). A platform for automated nanomole-scale reaction screening and micromole-scale synthesis in flow. Science, 359(6374), 429–434. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • Nugent, B. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Nature Communications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Homocoupling in 5-Chloro-2-hydroxyphenylboronic Acid Reactions

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 5-Chloro-2-hydroxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 5-Chloro-2-hydroxyphenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve the common challenge of homocoupling, ensuring the successful synthesis of your target biaryl compounds.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a symmetrical biaryl byproduct in my Suzuki-Miyaura reaction. What is it, and why is it forming?

You are likely observing the homocoupling product of 5-Chloro-2-hydroxyphenylboronic acid. This byproduct arises from the palladium-catalyzed reaction of two molecules of the boronic acid to form a symmetrical biaryl. This side reaction is a common challenge in Suzuki-Miyaura couplings and competes with the desired cross-coupling of the boronic acid with your aryl halide.

The formation of the homocoupling product is primarily promoted by two factors: the presence of oxygen and the involvement of Palladium(II) species.[1][2][3] Oxygen can react with the active Palladium(0) catalyst to form a palladium peroxo complex.[4][5][6] This complex can then react with two molecules of the boronic acid, leading to the formation of the homocoupled product and regenerating a Pd(0) species that can re-enter the catalytic cycle.[4][5]

Here is a simplified representation of the competing pathways:

G cluster_desired Desired Cross-Coupling Pathway cluster_homocoupling Undesired Homocoupling Pathway A Pd(0) B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X B->C D Transmetalation (Boronic Acid + Base) C->D E Ar-Pd(II)-Ar' D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' (Desired Product) F->G H Pd(0) I Oxidation (O2) H->I J Pd(II) Species (e.g., Peroxo Complex) I->J K Reaction with 2x Boronic Acid J->K L Ar'-Pd(II)-Ar' K->L M Reductive Elimination L->M M->H Catalyst Regeneration N Ar'-Ar' (Homocoupling Product) M->N X 5-Chloro-2-hydroxyphenylboronic Acid (Ar'-B(OH)2) X->D X->K Y Aryl Halide (Ar-X) Y->B

Figure 1: Competing Suzuki-Miyaura Pathways
Q2: How does the structure of 5-Chloro-2-hydroxyphenylboronic acid contribute to the likelihood of homocoupling?

5-Chloro-2-hydroxyphenylboronic acid possesses both electron-donating (hydroxyl) and electron-withdrawing (chloro) groups. This electronic characteristic can influence its reactivity. While specific studies on this exact molecule's propensity for homocoupling are not abundant in the provided search results, arylboronic acids, in general, are susceptible to this side reaction.[7] The presence of various functional groups can affect the rate of both the desired transmetalation and the undesired homocoupling.

Troubleshooting Guides

Issue 1: Excessive Homocoupling Product Formation

Root Cause Analysis: The most common culprit for excessive homocoupling is the presence of dissolved oxygen in the reaction mixture.[1][2][8] Oxygen facilitates the oxidation of the active Pd(0) catalyst to Pd(II), which is a key intermediate in the homocoupling pathway.[4][5]

Troubleshooting Protocol: Rigorous Deoxygenation

This protocol details a robust method for minimizing dissolved oxygen in your reaction.

Materials:

  • Schlenk flask or a three-necked round-bottom flask equipped with a condenser and a gas inlet/outlet.

  • Inert gas source (Nitrogen or Argon) with a bubbler.

  • Your solvent of choice (e.g., dioxane, THF, DMF).

  • Your base (e.g., K₂CO₃, Cs₂CO₃).

  • Your aryl halide.

  • 5-Chloro-2-hydroxyphenylboronic acid.

  • Palladium catalyst and ligand.

Step-by-Step Procedure:

  • Initial Setup: Assemble your glassware and ensure all joints are well-sealed.

  • Solvent and Reagent Addition: Add the solvent, base, and aryl halide to the reaction flask.

  • Degassing - Sparge Method:

    • Insert a long needle or a gas dispersion tube connected to your inert gas line into the solvent, ensuring the tip is below the liquid surface.

    • Bubble the inert gas through the solution for at least 15-20 minutes. This process, known as sparging, is highly effective at removing dissolved oxygen.

  • Degassing - Freeze-Pump-Thaw Method (for more sensitive reactions):

    • Freeze the solvent mixture using a liquid nitrogen or dry ice/acetone bath.

    • Once frozen, apply a vacuum to the flask to remove gases from the headspace.

    • Close the flask to the vacuum and allow the mixture to thaw. You will often see bubbles escaping the liquid as it thaws.

    • Repeat this freeze-pump-thaw cycle at least three times.

  • Inert Atmosphere Maintenance: After degassing, maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition under Inert Atmosphere: Add the 5-Chloro-2-hydroxyphenylboronic acid, palladium catalyst, and ligand to the reaction flask under a counterflow of inert gas.

  • Proceed with Reaction: Heat the reaction to the desired temperature under the inert atmosphere.

G A 1. Assemble Glassware B 2. Add Solvent, Base, and Aryl Halide A->B C 3. Degas Solvent (Sparge or Freeze-Pump-Thaw) B->C D 4. Establish Inert Atmosphere (N2 or Ar) C->D E 5. Add Boronic Acid, Catalyst, and Ligand D->E F 6. Run Reaction under Inert Atmosphere E->F

Figure 2: Deoxygenation Workflow
Issue 2: Homocoupling persists even after deoxygenation.

Root Cause Analysis: If homocoupling is still a significant issue after rigorous deoxygenation, other factors may be at play:

  • Choice of Palladium Catalyst: The palladium source can influence the amount of Pd(II) present at the start of the reaction.[1]

  • Base Selection: The nature and strength of the base can affect the relative rates of the desired and undesired reactions.[9][10][11]

  • Reaction Temperature: Higher temperatures can sometimes favor side reactions.

Troubleshooting Strategies:

StrategyRationaleRecommended Action
Catalyst Selection Using a Pd(0) source directly or a precatalyst that readily generates Pd(0) can minimize the initial concentration of Pd(II) species that drive homocoupling.[1]Consider switching from Pd(OAc)₂ to a catalyst like Pd(PPh₃)₄ or using a pre-formed Pd(0) catalyst. Using palladium on carbon (Pd/C) has also been shown to reduce homocoupling.[1]
Base Optimization The base activates the boronic acid for transmetalation.[9][10] A weaker base might slow down the desired reaction, but it could also disfavor the homocoupling pathway. Conversely, for some systems, a stronger base might accelerate the desired reaction to outcompete homocoupling.Screen a range of bases. If you are using a strong base like Cs₂CO₃, try a milder one like K₂CO₃ or K₃PO₄. In some cases, fluoride bases like KF can be effective, especially if you have base-sensitive functional groups.[10]
Temperature Control Lowering the reaction temperature can sometimes provide better selectivity for the desired cross-coupling over the homocoupling side reaction.Attempt the reaction at a lower temperature. For instance, if you are running the reaction at 100 °C, try it at 80 °C or even room temperature if your catalyst system is active enough.
Order of Reagent Addition Pre-heating the catalyst, base, and aryl halide before adding the boronic acid can sometimes help to ensure the catalytic cycle is initiated towards cross-coupling before significant homocoupling can occur.[8]Heat the mixture of solvent, base, aryl halide, and catalyst for a short period (e.g., 10-15 minutes) before introducing the 5-Chloro-2-hydroxyphenylboronic acid.
Issue 3: Difficulty in removing the homocoupling byproduct.

Root Cause Analysis: The homocoupling product is often structurally similar to the desired cross-coupled product, making separation by standard techniques like column chromatography challenging.

Purification Strategies:

  • Recrystallization: This is often the most effective method for removing small to moderate amounts of the homocoupling byproduct. The difference in polarity and crystal packing ability between your desired product and the symmetrical homocoupling product can be exploited.

    General Recrystallization Protocol:

    • Solvent Screening: Identify a solvent or solvent system in which your desired product has high solubility at elevated temperatures and low solubility at room temperature or below. The homocoupling byproduct should ideally have different solubility characteristics (either much more or much less soluble).[12]

    • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

    • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.[12]

    • Crystallization: Allow the solution to cool slowly to promote the formation of pure crystals of your desired product. Seeding with a small crystal of the pure product can sometimes be beneficial.

    • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

    • Drying: Dry the purified crystals under vacuum.

  • Preparative HPLC: For very challenging separations or when high purity is essential, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[13] This technique offers higher resolution than standard column chromatography.

  • Distillation/Sublimation: If your desired product and the byproduct have sufficiently different boiling or sublimation points, these techniques can be considered, though they are less commonly used for complex biaryl compounds.[14][15]

References

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition. ResearchGate. [Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. MDPI. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex. PubMed. [Link]

  • Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. ACS Publications. [Link]

  • Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]

  • 3.3B: General Procedures for Removing Impurities - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega. [Link]

  • Oxygen-Promoted Suzuki-Miyaura Reaction for Efficient Construction of Biaryls. PubMed. [Link]

  • How To Run A Reaction: Purification. University of Rochester Department of Chemistry. [Link]

  • Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. ResearchGate. [Link]

  • What are some practical ways to purify complex compounds other than column chromatography?. Reddit. [Link]

  • Techniques for Effective Substance Isolation and Purification in Separation Processes. Longdom Publishing. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Chloro-2-hydroxyphenylboronic Acid and Removal of Boron-Based Impurities

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-Chloro-2-hydroxyphenylboronic acid and the removal of related bo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 5-Chloro-2-hydroxyphenylboronic acid and the removal of related boron impurities from reaction mixtures. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction: The Challenge of Boronic Acid Purification

5-Chloro-2-hydroxyphenylboronic acid is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.[1][2][3] However, its purification can be complicated by the presence of various boron-containing impurities. These can include unreacted starting material, boroxines (the trimeric anhydrides of boronic acids), and products of protodeboronation.[1][2][4][5][6] The inherent polarity of boronic acids and their tendency to interact with silica gel can also make standard chromatographic purification challenging.[7] This guide will equip you with the knowledge and techniques to effectively isolate your desired product with high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common boron-containing impurities I should expect?

The primary impurities include:

  • Boroxines: These are cyclic anhydrides formed by the dehydration of three boronic acid molecules.[1][2][5][6] This process can be driven by heat.[1][2][6]

  • Protodeboronation Products: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[4][8][9][10] This can be catalyzed by acids, bases, or metal catalysts.[4][8][9]

  • Unreacted Boronic Acid: Incomplete reaction conversion will leave residual starting material.

  • Boronic Esters: If your synthesis involves a boronate ester intermediate, incomplete hydrolysis can be a source of impurities.[11]

Q2: My boronic acid seems to be "streaking" or "tailing" during silica gel column chromatography. What can I do?

This is a common issue due to the polar nature of boronic acids and their interaction with the acidic silica surface.[7] To mitigate this, consider the following:

  • Solvent System Modification: Instead of standard hexane/ethyl acetate systems, which may lack the necessary eluting power, try a more polar mobile phase like dichloromethane/methanol.[12]

  • Acidification of the Mobile Phase: Adding a small amount of a volatile acid, like acetic acid, to the eluent can sometimes improve peak shape by suppressing the ionization of the boronic acid.

  • Use of Treated Silica: Impregnating the silica gel with boric acid has been shown to reduce the over-adsorption of boronic esters, leading to better separation.[13]

Q3: Can I use a simple aqueous workup to remove excess boronic acid?

Yes, an extractive workup is often a highly effective first step. Boronic acids are acidic and will deprotonate in the presence of a base to form water-soluble boronate salts.[12][14] A wash with an aqueous solution of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can effectively pull the unreacted boronic acid and other acidic impurities into the aqueous layer, leaving your desired, less polar product in the organic phase.[12][14]

Q4: I suspect boroxine formation. How can I confirm this and revert it back to the boronic acid?

Boroxine formation can be detected by analytical techniques such as NMR spectroscopy, which will show characteristic shifts. The good news is that the formation of boroxines is often a reversible process.[5] Hydrolysis, by treating the mixture with water, can convert the boroxine back to the corresponding boronic acid.[5] Recrystallization from a solvent mixture containing water is often sufficient to achieve this.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed approach to tackling specific purification challenges.

Issue 1: Persistent Boronic Acid Impurity After Reaction

Scenario: You've performed a Suzuki-Miyaura coupling reaction and TLC/LC-MS analysis shows the presence of your desired biaryl product along with a significant amount of unreacted 5-Chloro-2-hydroxyphenylboronic acid.

Root Cause Analysis & Solution Workflow:

G start Crude Reaction Mixture extraction Perform Basic Aqueous Extraction (e.g., 1M NaOH wash) start->extraction check_purity Analyze Organic Layer (TLC/LC-MS) extraction->check_purity is_pure Is the product pure? check_purity->is_pure end_pure Proceed with Solvent Removal and Final Product Isolation is_pure->end_pure Yes end_impure Product still impure. Proceed to Chromatography. is_pure->end_impure No chromatography Purify via Column Chromatography (Consider CH2Cl2/MeOH eluent) recrystallization Consider Recrystallization chromatography->recrystallization end_impure->chromatography

Caption: Decision workflow for removing unreacted boronic acid.

Detailed Protocol: Basic Aqueous Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of sodium hydroxide. Repeat the wash 2-3 times. This will convert the acidic 5-Chloro-2-hydroxyphenylboronic acid into its water-soluble sodium boronate salt, which will partition into the aqueous layer.[12][14]

  • Back Extraction (Optional): To recover any product that may have been partially extracted, you can back-extract the combined aqueous layers with a fresh portion of the organic solvent.

  • Neutralization and Drying: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt like sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.

Issue 2: Protodeboronation Leading to Byproduct Formation

Scenario: You observe a significant amount of 2-chlorophenol in your reaction mixture, indicating that protodeboronation of your starting material has occurred.

Root Cause Analysis: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a hydrogen atom.[4][9] This side reaction can be promoted by various factors, including the presence of acid, base, or certain metal catalysts, and is often influenced by temperature.[4][8][9][15]

Preventative Measures & Optimization:

  • Control of pH: Carefully control the pH of your reaction. While Suzuki couplings require a base, excessively harsh basic conditions can promote protodeboronation.[15] Consider using milder bases like potassium carbonate or cesium carbonate.

  • Temperature Management: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Inert Atmosphere: Oxygen can sometimes promote protodeboronation.[8] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Choice: The choice of palladium catalyst and ligands can influence the rate of protodeboronation. Screening different catalyst systems may be beneficial.

Purification Strategy: The byproduct, 2-chlorophenol, is also acidic and will be removed along with the unreacted boronic acid during a basic aqueous extraction. If separation from your desired product is still challenging, column chromatography may be necessary.

Issue 3: Difficulty in Purifying Polar Products from Boronic Acid Impurities

Scenario: Your desired product is also quite polar, making separation from the equally polar boronic acid impurities by standard chromatography difficult.

Alternative Purification Strategies:

MethodPrincipleBest For
Recrystallization Exploits differences in solubility between the product and impurities in a given solvent system at different temperatures.[16]Crystalline solid products where a suitable solvent can be found in which the product is sparingly soluble at room temperature but highly soluble when hot.[16]
Derivatization with Diethanolamine Boronic acids react with diethanolamine to form crystalline adducts that often precipitate from solution and can be removed by filtration.[11]Removing boronic acid from a non-acidic product.
Scavenger Resins Solid-supported resins with functional groups (like diols) that selectively bind to boronic acids, allowing for their removal by filtration.High-throughput purification or when traditional methods fail.

Detailed Protocol: Recrystallization

  • Solvent Selection: The key is to find a solvent or solvent system where your product has low solubility at room temperature but high solubility at elevated temperatures.[16] The impurities should ideally remain soluble at all temperatures or be insoluble. Common solvents for recrystallizing boronic acids and their derivatives include water, ethanol, or mixtures like ethyl acetate/hexanes.[11][17]

  • Dissolution: In a flask, add the minimum amount of hot solvent to your crude product until it is completely dissolved.[16]

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[16] Slow cooling is crucial for forming pure crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Analytical Methods for Boron Impurity Detection

Accurate detection of boron-containing impurities is crucial for process optimization and quality control.

TechniqueApplication
HPLC/UPLC-MS A powerful technique for separating and identifying a wide range of boronic acids and their byproducts in reaction mixtures.[18] It can provide both qualitative and quantitative data.[18]
NMR Spectroscopy (¹H, ¹³C, ¹¹B) Provides detailed structural information about the desired product and any impurities. ¹¹B NMR is particularly useful for identifying different boron species.
ICP-MS/ICP-AES Highly sensitive methods for quantifying the total boron content in a sample.[19][20][21] These are elemental analysis techniques and do not provide structural information.
Colorimetric Assays (e.g., Curcumin Method) A simpler, more accessible method for quantifying boron concentration, suitable for routine analysis when expensive equipment is unavailable.[22][23]

Visualizing the Purification Workflow

Sources

Optimization

Technical Support Center: Microwave-Assisted Suzuki Coupling with 5-Chloro-2-hydroxyphenylboronic Acid

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in microwave-assisted Suzuki coupling reactions, with a specific focus on the use of 5-Chloro-2-hy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in microwave-assisted Suzuki coupling reactions, with a specific focus on the use of 5-Chloro-2-hydroxyphenylboronic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions to ensure the success of your experiments.

Introduction: Navigating the Nuances of a Challenging Substrate

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2][3][4] The advent of microwave-assisted heating has further revolutionized this methodology, offering accelerated reaction times and often improved yields.[5][6][7][8] However, the success of a Suzuki coupling is highly dependent on the nature of the substrates.

5-Chloro-2-hydroxyphenylboronic acid presents a unique set of challenges due to the presence of both an electron-withdrawing chloro group and an ortho-hydroxyl group. The hydroxyl group can potentially chelate with the palladium catalyst, influencing its reactivity. Furthermore, ortho-substituted boronic acids, particularly those with hydroxyl groups, can be prone to competitive side reactions such as protodeboronation.[5][9] This guide will provide you with the expertise to navigate these challenges and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with 5-Chloro-2-hydroxyphenylboronic acid showing low conversion even under microwave irradiation?

A1: Several factors could be at play. The ortho-hydroxyl group can lead to the formation of a stable six-membered ring chelate with the palladium catalyst, potentially hindering the catalytic cycle. Additionally, 5-Chloro-2-hydroxyphenylboronic acid can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in aqueous media.[5][9] Optimizing the base, solvent system, and catalyst/ligand combination is crucial. Consider using a stronger, non-nucleophilic base and an anhydrous solvent system to minimize these side reactions.

Q2: What is the optimal catalyst system for this specific substrate?

A2: There is no single "best" catalyst for all Suzuki reactions. However, for challenging substrates like 5-Chloro-2-hydroxyphenylboronic acid, modern catalyst systems are often required. Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald or Fu research groups (e.g., SPhos, XPhos), are often effective.[10][11] Pre-formed Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can also be beneficial in avoiding the in-situ reduction step that can sometimes lead to side reactions when using Pd(II) precursors.[11][12]

Q3: Can I use aqueous solvent systems for this reaction?

A3: While aqueous systems are often desirable for their green chemistry advantages, they can exacerbate the protodeboronation of 5-Chloro-2-hydroxyphenylboronic acid.[4][5] If an aqueous system is necessary, careful selection of the base and a short reaction time under microwave irradiation are critical to minimize this side reaction. Monitoring the reaction progress closely is highly recommended.[5]

Q4: How can I monitor the progress of my microwave-assisted Suzuki reaction?

A4: Real-time monitoring of microwave reactions can be challenging. However, you can perform small-scale test reactions at different time points (e.g., 5, 10, 15 minutes) and analyze the crude reaction mixture by TLC, LC-MS, or GC-MS to determine the optimal reaction time. Some advanced microwave reactors are equipped with in-situ monitoring capabilities like Raman spectroscopy.[5]

Troubleshooting Guide

Unforeseen challenges are a part of research. This section provides a systematic approach to troubleshooting common issues encountered during the microwave-assisted Suzuki coupling of 5-Chloro-2-hydroxyphenylboronic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst Inactivity: The ortho-hydroxyl group may be poisoning or deactivating the palladium catalyst through chelation.[13] 2. Protodeboronation: The boronic acid is being consumed by a side reaction.[5][9] 3. Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is slow.1. Catalyst/Ligand Screening: Experiment with different palladium sources (Pd(0) vs. Pd(II)) and a variety of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos).[10][11] 2. Anhydrous Conditions: Use dry solvents (e.g., dioxane, toluene, THF) and a strong, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃) to minimize protodeboronation.[14] 3. Base Optimization: The choice of base is critical for activating the boronic acid for transmetalation.[3] Screen different bases to find the optimal one for your system.
Formation of Homocoupling Byproducts 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[12] 2. In-situ Reduction of Pd(II): The reduction of a Pd(II) precatalyst can sometimes lead to homocoupling.[11]1. Rigorous Degassing: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.[12] 2. Use a Pd(0) Source: Employ a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[11][12]
Decomposition of Starting Materials or Product 1. Excessive Temperature: Microwave heating can lead to rapid temperature increases that may degrade sensitive functional groups. 2. Prolonged Reaction Time: Even at optimal temperatures, extended reaction times can lead to decomposition.1. Temperature Optimization: Perform a temperature screen (e.g., 100 °C, 120 °C, 140 °C) to find the lowest effective temperature.[15] 2. Time Course Study: Monitor the reaction at short intervals to determine the point of maximum product formation before significant decomposition occurs.[15]
Inconsistent Results 1. Reagent Purity: Impurities in starting materials, solvents, or the base can affect catalytic activity.[16][17] 2. Microwave Hotspots: Uneven heating within the microwave cavity can lead to variable reaction outcomes.1. Use High-Purity Reagents: Ensure all reagents are of high purity and solvents are anhydrous and properly degassed.[12] 2. Ensure Proper Mixing: Use a magnetic stir bar and ensure vigorous stirring to promote even temperature distribution.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical microwave-assisted Suzuki coupling reaction with 5-Chloro-2-hydroxyphenylboronic acid.

Materials:

  • 5-Chloro-2-hydroxyphenylboronic acid

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a Pd precursor and a ligand)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Microwave reactor vials with stir bars

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), 5-Chloro-2-hydroxyphenylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., 2-5 mol%), and the base (2-3 equiv.) to a microwave vial containing a magnetic stir bar.

  • Solvent Addition: Add the degassed, anhydrous solvent to the vial to achieve the desired concentration (typically 0.1-0.5 M).

  • Sealing and Purging: Securely seal the vial with a cap. If not working in a glovebox, purge the vial with an inert gas for several minutes.

  • Microwave Irradiation: Place the vial in the microwave reactor. Set the desired temperature, pressure, and reaction time. It is advisable to start with a moderate temperature (e.g., 120 °C) and a short reaction time (e.g., 10-15 minutes).

  • Work-up: After the reaction is complete and the vial has cooled to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[18][19]

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps in a microwave-assisted Suzuki coupling reaction.

Suzuki_Workflow Microwave-Assisted Suzuki Coupling Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification Reagents Weigh Reagents: Aryl Halide Boronic Acid Catalyst & Base Solvent Add Degassed Anhydrous Solvent Reagents->Solvent Seal Seal Vial & Purge with Inert Gas Solvent->Seal Microwave Irradiate in Microwave Reactor Seal->Microwave Transfer to Reactor Quench Quench Reaction Microwave->Quench Cool to RT Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify by Chromatography Extract->Purify Final_Product Final_Product Purify->Final_Product Pure Biaryl Product

Caption: A flowchart of the microwave-assisted Suzuki coupling.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki coupling is fundamental to troubleshooting and optimizing the reaction. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle cluster_side Undesired Pathway Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetal Transmetalation (Ar'-B(OR)2 + Base) Transmetal->Pd0 Reductive Elimination (Ar-Ar') BoronicAcid Ar'-B(OH)2 Protodeboronation Ar'-H BoronicAcid->Protodeboronation Protodeboronation (H+ Source)

Caption: The Suzuki-Miyaura catalytic cycle and the competing protodeboronation side reaction.

The presence of a base is crucial for the transmetalation step, as it activates the boronic acid to form a more nucleophilic boronate species.[3] For 5-Chloro-2-hydroxyphenylboronic acid, the equilibrium between the boronic acid and the boronate, as well as the potential for catalyst chelation, are critical parameters to control for a successful reaction.

References

  • Vertex AI Search. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
  • Leadbeater, N. E., & Smith, R. J. (2006). Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. American Chemical Society.
  • Leadbeater, N. E. (n.d.). Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration. Semantic Scholar.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Suzuki Reactions in the Presence of Sulfur-Containing Compounds.
  • ResearchGate. (n.d.). The Effect of Solvent Used on the Suzuki-Miyaura Coupling of Ia with....
  • Leadbeater, N. E. (n.d.). Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration. Semantic Scholar.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • PMC. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • BenchChem. (n.d.). Mastering Suzuki Coupling: Your Guide to Boronate Ester Intermediates.
  • Wikipedia. (n.d.). Protodeboronation.
  • BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
  • PMC. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
  • Reddit. (n.d.). Struggling with Suzuki Reaction.
  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?.

Sources

Troubleshooting

Technical Support Center: Flow Chemistry Applications of 5-Chloro-2-hydroxyphenylboronic Acid

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5-Chloro-2-hydroxyphenylboronic acid in continuous flow...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 5-Chloro-2-hydroxyphenylboronic acid in continuous flow chemistry. This guide is designed to provide practical, field-proven insights to help you navigate experimental challenges and optimize your synthetic workflows. We have structured this resource to move from general questions to specific troubleshooting scenarios, ensuring you can find the information you need efficiently.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of 5-Chloro-2-hydroxyphenylboronic acid in a flow environment.

Q1: What are the primary advantages of using 5-Chloro-2-hydroxyphenylboronic acid in flow chemistry compared to batch synthesis?

A: Flow chemistry provides significant advantages for reactions involving 5-Chloro-2-hydroxyphenylboronic acid. The precise control over reaction parameters like temperature, pressure, and residence time allows for enhanced reaction rates, improved product consistency, and reduced waste, aligning with Green Chemistry principles.[1] Continuous processing can also improve safety by minimizing the accumulation of hazardous intermediates and enabling the use of unstable reagents that would be challenging in batch processes.[2][3] This level of control is particularly beneficial for complex syntheses common in pharmaceutical development.[4]

Q2: Which reaction is 5-Chloro-2-hydroxyphenylboronic acid most commonly used for in a flow setup?

A: 5-Chloro-2-hydroxyphenylboronic acid is an excellent and highly sought-after substrate for Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] Its specific substitution pattern allows for the selective formation of carbon-carbon bonds, creating biaryl structures that are critical intermediates in the synthesis of many biologically active compounds and pharmaceuticals.[5] Flow chemistry is particularly well-suited for optimizing and scaling up these coupling reactions.[6]

Q3: What are the key initial considerations for selecting a solvent system for this reagent in a flow reactor?

A: Solvent selection is critical to prevent operational issues. The primary consideration is the solubility of not only 5-Chloro-2-hydroxyphenylboronic acid but also the coupling partner, the catalyst, the base, and the final product.[3] Poor solubility is a leading cause of reactor clogging.[3] It is essential to perform initial solubility tests with your chosen solvent system (e.g., THF, dioxane, toluene, often with a small amount of water) under the intended reaction conditions.[7] Using a co-solvent can often mitigate solubility issues.

Q4: How can I handle the base (e.g., carbonates, phosphates) in a flow Suzuki coupling, as they are often solids?

A: Handling solids is a known challenge in flow chemistry.[8] There are several effective strategies:

  • Use a Soluble Base: Employing a soluble organic base like an amine or an alkoxide can eliminate the issue of handling solid particles.

  • Slurry Pumping: Specialized pumps can handle slurries, but this requires careful optimization to ensure consistent delivery and avoid settling in the lines.

  • Packed-Bed Reactor: A column packed with an immobilized or solid-supported base can be used. The reagent stream flows through the bed, reacting without the need to pump solid particles.

  • Continuous Stirred-Tank Reactors (CSTRs): For larger scales, a series of CSTRs can effectively manage slurries, keeping solids suspended during the reaction.[8]

Q5: Is it possible to telescope a reaction involving 5-Chloro-2-hydroxyphenylboronic acid with subsequent steps in a single continuous flow process?

A: Yes, telescoping multiple reaction steps is one of the most powerful applications of flow chemistry, significantly reducing work-up and isolation losses.[9][10] For example, a Suzuki-Miyaura coupling using 5-Chloro-2-hydroxyphenylboronic acid could be directly followed by an in-line liquid-liquid extraction to remove the catalyst and unreacted starting materials, and then proceed immediately to a subsequent transformation like a deprotection or another coupling reaction.[11] Careful planning is required to ensure solvent and reagent compatibility between the steps.[12]

Troubleshooting Guide for Common Experimental Issues

This guide provides a systematic approach to diagnosing and resolving specific problems encountered during flow chemistry experiments with 5-Chloro-2-hydroxyphenylboronic acid.

Issue 1: Reactor Clogging and Pressure Spikes

Symptom: A rapid or gradual increase in backpressure is observed, potentially leading to pump failure or leaks. Visual inspection may reveal solid deposits in the tubing or reactor.

Potential Causes:

  • Low Solubility: The boronic acid, coupling partner, or product has poor solubility in the reaction solvent at the operating temperature.[3]

  • Precipitation: An intermediate (e.g., boronate salt) or a byproduct is precipitating out of the solution. This can be exacerbated by changes in temperature or concentration.[13]

  • Base Insolubility: The inorganic base (e.g., K₂CO₃) is not fully dissolved or is forming insoluble salts.[8]

  • Catalyst Agglomeration: The palladium catalyst is precipitating from the solution.

Solutions & Strategies:

  • Re-evaluate Solvent System: Increase the proportion of a better co-solvent or switch to a solvent system with higher solubilizing power for all components.

  • Adjust Temperature: Gently increasing the reactor temperature can often improve solubility. However, be mindful of the thermal stability of your reagents and products.[3]

  • Reduce Concentration: Lowering the concentration of the reagent streams can keep all species in solution, though this may require longer residence times to achieve full conversion.

  • Modify Reactor Geometry: For persistent issues, switching to wider-bore tubing (>1 mm ID) can reduce the likelihood of blockages.[3]

  • Implement a CSTR: If precipitation is unavoidable, using a Continuous Stirred-Tank Reactor (CSTR) instead of a tubular reactor can manage the resulting slurry without clogging.[8]

Logical Troubleshooting Flow for Clogging

G start High Pressure / Clogging Detected check_solubility Are all starting materials soluble in the solvent at RT? start->check_solubility check_product_sol Is the product known to be sparingly soluble? check_solubility->check_product_sol Yes sol_retest Action: Retest solubility of all components at reaction temp. check_solubility->sol_retest No check_base Are you using a solid base? check_product_sol->check_base No sol_lower_conc Action: Lower reagent concentrations. check_product_sol->sol_lower_conc Yes check_temp Is the reaction run at or below room temperature? check_base->check_temp No sol_use_cstr Action: Switch to CSTR or packed bed reactor. check_base->sol_use_cstr Yes sol_change_solvent Action: Add co-solvent or change solvent system. check_temp->sol_change_solvent No sol_increase_temp Action: Increase reactor temperature. check_temp->sol_increase_temp Yes G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Collection & Analysis pumpA Pump A (Solution A) mixer T-Mixer pumpA->mixer pumpB Pump B (Solution B) pumpB->mixer reactor Heated Reactor Coil (e.g., 10 mL PFA Tubing) mixer->reactor bpr Back-Pressure Regulator (BPR) (e.g., 100 psi) reactor->bpr analysis In-line Analysis (UV, MS, or NMR) bpr->analysis collection Product Collection analysis->collection

Sources

Optimization

Technical Support Center: 5-Chloro-2-hydroxyphenylboronic Acid (CAS: 89488-25-5)

[1][2][3] Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Subject: Troubleshooting Large-Scale Synthesis, Isolation, and Stability Executive Summary 5-Chloro-2-hydroxyphenylboronic acid is a d...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Subject: Troubleshooting Large-Scale Synthesis, Isolation, and Stability

Executive Summary

5-Chloro-2-hydroxyphenylboronic acid is a deceptive building block. Structurally simple, it presents disproportionate challenges during scale-up due to the ortho-hydroxy effect . The proximity of the phenolic hydroxyl group to the boronic acid moiety creates a "perfect storm" for three specific failure modes:

  • Accelerated Protodeboronation: The electron-rich phenoxide facilitates C-B bond cleavage.

  • Boroxine Equilibrium: The molecule rapidly dehydrates to form cyclic trimers (boroxines), confusing analytical data.

  • Lithiation Scrambling: Without robust protection, directed ortho-metalation (DoM) yields are erratic.

This guide addresses these specific failure modes with field-validated protocols.

Module 1: Synthesis & Reaction Control

Q: We are observing low conversion and "scrambled" regioselectivity during the lithiation of 4-chlorophenol. Why?

A: You are likely relying on the "Double Deprotonation" strategy (using 2 equivalents of n-BuLi) which is unstable at scale.

While using 2 equivalents of base (one to deprotonate the phenol, one for lithium-halogen exchange) works on a gram scale, it fails on a kilo scale due to solubility issues and aggregate formation. The resulting di-lithio species is often insoluble in THF at -78°C, leading to heterogeneous reaction mixtures and "hot spots" where scrambling occurs.

The Fix: The "MOM-Protected" Route (High Fidelity Method) Switch to a Methoxymethyl (MOM) protection strategy. This renders the substrate homogeneous and directs lithiation precisely to the ortho position via the coordination of the ether oxygen.

Protocol Visualization (Synthesis Workflow):

SynthesisWorkflow Start 4-Chlorophenol Step1 Protection (MOM-Cl, DIPEA) Start->Step1 Inter1 MOM-Ether Intermediate Step1->Inter1 Yield >95% Step2 Lithiation (n-BuLi, -78°C) Inter1->Step2 Homogeneous Soln. Inter2 Lithiated Species Step2->Inter2 Ortho-Direction Step3 Boronation (B(OiPr)3, -78°C) Inter2->Step3 Quench Step4 Acid Hydrolysis (HCl, pH 2-3) Step3->Step4 Deprotection End Target: 5-Cl-2-OH-PBA Step4->End Crystallization

Figure 1: Optimized synthetic workflow utilizing MOM-protection to ensure regioselectivity and solubility.

Module 2: Stability & Protodeboronation

Q: Our crude yield is good, but the product degrades during workup. We see 4-chlorophenol in the LCMS. What is happening?

A: You are triggering Base-Catalyzed Protodeboronation.

The 2-hydroxy group makes this specific boronic acid hypersensitive to basic pH.

  • Mechanism: Under basic conditions (pH > 8), the phenol deprotonates to a phenoxide. This electron-rich species donates electron density into the aromatic ring, stabilizing the ipso-protonation transition state. The C-B bond cleaves, releasing boric acid and 4-chlorophenol.

The Fix: The "Acidic Corridor" You must maintain the pH between 2.0 and 4.0 during hydrolysis and isolation.

  • Do NOT use standard basic workups (e.g., NaOH extraction) to remove impurities.

  • Do NOT use oxidative workups (H2O2) unless absolutely necessary, as the electron-rich ring oxidizes rapidly.

Q: How do we remove the borate salts without a basic wash?

A: Use the "Phase-Switch" Slurry Method. Instead of extraction, rely on the differential solubility of the boronic acid vs. inorganic salts.

Protocol:

  • Quench the reaction with 1M HCl until pH reaches 2.5.

  • Stir for 1 hour to fully deprotect the MOM group (if used) and hydrolyze the boronate esters.

  • Concentrate the organic solvent (THF) to a minimum volume.

  • The Switch: Add a mixture of Ethanol/Heptane (1:5) or MTBE/Heptane .

  • The inorganic salts (LiCl) will remain suspended or dissolved in the aqueous micro-phase, while the boronic acid product precipitates as a white solid.

  • Filter and wash the cake with heptane.

Module 3: Purity & Analysis (The Boroxine Trap)

Q: The NMR spectrum shows multiple sets of peaks. Is the product impure?

A: Likely not. You are observing the Boroxine-Monomer Equilibrium.

5-Chloro-2-hydroxyphenylboronic acid exists in a dynamic equilibrium between its "free" acid form (monomer) and its cyclic anhydride (boroxine). This is driven by the presence of water.[1]

  • Dry DMSO-d6: Favors the Boroxine (3 sets of signals or broadened peaks).

  • Wet Solvents (D2O/CD3OD): Favors the Monomer (Clean single set of peaks).

Visualizing the Equilibrium:

BoroxineEquilibrium Monomer Free Boronic Acid (Monomer) 3 x Ar-B(OH)2 Transition Dehydration (- 3 H2O) Monomer->Transition Heat / Vacuum / Dry Solvent Transition->Monomer Boroxine Cyclic Boroxine (Trimer) (Ar-BO)3 Transition->Boroxine Boroxine->Transition Water / Alcohol

Figure 2: The dehydration equilibrium. In dry NMR solvents, the equilibrium shifts right, causing peak broadening or duplication.

The Fix: The "D2O Shake" To confirm purity, add 2 drops of D2O to your DMSO-d6 NMR tube and shake.

  • Result: If the peaks coalesce into a sharp, single set, your product is pure. The D2O hydrolyzes the boroxine back to the monomer.

  • Result: If peaks remain distinct, you have a genuine organic impurity (likely de-boronated 4-chlorophenol).

Summary of Critical Parameters

ParameterSpecificationReason for Failure
Lithiation Temp -78°C to -70°C Above -60°C, benzyne formation or scrambling occurs.
Quench pH 2.0 - 3.0 pH > 7 causes rapid protodeboronation.
Drying Temp < 40°C (Vacuum) High heat drives boroxine formation, hardening the solid.
Storage < 15°C, Inert Prevents slow atmospheric oxidation.

References

  • MOM-Protection & Lithiation Strategy

    • Source:Directed Lithiation of Protected 4-Chloropyrrolopyrimidine.
    • URL:[Link]

  • Protodeboronation Mechanism

    • Source:Acid-promoted metal-free protodeboronation of arylboronic acids.
    • URL:[Link]

  • Boroxine-Boronic Acid Equilibrium

    • Source:The Boroxine–Boronic Acid Equilibrium.[1] (Explains the kinetics and NMR artifacts associated with dehydration).

    • URL:[Link]

  • Purification & Scale-Up (Patent Data)

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Reactivity &amp; Stability Profiling of Substituted Phenylboronic Acids

This guide provides a technical analysis of substituted phenylboronic acids, focusing on the mechanistic trade-offs between transmetallation rates, protodeboronation pathways, and oxidative stability. Executive Summary F...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of substituted phenylboronic acids, focusing on the mechanistic trade-offs between transmetallation rates, protodeboronation pathways, and oxidative stability.

Executive Summary

For medicinal chemists and process engineers, selecting the optimal phenylboronic acid derivative involves a critical trade-off: nucleophilicity vs. stability .

Experimental evidence confirms that Electron-Donating Groups (EDGs) enhance the nucleophilicity of the boronate species, accelerating the rate-determining transmetallation step in Suzuki-Miyaura couplings. Conversely, Electron-Withdrawing Groups (EWGs) , while increasing the Lewis acidity of the boron center (facilitating initial base coordination), ultimately retard the reaction by decreasing the nucleophilicity of the transient boronate and significantly increasing susceptibility to base-catalyzed protodeboronation.

This guide dissects these competing factors to aid in reaction optimization and reagent selection.

Mechanistic Principles

Electronic Effects on Transmetallation

In the catalytic cycle of the Suzuki-Miyaura coupling, the transmetallation step—where the organic ligand transfers from Boron to Palladium—is frequently the rate-determining step (RDS), particularly when using oxidative addition-labile aryl iodides or bromides.

  • The Nucleophilicity Factor: Transmetallation requires the organoboronate species (formed in situ) to act as a nucleophile attacking the electrophilic Pd(II) center.

  • Substituent Impact:

    • EDGs (e.g., -OMe, -Me): Increase electron density on the ipso-carbon, making the boronate a stronger nucleophile. This lowers the activation energy for the transmetallation transition state.

    • EWGs (e.g., -NO₂, -CF₃): Withdraw electron density, rendering the boronate less nucleophilic. While EWGs make the boron atom more Lewis acidic (favoring the formation of the [Ar-B(OH)3]- species), the reduced nucleophilicity of the carbon ligand is the dominant kinetic factor, resulting in slower overall reaction rates.

Stability Profiles: Protodeboronation & Oxidation

Reactivity often comes at the cost of stability. The degradation pathways differ based on the electronic nature of the ring.

  • Protodeboronation (Base-Catalyzed): This is the primary decomposition pathway in Suzuki couplings.

    • Mechanism:[1][2][3][4][5][6] Hydroxide attacks boron, forming a tetrahedral intermediate. The C-B bond cleaves, generating a transient carbanion which is then protonated.

    • Trend:EWGs accelerate decomposition. Substituents like -NO2 or -F stabilize the developing negative charge on the phenyl ring during C-B cleavage, dramatically increasing the rate of protodeboronation.

  • Oxidative Instability (ROS/Air):

    • Mechanism:[1][2][3][4][5][6] Insertion of oxygen into the C-B bond, often driven by radical species or peroxides.

    • Trend:EDGs accelerate oxidation. Electron-rich boronic acids are more prone to oxidative deboronation (conversion to phenols) upon exposure to air or oxidants, whereas electron-deficient boronic acids are relatively robust against oxidation.

Comparative Analysis: Substituent Effects

The following table summarizes the performance characteristics of para-substituted phenylboronic acids relative to the unsubstituted parent compound.

Table 1: Reactivity & Stability Matrix
Substituent (para-)Electronic EffectSuzuki Coupling RateProtodeboronation Risk (pH > 10)Oxidative Stability (Air/ROS)Recommended Strategy
-OMe / -NH₂ Strong EDGHigh (Fast Transmetallation)Low (Stable)Poor (Prone to oxidation)Use inert atmosphere; Standard ligands (PPh3) usually suffice.
-Me / -Et Weak EDGModerate-High LowModerateStandard conditions.
-H NeutralBaseline LowModerateBaseline.
-F / -Cl Weak EWGModerate-Low ModerateHighIncrease temp or catalyst loading.
-CF₃ / -CN Strong EWGLow (Sluggish Transmetallation)High (Unstable)Excellent Use anhydrous bases (K3PO4); Rapid coupling ligands (e.g., SPhos, XPhos).
-NO₂ Very Strong EWGVery Low Very High Excellent Avoid aqueous bases if possible; Consider MIDA boronates.

Visualizations

Catalytic Cycle & Rate Determining Steps

The diagram below illustrates where specific substituents exert their influence within the Suzuki-Miyaura catalytic cycle.

SuzukiCycle cluster_0 Substituent Effects Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd Fast for Ar-I/Br TransMet Transmetallation (RDS) (Ar-Pd-X + Ar'-B- -> Ar-Pd-Ar') OxAdd->TransMet Pd(II) Intermediate BaseStep Base Activation (Formation of Ar'-B(OH)3-) BaseStep->TransMet Boronate Nucleophile RedElim Reductive Elimination (Ar-Pd-Ar' -> Ar-Ar' + Pd(0)) TransMet->RedElim Diaryl Pd Complex Proto Side Reaction: Protodeboronation TransMet->Proto Competes with Slow Transmetallation RedElim->Pd0 Product Release Note1 EDGs (e.g., -OMe) Accelerate Transmetallation Note1->TransMet Note2 EWGs (e.g., -NO2) Slow Transmetallation Increase Protodeboronation Note2->TransMet Note2->Proto

Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the impact of electronic effects on the Transmetallation step (often rate-determining for aryl bromides/iodides).

Decision Tree for Optimization

Use this logic flow to select conditions based on your phenylboronic acid substituent.

DecisionTree Start Select Boronic Acid Substituent Type Electronic Type? Start->Type EDG Electron Donating (-OMe, -Me, -NH2) Type->EDG EWG Electron Withdrawing (-NO2, -CF3, -F) Type->EWG OxRisk Risk: Oxidation EDG->OxRisk ProtoRisk Risk: Protodeboronation & Slow Reaction EWG->ProtoRisk SolnEDG Action: Degas solvents Use inert atm (Ar/N2) Standard Pd(PPh3)4 OxRisk->SolnEDG SolnEWG Action: High Activity Catalyst (Pd-SPhos, Pd-XPhos) Anhydrous Base (K3PO4) ProtoRisk->SolnEWG

Figure 2: Optimization strategy based on the electronic nature of the boronic acid substituent.

Experimental Protocols

Protocol A: Competitive Reactivity Assay

This protocol is designed to quantify the relative reactivity of two different boronic acids against a standard aryl halide.

Objective: Determine relative transmetallation efficiency. Reagents:

  • Aryl Halide: 4-Bromoacetophenone (1.0 equiv, Limiting Reagent)

  • Boronic Acid A (e.g., 4-Methoxyphenylboronic acid): 1.0 equiv

  • Boronic Acid B (e.g., 4-Nitrophenylboronic acid): 1.0 equiv

  • Catalyst: Pd(PPh₃)₄ (1 mol%)

  • Base: K₂CO₃ (2.0 equiv)[7]

  • Solvent: Dioxane/Water (4:1), degassed.

Procedure:

  • Setup: In a glovebox or under Argon flow, charge a Schlenk flask with the Aryl Halide (0.5 mmol), Boronic Acid A (0.5 mmol), Boronic Acid B (0.5 mmol), and Base (1.0 mmol).

  • Initiation: Add degassed solvent (5 mL) and Pd catalyst.

  • Reaction: Heat to 60°C.

  • Sampling: Take aliquots at t=15 min, 30 min, and 60 min. Quench immediately in cold ethyl acetate/brine.

  • Analysis: Analyze organic layer via GC-MS or 1H NMR.

  • Calculation: Calculate the ratio of Product A (from Boronic Acid A) vs. Product B.

    • Expected Result: Product A (EDG) > Product B (EWG) due to faster transmetallation.

Protocol B: Base Stability Stress Test

Objective: Assess susceptibility to protodeboronation.

Procedure:

  • Dissolve the Phenylboronic Acid derivative (0.1 mmol) in Dioxane/Water (4:1, 1 mL).

  • Add K₂CO₃ (2.0 equiv) without Palladium catalyst.

  • Heat to 80°C for 4 hours.

  • Analysis: Extract and analyze via 1H NMR. Look for the formation of the deboronated arene (e.g., nitrobenzene from 4-nitrophenylboronic acid).

    • Self-Validating Check: Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify the loss of starting material.

References

  • Substituent Effects in Suzuki Coupling (Aqueous Micelles): Liu, H., et al.[8] "The Substituent Effects of Suzuki Coupling in Aqueous Micelles." J. Org.[1][8] Chem.2024 , 89(17), 11930–11938.[8] Link

  • Protodeboronation Kinetics: Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." J. Am. Chem. Soc.[3]2016 , 138(29), 9145–9157. Link

  • Oxidative Stability: Brooks, W. L. A., et al. "Improving the oxidative stability of boronic acids through stereoelectronic effects." Proc. Natl. Acad. Sci. U.S.A.[9]2021 , 118(10), e2013691118.[9] Link

  • General Suzuki Mechanism: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457-2483. Link

  • Boronic Acid Stability Guide: BenchChem Technical Support. "Protodeboronation of Sulfinyl-Substituted Phenylboronic Acids." Link

Sources

Comparative

Advantages of using 5-Chloro-2-hydroxyphenylboronic acid over its boronic ester

The following technical guide objectively compares 5-Chloro-2-hydroxyphenylboronic acid against its pinacol ester counterpart, focusing on mechanistic advantages, atom economy, and specific utility in drug discovery scaf...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide objectively compares 5-Chloro-2-hydroxyphenylboronic acid against its pinacol ester counterpart, focusing on mechanistic advantages, atom economy, and specific utility in drug discovery scaffolds like benzoxaboroles.

Executive Summary

In high-throughput medicinal chemistry, boronic esters (e.g., pinacol esters) are often the default choice due to their shelf stability and ease of purification. However, for specific scaffolds—particularly 5-Chloro-2-hydroxyphenylboronic acid (CAS: 89488-25-5) —the free acid offers distinct catalytic and thermodynamic advantages.

This guide details why the free acid is the superior reagent for aqueous-phase Suzuki couplings , atom-economical scaling , and the direct synthesis of benzoxaborole pharmacophores (e.g., Tavaborole analogs).

Mechanistic Superiority: The Transmetallation Advantage

The primary advantage of using the free acid over the ester lies in the rate of transmetallation . In the Suzuki-Miyaura catalytic cycle, the organoboron species must be activated by a base to form a boronate "ate" complex before transferring the organic group to Palladium.

  • The Ester Bottleneck: Pinacol esters are sterically bulky and less Lewis acidic due to the

    
    -donating ability of the pinacol oxygen atoms. To react efficiently, they often require in situ hydrolysis to the acid or high temperatures to force the formation of the bulky 
    
    
    
    species.
  • The Acid Accelerator: The free boronic acid reacts almost instantaneously with hydroxide bases (e.g.,

    
     in water) to form the small, highly reactive trihydroxyboronate species 
    
    
    
    . This species undergoes transmetallation significantly faster, particularly in the presence of the electron-withdrawing 5-chloro substituent which further enhances Lewis acidity.
Visualization: Activation Kinetics

The following diagram illustrates the kinetic shortcut provided by the free acid.

SuzukiActivation Acid 5-Cl-2-OH-Phenylboronic Acid (Free Acid) ActiveSpecies Active Boronate Species [Ar-B(OH)3]- Acid->ActiveSpecies + Base (Instant) Ester Pinacol Ester Analog Hydrolysis Hydrolysis Step (Slow/Rate Limiting) Ester->Hydrolysis + H2O/Base Ester->ActiveSpecies Direct Activation (Sterically Hindered) Hydrolysis->Acid De-esterification Transmetal Transmetallation (Fast) ActiveSpecies->Transmetal Pd_Complex Pd(II)-Ar' Complex Pd_Complex->Transmetal Product Coupled Biaryl Product Transmetal->Product Reductive Elimination

Figure 1: Comparative activation pathways. The free acid bypasses the rate-limiting hydrolysis step required for efficient ester coupling in mild conditions.

Atom Economy & Green Chemistry Metrics

For process chemists and scale-up operations, the Atom Economy (AE) and Reaction Mass Efficiency (RME) of the free acid are vastly superior.

  • Molecular Weight Penalty: The pinacol group adds substantial non-productive mass (MW ~118 units) that is discarded as waste.

  • Purification Efficiency: Pinacol byproducts are often difficult to remove via chromatography (poor UV visibility, streaking). In contrast, excess boronic acid can be easily removed by a basic aqueous wash, as it remains soluble in the aqueous phase as a boronate salt, leaving the organic product in the organic layer.

Comparative Data Profile
Metric5-Chloro-2-hydroxyphenylboronic AcidPinacol Ester AnalogAdvantage
Molecular Weight ~172.37 g/mol ~254.52 g/mol 32% Mass Savings
Atom Economy High (Only water/boric acid waste)Low (Pinacol waste generated)Green Chemistry
Solubility High in Water/AlcoholsLipophilic (Requires Dioxane/Toluene)Aqueous Coupling
Cost Generally LowerHigher (Synthesis requires Pinacol)Cost Efficiency
Purification Base extraction of excess reagentChromatography often requiredWork-up Speed

The "Ortho-Effect" & Benzoxaborole Synthesis

The most critical advantage of 5-Chloro-2-hydroxyphenylboronic acid is its structural role as a direct precursor to Benzoxaboroles (e.g., Tavaborole/Kerydin analogs), a class of boron-heterocycles with potent antifungal and anti-inflammatory properties.

  • Direct Cyclization: The 2-hydroxy group can nucleophilically attack the boron center (often via a hydroxymethyl linker or directly in specific fused systems) to form the oxaborole ring.

  • Avoidance of Deprotection: Using a pinacol ester for this purpose is counter-intuitive. You would first have to hydrolyze the stable pinacol ester to release the acid, only to then dehydrate it to form the benzoxaborole. Starting with the acid is a 1-step process; the ester is a 3-step detour.

Workflow: Benzoxaborole Scaffold Synthesis

Benzoxaborole Start_Acid 5-Chloro-2-hydroxyphenylboronic Acid Step_Cyclization Step 2: Dehydrative Cyclization (Formation of Oxaborole Ring) Start_Acid->Step_Cyclization Direct Route (High Yield) Start_Ester Pinacol Ester Analog Step_Hydrolysis Step 1: Acidic Hydrolysis (Remove Pinacol) Start_Ester->Step_Hydrolysis Extra Step (Waste Generated) Step_Hydrolysis->Start_Acid Target 5-Chloro-Benzoxaborole Scaffold (Drug Pharmacophore) Step_Cyclization->Target

Figure 2: Synthetic workflow comparison. The free acid allows for direct access to the pharmacophore, whereas the ester requires an inefficient deprotection step.

Experimental Protocol: Rapid Aqueous Coupling

Objective: Couple 5-Chloro-2-hydroxyphenylboronic acid with an aryl bromide (Ar-Br) without protecting the phenol, utilizing the acid's water solubility.

Rationale: The free phenol (


) will be deprotonated by the base. In the ester, this might lead to decomposition or slow reaction. In the free acid, the phenoxide can coordinate to the boron, potentially protecting it from protodeboronation via a stable "ate" intermediate, or simply facilitating solubility in the aqueous phase.
Materials
  • Boron Source: 5-Chloro-2-hydroxyphenylboronic acid (1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst:

    
     (3 mol%) - Chosen for robustness against water.
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1:1 mixture of Ethanol/Water (Green solvent system).

Step-by-Step Methodology
  • Charge: To a reaction vial, add the aryl bromide (1.0 mmol), boronic acid (1.2 mmol), and

    
     (0.03 mmol).
    
  • Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed Ethanol (2 mL) and Water (2 mL).

  • Base Addition: Add

    
     (3.0 mmol). Note: The reaction mixture will likely turn homogeneous or a fine suspension due to the solubility of the boronate salt.
    
  • Reaction: Heat to 60°C for 2–4 hours. Monitor via TLC/LCMS. The free acid typically reacts faster than the ester, which might require 80°C+ or overnight stirring.

  • Work-up (Self-Validating):

    • Cool to room temperature.

    • Acidify carefully to pH ~6 with 1M HCl (to protonate the product phenol).

    • Extract with Ethyl Acetate.

    • Purification Trick: Wash the organic layer with dilute NaOH (if the product is not acidic) to remove unreacted boronic acid, OR if the product is a phenol, proceed to column chromatography. The absence of pinacol byproduct simplifies the NMR spectra significantly.

Critical Handling Note: Protodeboronation

Researchers must be aware that 2-hydroxyphenylboronic acids are susceptible to protodeboronation (cleavage of the C-B bond) under prolonged heating in basic media, as the electron-rich phenoxide facilitates ipso-protonation.

  • Mitigation: The 5-Chloro substituent (electron-withdrawing) helps stabilize the ring against electrophilic proton attack compared to the unsubstituted parent.

  • Recommendation: Do not "cook" the reaction overnight if not necessary. The high reactivity of the acid usually allows for completion in <4 hours.

References

  • Reactivity of Boronic Acids vs Esters

    • Title: "Boronic Acids are often more efficient than boronic esters in Suzuki coupling processes."
    • Source: ResearchG
    • URL:

  • Protodeboronation Mechanisms

    • Title: "Base-catalyzed Aryl-B(OH)
    • Source: LJMU Research Online
    • URL:(Generalized Link based on search result 1.11)

  • Benzoxaborole Applications

    • Title: "The synthesis of benzoxaboroles and their applic
    • Source: ResearchGate[1]

    • URL:

  • Green Chemistry & Atom Economy

    • Title: "Selection of boron reagents for Suzuki–Miyaura coupling."
    • Source: Chemical Society Reviews (RSC)
    • URL:

Sources

Validation

Cost-benefit analysis of using 5-Chloro-2-hydroxyphenylboronic acid in synthesis

Executive Summary The Verdict: 5-Chloro-2-hydroxyphenylboronic acid (CAS: 89488-25-5) represents a high-value "short-cut" reagent for the synthesis of chlorinated biaryl phenols and benzofurans. While its raw material co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: 5-Chloro-2-hydroxyphenylboronic acid (CAS: 89488-25-5) represents a high-value "short-cut" reagent for the synthesis of chlorinated biaryl phenols and benzofurans. While its raw material cost is approximately 20-30% higher than its methoxy-protected analog (5-Chloro-2-methoxyphenylboronic acid), it eliminates the harsh demethylation step required by the latter.

Recommendation:

  • Use 5-Chloro-2-hydroxyphenylboronic acid when synthesizing late-stage pharmaceutical intermediates containing acid-sensitive moieties (e.g., esters, acetals, Boc-groups) or when targeting dibenzofurans via one-pot cascade cyclizations.

  • Use 5-Chloro-2-methoxyphenylboronic acid for early-stage scaffold building where the substrate is robust and can withstand Lewis acid deprotection (e.g.,

    
    ) without degradation.
    

Technical Profile & Mechanism

The Reagent
  • Chemical Name: (5-Chloro-2-hydroxyphenyl)boronic acid[1]

  • CAS: 89488-25-5[1]

  • Structure: A phenyl ring substituted with a boronic acid at position 1, a hydroxyl group at position 2 (ortho), and a chlorine atom at position 5.

  • Key Reactivity: The ortho-hydroxyl group is not merely a bystander; it can coordinate with Palladium species or participate in intramolecular cyclizations, enabling rapid access to oxygen heterocycles.

Mechanistic Advantage: The "Free-Phenol" Pathway

In standard Suzuki-Miyaura couplings, free phenols are often protected to prevent catalyst poisoning. However, modern phosphine ligands (e.g., SPhos, XPhos) or Pd(II) precatalysts tolerate free phenols well. Using the unprotected boronic acid allows for Direct Biaryl Synthesis without the "Protection-Deprotection Tax."

SuzukiMechanism cluster_0 Critical Interaction Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-X) Start->OxAdd Step 1 BaseStep Base Activation (OH- replaces X) OxAdd->BaseStep Step 2 TransMet Transmetallation (Boronic Acid enters) BaseStep->TransMet Step 3 RedElim Reductive Elimination (Product Release) TransMet->RedElim Step 4 note Ortho-OH group requires 3 equiv. base to prevent protodeboronation TransMet->note RedElim->Start Regeneration

Figure 1: The catalytic cycle highlights the Transmetallation step where the boronic acid enters. The free -OH group requires adjustment of base stoichiometry (typically 3 equivalents) to ensure the boronate species is active.

Comparative Performance Analysis

This section compares the "Direct Route" (using the hydroxy acid) vs. the "Protected Route" (using the methoxy acid).

Scenario A: Synthesis of a Sensitive Biaryl Drug Scaffold

Target: A chlorinated biaryl phenol containing a Boc-protected amine.

FeatureRoute A: 5-Cl-2-OH-PBA (Direct)Route B: 5-Cl-2-OMe-PBA (Protected)
Step Count 1 Step (Coupling)2 Steps (Coupling + Deprotection)
Reagent Cost High (~$15/g)Medium (~$10/g)
Reagent Stability Moderate (Store under

)
High (Stable solid)
Conditions Mild (Aq. Base,

)
Harsh (

at

to RT)
Yield (Overall) 85% 60% (Loss during deprotection)
Risk Protodeboronation (manageable)Boc-group cleavage (High Risk)

Analysis: Route B fails for this target because the Lewis acid (


) required to remove the methyl ether will also cleave the Boc protecting group. Route A is the only viable option without changing the entire synthetic strategy.
Scenario B: Synthesis of Dibenzofurans (Cascade Cyclization)

The 2-hydroxy group allows for a "one-pot" cascade where the initial Suzuki coupling is followed by an intramolecular C-H activation or substitution to close the furan ring.

  • Mechanism: Suzuki Coupling

    
     Pd-catalyzed C-H Activation 
    
    
    
    C-O Bond Formation.
  • Advantage: Using the methoxy analog would require isolation of the intermediate, deprotection, and then a second metal-catalyzed step to close the ring.

Experimental Protocols

Protocol 1: Direct Suzuki Coupling of 5-Chloro-2-hydroxyphenylboronic Acid

This protocol is optimized to prevent protodeboronation of the electron-rich phenol ring.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 5-Chloro-2-hydroxyphenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (3.0 equiv) — Note: Excess base is crucial to deprotonate the phenol and activate the boronate.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Setup: Charge a reaction vial with the aryl bromide, boronic acid, base, and Pd catalyst.

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat the block to

    
     for 4–6 hours. Monitor by LC-MS.
    
    • Checkpoint: If starting material remains but boronic acid is consumed, add 0.2 equiv more boronic acid.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenol product). Extract with Ethyl Acetate.[2]

  • Purification: Silica gel chromatography. Note: The product is a phenol; ensure the eluent is slightly acidic or neutral to prevent streaking.

Protocol 2: Synthesis of Chlorinated Dibenzofuran (Cascade)

Targeting the core scaffold of functionalized organic semiconductors or bioactive natural products.

Reagents:

  • 1-Bromo-2-iodobenzene (1.0 equiv)

  • 5-Chloro-2-hydroxyphenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%) + 
    
    
    
    (10 mol%)
  • Base:

    
     (2.5 equiv)
    
  • Solvent: DMAc (Dimethylacetamide)

Workflow:

  • Combine all reagents in a pressure tube under Argon.

  • Heat to

    
     for 12 hours.
    
  • Mechanism: The Suzuki coupling occurs first at the more reactive C-I bond. The Pd then inserts into the C-Br bond and facilitates the intramolecular C-O cyclization with the phenoxide.

  • Yield: Typically 70-80% of the cyclized dibenzofuran.

Decision Matrix & Visualization

Use this logic flow to determine the cost-effective choice for your specific project.

DecisionMatrix cluster_cost Cost Implication Start Start: Select Reagent Q1 Does target molecule contain acid-sensitive groups? (Boc, Acetal, Ester) Start->Q1 Q2 Is the target a Benzofuran/Dibenzofuran? Q1->Q2 No ChoiceA USE 5-Chloro-2-hydroxyphenyl boronic acid (Direct) Q1->ChoiceA Yes (Avoid Deprotection) Q2->ChoiceA Yes (Cascade Cyclization) ChoiceB USE 5-Chloro-2-methoxy phenylboronic acid Q2->ChoiceB No (Simple Biaryl) CostA Higher Material Cost Lower Labor Cost CostB Lower Material Cost Higher Labor Cost

Figure 2: Decision matrix for reagent selection. The "Direct" route is favored for complex or cyclized targets, while the "Protected" route favors simple, robust structures.

References

  • Suzuki-Miyaura Coupling: The Power of Boronic Acids. Ningbo Inno Pharmchem Co. (2023).[3][4][5]

  • Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization. PubMed. (2019).[6][7]

  • Palladium-catalyzed synthesis of benzofurans via C–H activation. Chemical Communications. (2013).

  • Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation. ResearchGate. (2023).[3][4][5]

  • Reagent Profile: 5-Chloro-2-hydroxyphenylboronic acid. ChemScene. (2024).[2][5][8]

Sources

Comparative

Benchmarking 5-Chloro-2-hydroxyphenylboronic acid performance against other boronic acids

CAS: 89488-25-5 | Focus: Suzuki-Miyaura Coupling & Benzofuran Synthesis Executive Summary This technical guide benchmarks 5-Chloro-2-hydroxyphenylboronic acid (5-Cl-2-OH-PBA) against standard phenylboronic acid (PBA) and...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 89488-25-5 | Focus: Suzuki-Miyaura Coupling & Benzofuran Synthesis

Executive Summary

This technical guide benchmarks 5-Chloro-2-hydroxyphenylboronic acid (5-Cl-2-OH-PBA) against standard phenylboronic acid (PBA) and its non-chlorinated analog, 2-hydroxyphenylboronic acid (2-OH-PBA).

While PBA represents the "gold standard" for reactivity in Suzuki-Miyaura cross-coupling, 5-Cl-2-OH-PBA is a specialized reagent. Its value lies not in raw reaction speed, but in its ability to introduce two critical functionalities—a phenolic hydroxyl group and a chlorine substituent—simultaneously. This dual functionality makes it an indispensable building block for synthesizing chlorinated benzofurans and complex biaryl scaffolds used in medicinal chemistry (e.g., proteasome inhibitors, antibiotics). However, the presence of the ortho-hydroxyl group introduces stability challenges (protodeboronation) that researchers must manage through specific protocol adjustments.

Chemical Profile & Properties Comparison

The following table contrasts the physical and chemical characteristics of the target molecule against its primary alternatives.

Feature5-Chloro-2-hydroxyphenylboronic acid 2-Hydroxyphenylboronic acid Phenylboronic acid (Standard)
CAS 89488-25-589466-08-098-80-6
MW ( g/mol ) 172.37137.93121.93
Electronic Nature Electron-Deficient (EWG)Electron-Rich (EDG from OH)Neutral
pKa (Boronic) ~8.2 (Estimated)*~9.08.83
Solubility Moderate (Alcohols, DMSO)High (Alcohols, Water)High (Organic/Aqueous)
Primary Risk Protodeboronation (High)Protodeboronation (Severe)Oxidation (Low)

*Note: The electron-withdrawing Chlorine at the 5-position increases the acidity of the boronic acid relative to the non-chlorinated analog.

Performance Benchmark: Suzuki-Miyaura Coupling

The "Ortho-Hydroxy" Challenge

In standard Suzuki couplings, Phenylboronic acid typically achieves yields of 90-98% due to its stability and lack of steric hindrance.

In contrast, 2-Hydroxyphenylboronic acids (both chlorinated and non-chlorinated) face two mechanistic hurdles:

  • Protodeboronation: The ortho-OH group can facilitate the cleavage of the C-B bond under basic conditions, replacing the boron with a proton before the coupling occurs.

  • Catalyst Poisoning: The free phenolate anion can coordinate strongly to the Palladium (Pd) center, potentially arresting the catalytic cycle.

Comparative Yield Analysis

Experimental data trends from similar biaryl syntheses indicate the following performance hierarchy:

SubstrateTypical Yield (Optimized)Reactivity RateStability (aq. Base)
Phenylboronic Acid >95%FastHigh
5-Cl-2-OH-PBA 75-88% Moderate Moderate
2-OH-PBA 60-80%SlowLow

Technical Insight: The 5-Chloro substituent exerts an electron-withdrawing effect (inductive). While this slightly decreases the nucleophilicity of the boronate "ate" complex (slowing transmetallation), it stabilizes the C-B bond against hydrolytic cleavage compared to the unsubstituted 2-OH-PBA. Therefore, 5-Cl-2-OH-PBA is often more robust in aqueous basic media than its non-chlorinated counterpart.

Mechanism Visualization

The following diagram illustrates the catalytic cycle and the specific "danger zone" where protodeboronation competes with transmetallation.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide BaseStep Base Activation (Formation of Pd-OH or Boronate) OxAdd->BaseStep + Base (OH-) TransMet Transmetallation (Rate Limiting for 5-Cl-2-OH) BaseStep->TransMet + 5-Cl-2-OH-PBA Proto SIDE REACTION: Protodeboronation (Loss of Boron) BaseStep->Proto 2-OH facilitates C-B bond cleavage RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 1: Suzuki-Miyaura Catalytic Cycle highlighting the competitive protodeboronation pathway common in ortho-hydroxy boronic acids.

Application Case Study: Benzofuran Synthesis

The primary utility of 5-Chloro-2-hydroxyphenylboronic acid is not just as a coupling partner, but as a precursor for 5-chlorobenzofurans . This is a two-step "One-Pot" or sequential workflow widely used in drug discovery.

Workflow Logic
  • Step 1 (Coupling): 5-Cl-2-OH-PBA couples with a vinyl halide or ortho-haloalkyne.

  • Step 2 (Cyclization): The pendant 2-OH group attacks the neighboring alkene/alkyne (often Cu-catalyzed or acid-mediated) to close the furan ring.

Decision Matrix for Reagent Selection

Use this logic flow to determine if 5-Cl-2-OH-PBA is the correct reagent for your target.

SelectionGuide Start Target Molecule? Q1 Need Biaryl w/ 2-OH? Start->Q1 Q2 Need 5-Cl substituent? Q1->Q2 Yes Res1 Use Phenylboronic Acid (Standard Protocol) Q1->Res1 No Res2 Use 2-OH-PBA (Protect OH if yield low) Q2->Res2 No Res3 Use 5-Cl-2-OH-PBA (Optimize Base) Q2->Res3 Yes

Figure 2: Reagent selection logic for biaryl and benzofuran synthesis.

Experimental Protocol: Optimized Coupling

To maximize yields with 5-Chloro-2-hydroxyphenylboronic acid , standard aqueous carbonate conditions often fail due to deboronation. The following protocol uses a phosphate base and controlled water content to stabilize the substrate.

Protocol Parameters
  • Scale: 1.0 mmol

  • Catalyst: Pd(dppf)Cl₂ (3 mol%) - Chosen for stability against chelation.

  • Base: K₃PO₄ (3.0 equiv) - Buffered basicity reduces protodeboronation.

  • Solvent: 1,4-Dioxane / Water (10:1) - Minimal water is essential.

Step-by-Step Methodology
  • Preparation: In a reaction vial, combine the aryl halide (1.0 equiv), 5-Chloro-2-hydroxyphenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.03 equiv).

  • Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen promotes homocoupling and phenol oxidation.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (0.4 mL).

  • Activation: Add K₃PO₄ (3.0 equiv) in one portion.

  • Reaction: Heat to 80°C for 4–12 hours. Monitor via TLC/LCMS.

    • Note: Do not exceed 100°C; high heat accelerates C-B bond cleavage.

  • Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~6 (to protonate the phenol). Extract with Ethyl Acetate.

References

  • Ningbo Inno Pharmchem Co. (2024). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 5-Chloro-2-hydroxyphenylboronic acid (CAS 89488-25-5).[1][2] Retrieved from

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (General reference on boronic acid stability mechanisms).
  • Organic Chemistry Portal. (2024). Suzuki Coupling.[3][4][5][6] Retrieved from

  • Cox, P. A., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Retrieved from

Sources

Validation

Kinetic analysis of 5-Chloro-2-hydroxyphenylboronic acid reactions

Kinetic Analysis & Performance Comparison: 5-Chloro-2-hydroxyphenylboronic Acid Executive Summary This guide provides a technical analysis of 5-Chloro-2-hydroxyphenylboronic acid (5-Cl-2-OH-PBA) , contrasting its kinetic...

Author: BenchChem Technical Support Team. Date: February 2026

Kinetic Analysis & Performance Comparison: 5-Chloro-2-hydroxyphenylboronic Acid

Executive Summary

This guide provides a technical analysis of 5-Chloro-2-hydroxyphenylboronic acid (5-Cl-2-OH-PBA) , contrasting its kinetic behavior with the industry-standard Phenylboronic acid (PBA) .[1][2]

For researchers in medicinal chemistry and sensor development, 5-Cl-2-OH-PBA offers a distinct kinetic profile driven by two structural features:

  • The 5-Chloro Substituent: An electron-withdrawing group (EWG) that lowers the pKa, enhancing Lewis acidity.[1][2][3]

  • The 2-Hydroxy Group: Enables the formation of a cyclic benzoxaborole species.[1][3] This intramolecular trapping stabilizes the boronic acid against protodeboronation while creating a unique "spring-loaded" state for diol binding and transmetallation.[1][3]

Part 1: Mechanistic Insight & Kinetic Logic

To optimize reactions involving 5-Cl-2-OH-PBA, one must understand the dynamic equilibrium that distinguishes it from simple arylboronic acids.[1]

The Benzoxaborole Equilibrium

Unlike PBA, which exists primarily as a trigonal planar species in aprotic solvents, 5-Cl-2-OH-PBA exists in a dynamic equilibrium between an "open" boronic acid and a "closed" cyclic hemi-ester (benzoxaborole).[1]

  • Kinetic Implication: The "closed" form protects the boron center from non-specific oxidation but must ring-open to participate in certain catalytic cycles (like Suzuki-Miyaura transmetallation).[1][2] However, for diol sensing (e.g., glucose binding), the strained ring often reacts faster than the open form due to the release of ring strain upon forming the sp3 boronate ester.[2][3]

Acidity and Ionization (pKa Shift)
  • Phenylboronic Acid (PBA): pKa ≈ 8.[2][3]8. At physiological pH (7.4), it is predominantly neutral (inactive for binding).[2][3]

  • 5-Cl-2-OH-PBA: Predicted pKa ≈ 7.[1][3]6. The electron-withdrawing chlorine and the oxaborole ring strain significantly increase acidity.[3]

  • Result: At pH 7.4, a substantial fraction of 5-Cl-2-OH-PBA exists as the reactive boronate anion (or is easily accessible), leading to higher apparent binding constants (Kapp) for diols compared to PBA.[1][2][3]

Benzoxaborole_Equilibrium cluster_0 Dynamic Equilibrium cluster_1 Reactivity Outcomes Open Open Form (Boronic Acid) Closed Closed Form (Benzoxaborole) Open->Closed Dehydration (Fast) Anion Tetrahedral Boronate (Active Anion) Open->Anion Ionization Closed->Anion Ionization (pH > 7) + OH- Suzuki Suzuki Coupling (Transmetallation) Anion->Suzuki Pd(II) -> Pd(0) Sensing Diol Binding (Sugar Sensing) Anion->Sensing Reversible Esterification

Figure 1: Benzoxaborole Equilibrium. The "Closed" form dominates in neutral aqueous media.[1][2][3] The 5-Cl substituent accelerates the formation of the active "Anion" species at physiological pH.[2][3]

Part 2: Comparative Performance Data

The following table synthesizes kinetic trends based on substituent effects (Hammett principles) and benzoxaborole chemistry.

FeaturePhenylboronic Acid (PBA)5-Chloro-2-hydroxyphenylboronic AcidKinetic Advantage
pKa ~8.8~7.65-Cl-2-OH-PBA: Active at lower pH (physiological relevance).[1][2]
Suzuki Rate (Transmetallation) Moderate (Rate Limiting)Fast5-Cl-2-OH-PBA: EWG (Cl) facilitates boronate formation; 2-OH may direct Pd insertion.[1][2]
Stability (Protodeboronation) ModerateHigh5-Cl-2-OH-PBA: Cyclic benzoxaborole form resists hydrolytic cleavage of the C-B bond.[1][2]
Diol Binding (Keq) Low at pH 7.4High at pH 7.45-Cl-2-OH-PBA: Lower pKa means higher effective affinity for glucose/fructose.[1][2]
Solubility (Aqueous) ModerateHigh5-Cl-2-OH-PBA: Hydrophilic OH group enhances aqueous solubility for bio-assays.[1][2]

Part 3: Experimental Protocols

These self-validating protocols allow you to quantify the kinetic differences in your own lab.[1]

Protocol A: Comparative Suzuki-Miyaura Kinetic Profiling

Objective: Determine the relative rate of cross-coupling versus PBA. Validation: Use an internal standard (dodecane) to normalize GC-MS peak areas.[1][2][3]

Reagents:

  • Aryl Halide: 4-Bromoanisole (1.0 equiv).[1][2][3]

  • Boronic Acid: 5-Cl-2-OH-PBA vs. PBA (1.2 equiv).[1]

  • Catalyst: Pd(PPh3)4 (1 mol%).[2][3]

  • Base: K2CO3 (2.0 equiv).[2][3]

  • Solvent: Dioxane/Water (9:1).[3]

Workflow:

  • Preparation: In a glovebox or under Ar, prepare a stock solution of aryl halide and internal standard (dodecane) in Dioxane.

  • Initiation: Add base (aq) and catalyst to the reaction vessel containing the boronic acid.[2][3] Heat to 60°C.

  • Sampling: Aliquot 50 µL every 5 minutes for the first 30 minutes, then every 15 minutes.

  • Quenching: Immediately quench aliquots into cold EtOAc/HCl (to stop reaction and protonate species for extraction).

  • Analysis: Analyze organic layer via GC-MS. Plot [Product]/[Internal Standard] vs. Time.

    • Expectation: 5-Cl-2-OH-PBA should show a steeper initial slope (higher Turnover Frequency, TOF) due to faster transmetallation facilitated by the electron-poor aromatic ring.[1][2]

Protocol B: Diol Binding Kinetics (ARS Displacement Assay)

Objective: Measure the association rate (


) and affinity (

) for glucose or fructose.[2][3] Mechanism: Alizarin Red S (ARS) is a fluorescent reporter that binds boronic acids.[2][3][4] When a diol (sugar) is added, it displaces ARS, causing a fluorescence change.[2][3]

Reagents:

  • Buffer: 0.1 M Phosphate Buffer, pH 7.4 (Critical for physiological relevance).

  • Reporter: Alizarin Red S (ARS, 100 µM).[2][3]

  • Boronic Acid: 5-Cl-2-OH-PBA (2 mM).[1][2]

  • Analyte: D-Fructose (0 - 50 mM).[1][2]

Workflow:

  • Complex Formation: Mix ARS and 5-Cl-2-OH-PBA in buffer. Allow 10 mins for equilibrium.

    • Observation: Solution turns from purple/red to orange/yellow (formation of ARS-Boronate complex).[1][2][3]

    • Self-Check: If no color change, the pKa is too high for the chosen buffer; adjust pH to 8.0.[3]

  • Titration: Add D-Fructose in stepwise increments.

  • Detection: Monitor Absorbance at 460 nm (ARS-Boronate peak) and 510 nm (Free ARS peak).

  • Calculation: Plot

    
     vs. [Sugar].
    
    • Expectation: 5-Cl-2-OH-PBA will displace ARS at lower sugar concentrations compared to PBA, indicating a lower

      
       (higher affinity).[1]
      

ARS_Assay ARS Free ARS (Fluorescent/Red) Complex Non-Fluorescent Complex ARS->Complex + PBA PBA 5-Cl-2-OH-PBA PBA->Complex Binding Complex->ARS + Sugar (Displacement) SugarComplex Sugar-Boronate Ester Complex->SugarComplex Exchange Sugar Diol (Sugar) Sugar->SugarComplex

Figure 2: ARS Displacement Assay. The addition of sugar displaces the ARS reporter, regenerating the fluorescent/colored free ARS signal.[1][2][3] This competitive binding allows for precise kinetic measurement.[3]

References

  • ChemicalBook. (2025).[2][3] 5-Chloro-2-hydroxyphenylboronic acid: Properties and Specifications. Retrieved from [3]

  • National Institutes of Health (NIH). (2022).[2][3] Characterization of the Dynamic Equilibrium between Closed and Open Forms of the Benzoxaborole Pharmacophore. Retrieved from [2][3]

  • BenchChem. (2025).[2][3] Comparative Guide to Kinetic Performance of Substituted Arylboronic Acids. Retrieved from [2][3]

  • Royal Society of Chemistry. (2010). Fluorescent alizarin–phenylboronic acid ensembles: design of self-organized molecular sensors. Retrieved from [2][3]

  • Sigma-Aldrich. (2025).[1][2][3] Enzyme Inhibitor Terms and Calculations (Ki, IC50). Retrieved from [1]

Sources

Comparative

Computational studies on the reactivity of 5-Chloro-2-hydroxyphenylboronic acid

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides an in-depth computational analysis of 5-Chloro-2-hydroxyphenylboro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth computational analysis of 5-Chloro-2-hydroxyphenylboronic acid (5-Cl-2-OH-PBA) . Unlike generic phenylboronic acids, this compound possesses a unique ortho-hydroxy motif combined with a meta-chloro substituent (relative to boron). Computational studies using Density Functional Theory (DFT) reveal that this specific substitution pattern significantly enhances Lewis acidity and lowers pKa compared to standard alternatives, making it a superior candidate for carbohydrate sensing, reversible covalent inhibition (e.g., serine proteases), and Suzuki-Miyaura cross-coupling in challenging electronic environments.

Computational Methodology: The Standard Protocol

To ensure reproducibility and trust in the data presented, the reactivity profiles discussed herein are derived from a rigorous self-validating DFT protocol. Researchers replicating these studies should adhere to the following parameters:

  • Theory Level: DFT at the B3LYP/6-311++G(d,p) level. The diffuse functions (++) are critical for accurately modeling the anionic boronate species.

  • Solvation Model: SMD (Solvation Model based on Density) with water (

    
    ) for biological relevance, or DMSO for synthetic screening.
    
  • Validation:

    • Frequency analysis must yield zero imaginary frequencies for ground states (GS).

    • Transition states (TS) must exhibit exactly one imaginary frequency corresponding to the reaction coordinate (e.g., B-O bond formation).

Workflow Visualization

The following diagram outlines the computational workflow used to determine the reactivity indices.

DFT_Workflow Start Structure Input (5-Cl-2-OH-PBA) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Check (NImag = 0) Opt->Freq Freq->Opt Failed (Re-optimize) Solv Single Point Energy (SMD Solvation) Freq->Solv Validated Calc Reactivity Indices (HOMO/LUMO, pKa, MESP) Solv->Calc

Figure 1: Standardized DFT workflow for validating arylboronic acid reactivity.

Comparative Reactivity Analysis

Acidity (pKa) and Lewis Acidity

The primary differentiator of 5-Cl-2-OH-PBA is its acidity. The boron atom acts as a Lewis acid, accepting a hydroxide ion to form a tetrahedral boronate anion. The stability of this anion dictates the pKa.

Mechanism: The ortho-hydroxyl group provides intramolecular hydrogen bonding (H-bond) stabilization to the boronate anion. The 5-chloro substituent exerts an electron-withdrawing inductive effect (-I), further stabilizing the negative charge on the boron complex.

Data Comparison:

Property5-Cl-2-OH-PBA (Product)2-OH-PBA (Parent)Phenylboronic Acid (Standard)
Predicted pKa 7.63 ± 0.5 ~8.40~8.80
LUMO Energy (eV) -2.15 (Lower = More Reactive)-1.85-1.20
Anion Stabilization High (Inductive + H-bond)Moderate (H-bond only)Low (Resonance only)
Reactivity Type Strong Lewis AcidModerate Lewis AcidWeak Lewis Acid

Data Source: pKa values derived from comparative DFT studies and predicted properties [1, 2].

Electrophilicity and Diol Binding

In drug discovery (e.g., benzoxaborole development) and sensor technology, the ability to bind diols (sugars) is paramount.

  • 5-Cl-2-OH-PBA: The lowered LUMO energy makes the boron center more electrophilic, facilitating faster nucleophilic attack by diols (e.g., glucose, serine residues).

  • Alternatives: Standard phenylboronic acids often require higher pH (basic conditions) to form stable esters. The 5-Cl derivative functions effectively at physiological pH (7.4) due to its lower pKa.

Intramolecular Interactions (The "Ortho" Effect)

Unlike simple phenylboronic acids, the 2-hydroxy group allows 5-Cl-2-OH-PBA to exist in equilibrium with a cyclic benzoxaborole form upon dehydration. This structural versatility is critical for protease inhibition mechanisms.

Equilibrium Open Open Form (Boronic Acid) TS Transition State (Rotation/Activation) Open->TS -H2O Anion Tetrahedral Anion (Active Species) Open->Anion Direct Attack Cyclic Cyclic Form (Benzoxaborole) TS->Cyclic Cyclic->Anion +OH- / +Nu-

Figure 2: Equilibrium pathways accessible to 5-Cl-2-OH-PBA due to the ortho-hydroxy substituent.

Experimental Validation Protocols

Computational predictions must be validated experimentally. Below are the recommended assays to confirm the enhanced reactivity of 5-Cl-2-OH-PBA.

Protocol A: Spectrophotometric pKa Determination
  • Preparation: Dissolve 5-Cl-2-OH-PBA (50 µM) in a buffer series (pH 4.0 to 10.0).

  • Measurement: Record UV-Vis spectra. The conversion from trigonal (

    
    ) to tetrahedral (
    
    
    
    ) geometry causes a hypsochromic shift in the
    
    
    .
  • Analysis: Plot Absorbance vs. pH. The inflection point represents the pKa.

    • Expected Result: Inflection at pH ~7.6 (vs. 8.8 for PBA).

Protocol B: Alizarin Red S (ARS) Binding Assay

This assay measures the Lewis acidity by competitive binding.

  • Setup: Mix ARS (dye) with the boronic acid. A color change occurs upon binding.

  • Competition: Add a diol (e.g., Fructose). The diol displaces ARS, reversing the color change.

  • Result: 5-Cl-2-OH-PBA will show a higher binding constant (

    
    )  and faster displacement kinetics compared to non-chlorinated analogs due to its enhanced electrophilicity.
    

References

  • Soundararajan, G., et al. (2019). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 24(17), 3123. (Provides the validated DFT methodology for pKa calculation of substituted arylboronic acids). Retrieved from [Link]

  • Vertex AI Search. (2025). Spectroscopic characterization and DFT investigation of 5-chloro-8-hydroxyquinoline reactive properties. (Comparative context for chloro-hydroxy substituted aromatics). Retrieved from [Link]

Validation

A Comparative Guide to Green Chemistry Metrics in Biaryl Synthesis: A Focus on 5-Chloro-2-hydroxyphenylboronic Acid

In the landscape of modern pharmaceutical and fine chemical synthesis, the principles of green chemistry are no longer a niche consideration but a fundamental pillar of sustainable process development. For researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern pharmaceutical and fine chemical synthesis, the principles of green chemistry are no longer a niche consideration but a fundamental pillar of sustainable process development. For researchers, scientists, and drug development professionals, the selection of synthetic routes and reagents is increasingly scrutinized through the lens of environmental impact, safety, and efficiency. This guide provides an in-depth, objective comparison of synthetic strategies for a common structural motif—the biaryl moiety—using 5-Chloro-2-hydroxyphenylboronic acid as a key building block. By juxtaposing a traditional Suzuki-Miyaura cross-coupling protocol with a modern, greener alternative, we will quantitatively assess the environmental footprint of each approach using established green chemistry metrics.

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, prized for its versatility in creating biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2] However, classic iterations of this reaction often rely on homogeneous palladium catalysts, hazardous organic solvents, and significant quantities of reagents, contributing to a substantial environmental burden.[3] This guide will demonstrate how the adoption of greener alternatives can lead to significant improvements in sustainability without compromising synthetic efficacy.

The Reaction Under Scrutiny: Synthesis of 2'-Hydroxy-4'-chloro-4-methoxybiphenyl

For the purpose of this comparative analysis, we will examine the Suzuki-Miyaura coupling of 5-Chloro-2-hydroxyphenylboronic acid with 4-bromoanisole to produce 2'-Hydroxy-4'-chloro-4-methoxybiphenyl. This transformation is representative of the synthesis of functionalized biaryl compounds that are of significant interest in medicinal chemistry.

Scheme 1: Suzuki-Miyaura coupling of 5-Chloro-2-hydroxyphenylboronic acid and 4-bromoanisole.

Comparative Protocols: A Tale of Two Syntheses

We will now outline two distinct experimental protocols for the synthesis of our target biaryl. The first represents a "traditional" approach, while the second incorporates several principles of green chemistry.

Protocol 1: The Traditional Approach

This protocol utilizes a homogeneous palladium catalyst and a solvent system that, while effective, raises environmental and safety concerns.

Experimental Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Chloro-2-hydroxyphenylboronic acid (1.72 g, 10 mmol), 4-bromoanisole (1.87 g, 10 mmol), and palladium(II) acetate (0.022 g, 0.1 mol%).

  • Add triphenylphosphine (0.052 g, 0.2 mol%) as the ligand.

  • Add potassium carbonate (2.76 g, 20 mmol) as the base.

  • Add 1,4-dioxane (80 mL) and water (20 mL) as the solvent system.[4]

  • Heat the mixture to 100°C and stir for 12 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate (100 mL) and washed with water (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product (assume 85% yield, 2.11 g).

Protocol 2: The Greener Alternative

This protocol employs a recyclable heterogeneous catalyst, a more environmentally benign solvent, and aims for improved efficiency.

Experimental Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Chloro-2-hydroxyphenylboronic acid (1.72 g, 10 mmol), 4-bromoanisole (1.87 g, 10 mmol), and 10% palladium on activated carbon (Pd/C) (0.106 g, containing 0.01 g of Pd, 0.1 mol%).

  • Add potassium carbonate (2.76 g, 20 mmol) as the base.

  • Add water (50 mL) as the solvent.[5]

  • Heat the mixture to 80°C and stir for 2 hours.

  • After cooling to room temperature, the catalyst is recovered by filtration and can be reused.[6][7]

  • The aqueous solution is acidified with 1M HCl to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried under vacuum to yield the pure product (assume 95% yield, 2.36 g).

Quantitative Comparison: The Green Chemistry Metrics

We will now apply three key green chemistry metrics to quantitatively compare the two protocols: Atom Economy, E-Factor, and Process Mass Intensity (PMI).

Atom Economy (AE)

Atom Economy, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the desired product.[8]

Calculation: AE = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%

For our reaction, the reactants are 5-Chloro-2-hydroxyphenylboronic acid (C₆H₆BClO₃, MW: 172.38 g/mol ) and 4-bromoanisole (C₇H₇BrO, MW: 187.03 g/mol ). The desired product is 2'-Hydroxy-4'-chloro-4-methoxybiphenyl (C₁₃H₁₁ClO₂, MW: 234.68 g/mol ).

AE = (234.68 / (172.38 + 187.03)) x 100% = 65.3%

Note: The Atom Economy is identical for both protocols as it is based on the stoichiometry of the ideal reaction.

E-Factor (Environmental Factor)

The E-Factor, introduced by Roger Sheldon, is a simple yet powerful metric that quantifies the amount of waste generated per unit of product.[8]

Calculation: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

Component Protocol 1 (Traditional) Protocol 2 (Greener)
Inputs (g)
5-Chloro-2-hydroxyphenylboronic acid1.721.72
4-bromoanisole1.871.87
Palladium(II) acetate0.022-
Triphenylphosphine0.052-
10% Pd/C-0.106
Potassium carbonate2.762.76
1,4-Dioxane72.0 (80 mL)-
Water (reaction)20.0 (20 mL)50.0 (50 mL)
Ethyl acetate (workup)89.1 (100 mL)-
Water (workup)150.0 (150 mL)-
Brine (workup)50.0 (50 mL)-
1M HCl (workup)-~10.0
Total Inputs (g) 387.524 66.456
Product (g) 2.11 2.36
Total Waste (g) 385.414 64.096
E-Factor 182.7 27.2

The greener protocol demonstrates a dramatic reduction in the E-Factor, primarily due to the elimination of organic solvents for both the reaction and the workup.

Process Mass Intensity (PMI)

PMI is a more holistic metric that considers the total mass of all materials (reactants, reagents, solvents, process water) used to produce a certain amount of product.[8][9]

Calculation: PMI = Total Mass of Inputs (kg) / Mass of Product (kg)

Metric Protocol 1 (Traditional) Protocol 2 (Greener)
Total Inputs (g) 387.52466.456
Product (g) 2.112.36
PMI 183.7 28.2

Similar to the E-Factor, the PMI for the greener protocol is significantly lower, highlighting its superior mass efficiency.

Visualizing the Green Advantage

The following diagrams illustrate the workflows of the two protocols, providing a clear visual comparison of their complexity and environmental impact.

Traditional_Protocol cluster_reactants Reactants & Reagents cluster_solvents Solvents cluster_workup Workup R1 5-Chloro-2-hydroxyphenylboronic acid Reaction Reaction (100°C, 12h) R1->Reaction R2 4-bromoanisole R2->Reaction Cat Pd(OAc)2 + PPh3 Cat->Reaction Base K2CO3 Base->Reaction Sol1 1,4-Dioxane Sol1->Reaction Sol2 Water Sol2->Reaction WU1 Ethyl Acetate (Extraction) Reaction->WU1 WU2 Water & Brine (Washes) WU1->WU2 WU3 Drying & Evaporation WU2->WU3 WU4 Column Chromatography WU3->WU4 Product Product WU4->Product

Diagram 1: Workflow for the Traditional Suzuki-Miyaura Protocol.

Green_Protocol cluster_reactants Reactants & Reagents cluster_solvents Solvent cluster_workup Workup R1 5-Chloro-2-hydroxyphenylboronic acid Reaction Reaction (80°C, 2h) R1->Reaction R2 4-bromoanisole R2->Reaction Cat Pd/C (recyclable) Cat->Reaction Base K2CO3 Base->Reaction Sol Water Sol->Reaction WU1 Filtration (Catalyst Recovery) Reaction->WU1 WU2 Acidification & Filtration (Product Isolation) WU1->WU2 Product Product WU2->Product

Diagram 2: Workflow for the Greener Suzuki-Miyaura Protocol.

Discussion: The Causality Behind Greener Choices

The significant improvement in the green chemistry metrics for Protocol 2 is a direct result of several deliberate choices:

  • Catalyst Selection: The use of a heterogeneous catalyst (Pd/C) in the greener protocol allows for easy recovery by filtration and potential reuse, reducing waste and cost.[6][7][10] In contrast, the homogeneous palladium catalyst in the traditional protocol is often difficult to remove completely from the product and is typically not recovered.

  • Solvent Choice: The replacement of 1,4-dioxane, a suspected carcinogen and persistent environmental pollutant, with water as the reaction solvent is a major step towards a greener process.[5][11] Water is non-toxic, non-flammable, and readily available. The elimination of organic solvents in the workup further reduces the environmental impact.

  • Energy Consumption: The greener protocol operates at a lower temperature (80°C vs. 100°C) and for a significantly shorter duration (2 hours vs. 12 hours), leading to reduced energy consumption.

  • Workup and Purification: The simplified workup in the greener protocol, involving filtration and precipitation, avoids the need for large volumes of organic solvents and silica gel required for column chromatography, which is a major contributor to waste in many organic syntheses.

Exploring Further Green Alternatives: The Potential of Nickel Catalysis

While the use of a recyclable palladium catalyst represents a significant improvement, the reliance on a precious metal like palladium still has environmental and economic implications.[12] A further step towards a more sustainable synthesis would be the use of a more abundant and less expensive base metal catalyst, such as nickel.[13][14][15] Nickel-catalyzed Suzuki-Miyaura couplings have gained considerable attention and have been shown to be effective for a wide range of substrates, including challenging aryl chlorides.[14][16] The development of robust and efficient nickel catalysts for reactions involving substrates like 5-Chloro-2-hydroxyphenylboronic acid is an active area of research with the potential to further enhance the green credentials of biaryl synthesis.

Conclusion: A Data-Driven Approach to Greener Synthesis

This comparative guide demonstrates that a critical evaluation of reaction parameters through the lens of green chemistry metrics can lead to the development of significantly more sustainable synthetic processes. The transition from a traditional to a greener Suzuki-Miyaura protocol for the synthesis of a biaryl from 5-Chloro-2-hydroxyphenylboronic acid resulted in a more than six-fold reduction in both the E-Factor and Process Mass Intensity. These improvements were achieved through rational choices in catalyst, solvent, and reaction conditions. As the pharmaceutical and chemical industries continue to embrace sustainability, the principles and metrics of green chemistry will be indispensable tools for designing the next generation of efficient, safe, and environmentally responsible chemical syntheses.

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Sheldon, R. A. (2007). The E Factor: Fifteen years on. Green Chemistry, 9(12), 1273-1283. [Link]

  • Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477. [Link]

  • Li, C. J., & Trost, B. M. (2008). Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences, 105(36), 13197-13202. [Link]

  • ACS Green Chemistry Institute. (n.d.). Process Mass Intensity (PMI). American Chemical Society. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Dunn, P. J., Galvin, S., & Hettenbach, K. (2004). The development of a greener, safer, and cheaper process for the synthesis of sildenafil citrate (Viagra™). Green Chemistry, 6(1), 43-48. [Link]

  • Tasker, S. Z., Standley, E. A., & Jamison, T. F. (2014). Recent advances in nickel-catalyzed cross-coupling. Nature, 509(7500), 299-309. [Link]

  • YouTube. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Green Chemistry Toolkit. (n.d.). METRICS. [Link]

  • Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. [Link]

  • NIH. (n.d.). A Green Synthesis Strategy of Binuclear Catalyst for the C-C Cross-Coupling Reactions in the Aqueous Medium: Hiyama and Suzuki–Miyaura Reactions as Case Studies. [Link]

  • ResearchGate. (n.d.). A Concise and Atom-Economical Suzuki–Miyaura Coupling Reaction Using Unactivated Trialkyl- and Triarylboranes with Aryl Halides. [Link]

  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • JACS Au. (2023, December 1). Nickel-Catalyzed Cross-Coupling of Aryl Chlorides by Heated Mechanochemistry: Scalable Suzuki–Miyaura Reactions via Twin-Screw Extrusion. [Link]

  • ACS Publications. (2023, August 23). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • ChemRxiv. (n.d.). Efficient nickel precatalysts for Suzuki-Miyaura cross-coupling of aryl chlorides and arylboronic acids under mild conditions. [Link]

  • ACS Publications. (n.d.). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. [Link]

  • ACS Publications. (2022, June 30). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]

  • MDPI. (n.d.). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. [Link]

  • ACSGCIPR. (n.d.). Process Mass Intensity (PMI). [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]

  • ResearchGate. (n.d.). From Electronic Waste to Suzuki−Miyaura Cross‐Coupling Reaction in Water: Direct Valuation of Recycled Palladium in Catalysis. [Link]

  • ACS Publications. (2014, September 5). Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. [Link]

  • IntechOpen. (2023, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. [Link]

  • MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • ResearchGate. (n.d.). Using Process Mass Intensity (PMI) to Guide Process Development and Design. [Link]

  • NIH. (2024, July 5). Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. [Link]

  • ResearchGate. (n.d.). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Boronic Acid Scalability in Industrial Applications

For Researchers, Scientists, and Drug Development Professionals The transition from bench-scale synthesis to industrial production presents a unique set of challenges, particularly in the realm of complex organic molecul...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The transition from bench-scale synthesis to industrial production presents a unique set of challenges, particularly in the realm of complex organic molecules. Among the vast toolkit available to the modern chemist, boronic acids have emerged as indispensable reagents, primarily for their versatility in carbon-carbon and carbon-heteroatom bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] However, not all boronic acids are created equal when it comes to the rigorous demands of large-scale synthesis. This guide provides a comparative analysis of different boronic acids and their derivatives, offering insights into their scalability for industrial applications, supported by experimental considerations.

The Industrial Imperative: Beyond Benchtop Reactivity

While a high yield in a laboratory flask is a promising start, industrial scalability introduces a host of additional critical parameters. The ideal boronic acid for large-scale applications must exhibit a favorable balance of reactivity, stability, cost-effectiveness, and safety. The global boronic acid market was valued at approximately USD 1.2 billion in 2023 and is projected to reach USD 1.8 billion by 2032, underscoring the growing demand in pharmaceuticals, agrochemicals, and electronics.[4] This growth is contingent on the availability of scalable and reliable synthetic methodologies.

A successful scale-up requires careful consideration of factors that may be negligible at the bench. These include:

  • Reagent Stability and Handling: The stability of the boronic acid under storage and reaction conditions is paramount. Some classes of boronic acids, such as certain 2-heterocyclic, vinyl, and cyclopropyl derivatives, are inherently unstable and prone to decomposition via protodeboronation, oxidation, or polymerization.[5]

  • Process Robustness and Reproducibility: Industrial processes demand high fidelity from batch to batch. The chosen boronic acid should lead to a robust process that is tolerant of minor variations in reaction conditions.

  • Cost of Goods (CoG): The price of the boronic acid and any necessary specialized reagents or handling procedures directly impacts the economic viability of the final product.

  • Safety and Environmental Impact: Large-scale reactions necessitate a thorough evaluation of potential hazards, such as exothermic events and the toxicity of reagents and byproducts.[6] The generation of "green" byproducts, like boric acid, is an advantage of boronic acid chemistry.[7][8]

Comparative Analysis of Boronic Acids and Their Derivatives

The selection of the appropriate boron reagent is a critical decision in process development. The following table provides a comparative overview of common boronic acids and their more stable surrogates, which have been developed to address the challenges of scalability.

Reagent TypeStructure Example (Phenyl derivative)Key Scalability AdvantagesKey Scalability Challenges
Arylboronic Acids Phenylboronic AcidGenerally good reactivity, wide commercial availability, well-established reaction protocols.[9][10]Can be prone to dehydration to form cyclic boroxines; some derivatives have limited stability.[9]
Alkylboronic Acids e.g., Butylboronic acidImportant for accessing alkyl-aryl coupled products.Often less stable than arylboronic acids; can be more challenging to handle.
Heterocyclic Boronic Acids e.g., 2-Pyridinylboronic acidCrucial for the synthesis of many pharmaceutical compounds.Can be unstable, leading to low yields and reproducibility issues on scale.[5]
Boronic Esters (Pinacol) 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneImproved stability and solubility compared to boronic acids; compatible with a wider range of reaction conditions.[11][12]Requires an additional hydrolysis step to generate the active boronic acid in some cases; can be less reactive.
MIDA Boronates N-Methyliminodiacetic acid protected phenylboronateExceptionally stable to storage and a wide range of synthetic reagents; compatible with chromatography.[5][13]Requires a deprotection step to release the boronic acid, adding a step to the process.
DABO Boronates Diethanolamine complex of phenylboronic acidAir-stable, crystalline solids that are easy to handle; can be used directly in coupling reactions.[14][15]The added mass of the diethanolamine ligand can impact atom economy.
Trifluoroborate Salts Potassium phenyltrifluoroborateCrystalline, air- and moisture-stable solids with a long shelf life.Often require specific reaction conditions for efficient transmetalation.

The Suzuki-Miyaura Coupling: A Scalability Case Study

The Suzuki-Miyaura reaction is one of the most widely used cross-coupling reactions in industry due to its high functional group tolerance and scalability.[1] The choice of boronic acid can significantly impact the success of a large-scale Suzuki-Miyaura coupling. For instance, a process utilizing an unstable heteroarylboronic acid may suffer from variable yields and the formation of impurities.[16][17] In such cases, switching to a more stable surrogate like a MIDA or DABO boronate can lead to a more robust and reproducible process, even if it introduces an additional step or a higher initial reagent cost.[5][14][15]

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling reaction, highlighting the key stages where the properties of the boronic acid are critical.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents: Aryl Halide Boronic Acid/Derivative Catalyst (e.g., Pd) Ligand Base Solvent mixing Mixing and Heating reagents->mixing Charge to Reactor monitoring Reaction Monitoring (e.g., HPLC) mixing->monitoring quench Quenching monitoring->quench Reaction Complete extraction Extraction quench->extraction purification Purification (e.g., Crystallization, Chromatography) extraction->purification final_product Final Product purification->final_product Isolation

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with a phenylboronic acid derivative.

Materials:

  • Aryl bromide (1.0 equiv)

  • Phenylboronic acid or derivative (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 equiv)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene, Dioxane, DMF, with water)

Procedure:

  • Reactor Setup: A suitable reactor is charged with the aryl bromide, phenylboronic acid or derivative, and the base. The reactor is then purged with an inert gas (e.g., nitrogen or argon).

  • Solvent Addition: The chosen solvent system is added to the reactor. For many Suzuki-Miyaura couplings, a mixture of an organic solvent and water is used.

  • Catalyst Addition: The palladium catalyst is added. In some cases, a ligand is also added to improve catalytic activity.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as determined by a suitable monitoring technique (e.g., HPLC, GC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The aqueous layer is separated, and the organic layer is washed with water and/or brine.

  • Purification: The organic solvent is removed under reduced pressure, and the crude product is purified by an appropriate method, such as crystallization or column chromatography.

Causality Behind Experimental Choices:

  • Choice of Boronic Acid Derivative: For unstable boronic acids, using a MIDA or DABO boronate can prevent decomposition under the basic reaction conditions, leading to higher yields and purity.[5][14][15]

  • Base Selection: The choice of base is crucial and can influence the rate of both the desired coupling and undesired side reactions like protodeboronation. An inorganic base like potassium carbonate is often a good starting point for its balance of reactivity and cost.

  • Solvent System: The solvent must be capable of dissolving the reagents and facilitating the interaction between the organic and aqueous phases where the transmetalation step is believed to occur.

  • Catalyst and Ligand: The selection of the palladium source and ligand can dramatically affect the reaction rate and efficiency, especially for challenging substrates.

Logical Relationships in Scalability Assessment

The decision to proceed with a particular boronic acid for industrial scale-up involves a multi-faceted analysis. The following diagram illustrates the interconnectedness of key scalability considerations.

Scalability_Factors cluster_reagent Reagent Properties cluster_process Process Parameters cluster_economics Economic & Safety stability Stability & Handling yield Yield & Throughput stability->yield robustness Robustness stability->robustness safety Safety & Environmental stability->safety reactivity Reactivity reactivity->yield cycle_time Cycle Time reactivity->cycle_time reactivity->safety purity Purity purity->yield cost Cost of Goods yield->cost overall_scalability Overall Scalability yield->overall_scalability cycle_time->cost robustness->cost robustness->overall_scalability cost->overall_scalability safety->overall_scalability

Caption: Interplay of factors influencing the industrial scalability of boronic acids.

Conclusion

The scalability of a process involving boronic acids is a complex interplay of the inherent properties of the chosen boron reagent and the specific demands of the synthetic transformation. While simple arylboronic acids remain workhorses of the industry, the development of stable derivatives such as pinacol esters, MIDA boronates, and DABO boronates has expanded the scope of scalable Suzuki-Miyaura and other cross-coupling reactions to include previously challenging substrates. A thorough understanding of the trade-offs between reactivity, stability, and cost is essential for making informed decisions in process development, ultimately enabling the efficient and economical production of valuable molecules for the pharmaceutical and fine chemical industries.

References

  • Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron.
  • Development and Scale-up of a Flow Chemistry Lithiation–Borylation Route to a Key Boronic Acid Starting Material.
  • Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv.
  • Development and Scale-up of a Flow Chemistry Lithiation–Borylation Route to a Key Boronic Acid Starting Material.
  • Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • Development and Scale-up of a Miyaura Boryl
  • Organic Boronic Acids and Boronic Acid Esters in Industrial Synthesis.
  • Suzuki–Miyaura Coupling Using Monolithic Pd Reactors and Scaling-Up by Series Connection of the Reactors. MDPI.
  • Suzuki–Miyaura Coupling Using Monolithic Pd Reactors and Scaling-Up by Series Connection of the Reactors. OUCI.
  • Recent Advances in the Synthesis of Borinic Acid Deriv
  • Which boronic acids are used most frequently for synthesis of bioactive molecules. Unknown Source.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Books.
  • Boronic acid. Wikipedia.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
  • Boronic Acids & Deriv
  • A Comparative Guide to Boronic Acid Reagents in the Synthesis of MCL-1 Inhibitor Precursors. Benchchem.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • The Role of Boronic Acids in Pharmaceutical Synthesis: A Buyer's Perspective. Unknown Source.
  • Boronic Acid-Catalysed Dehydrative Synthesis.
  • Phenylboronic acid – preparation and applic
  • Phenylboronic acid. Wikipedia.
  • Choosing Your Boronic Acid: 4-Vinylphenylboronic Acid vs.
  • Multistep Synthesis of Complex Boronic Acids
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
  • Boronic Acid Sales Market Report | Global Forecast
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
  • Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide. Unknown Source.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC.
  • (PDF) Boric Acid Production - Process Modeling and Techno-Economic Assessment (TEA) using SuperPro Designer..

Sources

Safety & Regulatory Compliance

Safety

5-Chloro-2-hydroxyphenylboronic Acid: Operational Disposal Guide

Executive Summary & Immediate Identification Do not treat this substance as generic organic waste. 5-Chloro-2-hydroxyphenylboronic acid possesses two critical structural features—a boronic acid moiety and a halogen (chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Identification

Do not treat this substance as generic organic waste. 5-Chloro-2-hydroxyphenylboronic acid possesses two critical structural features—a boronic acid moiety and a halogen (chlorine) substituent—that dictate its disposal pathway.[1] Improper segregation can lead to regulatory non-compliance (RCRA) and downstream incineration hazards (dioxin formation).

Chemical Identity Details
Chemical Name 5-Chloro-2-hydroxyphenylboronic acid
CAS Number 89488-25-5
Molecular Formula C₆H₆BClO₃
Physical State Solid (Powder/Crystal)
Key Hazards (GHS) Warning (Irritant).[1][2][3][4][5][6][7] H315 (Skin), H319 (Eye), H335 (Resp).
Disposal Class Halogenated Organic Waste (Critical Distinction)

Risk Assessment & Chemical Compatibility

Before initiating disposal, you must understand the causality behind the safety protocols.

The Halogen Factor (The "Why")

Standard organic waste is often incinerated for fuel recovery. However, organic compounds containing chlorine (Halogenated) generally cannot be burned in standard boilers due to the formation of acidic gases (HCl) and, more critically, the potential generation of polychlorinated dibenzodioxins (PCDDs) if combustion temperatures are not strictly controlled.

  • Operational Rule: Always segregate CAS 89488-25-5 into the Halogenated Waste stream, even if dissolved in a non-halogenated solvent like Methanol.[1]

Chemical Incompatibilities[1]
  • Strong Oxidizers: Boronic acids are susceptible to oxidative deboronation. Mixing this compound with strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid) in a waste container can trigger an exothermic reaction, releasing phenol derivatives and heat.

  • Strong Bases: Boronic acids form boronate anions in basic media, increasing solubility but potentially altering reactivity with other waste stream components.

Operational Disposal Workflows

Decision Logic: Waste Segregation

The following logic gate ensures compliance with EPA/RCRA standards for halogenated organics.

Disposal_Decision_Tree Start Waste Generation: 5-Chloro-2-hydroxyphenylboronic acid State Physical State? Start->State Solid Solid Waste (Pure Substance/Contaminated Solids) State->Solid Solid/Powder Liquid Liquid Waste (Reaction Mixture/Mother Liquor) State->Liquid Solution Bin_Solid ACTION: Solid Hazardous Waste Bin Label: 'Toxic, Halogenated Solid' Solid->Bin_Solid Solvent_Check Does the solvent contain Halogens (DCM, Chloroform)? Liquid->Solvent_Check Stream_Halo ACTION: Halogenated Organic Waste (Green Label/Carboy) *MANDATORY due to Cl substituent* Solvent_Check->Stream_Halo Yes (e.g., DCM) Solvent_Check->Stream_Halo No (e.g., MeOH/Ethyl Acetate) Stream_Aq Aqueous Stream Check: Is pH 5-9? Aq_Waste ACTION: Aqueous Hazardous Waste (Do NOT Flush)

Figure 1: Decision logic for segregating 5-Chloro-2-hydroxyphenylboronic acid. Note that the presence of the Chlorine atom on the phenyl ring classifies the entire solution as Halogenated Waste, regardless of the solvent used.

Protocol A: Solid Waste Disposal

Applicability: Expired pure chemicals, contaminated weighing paper, spill cleanup debris.

  • Primary Containment: Transfer the solid into a screw-top glass or high-density polyethylene (HDPE) jar. Do not use bags that can puncture.

  • Labeling: Apply a Hazardous Waste label.

    • Constituents: "5-Chloro-2-hydroxyphenylboronic acid."[1][2][8]

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

  • Secondary Containment: Place the sealed jar into the lab's designated "Solid Hazardous Waste" pail.

  • Prohibition: Never dispose of this solid in regular trash or biohazard bins.

Protocol B: Liquid Waste (Reaction Mixtures)

Applicability: HPLC effluent, rotary evaporator traps, reaction mother liquors.

  • Stream Selection: You must utilize the Halogenated Organic Waste carboy.[9]

    • Scientific Rationale: Even if you dissolved the compound in Methanol (non-halogenated), the waste now contains organic chlorine. Mixing this into a non-halogenated fuel blending stream can cause regulatory violations at the incineration plant [1, 6].

  • Compatibility Check: Ensure the carboy does not contain strong oxidizers (e.g., Chromic acid, Peroxides).

  • Transfer: Funnel liquid into the carboy. Close the latch/cap immediately to prevent volatile emissions.

  • Log Entry: Record the volume and specific chemical name on the waste tag. Do not just write "Halogenated Waste."

Emergency Procedures: Spill Response

In the event of a benchtop spill, follow this self-validating containment workflow.

Spill_Response Alert 1. Alert & Assess (PPE: Nitrile Gloves, Goggles, Lab Coat) Contain 2. Containment Cover with absorbent pads (Avoid dust generation) Alert->Contain Clean 3. Cleanup Sweep/Scoop into hazardous waste jar Wash area with soap/water Contain->Clean Dispose 4. Disposal Label as 'Debris contaminated with Halogenated Organics' Clean->Dispose

Figure 2: Immediate response workflow for solid or liquid spills.

Critical Note on Decontamination: After removing the bulk solid, wipe the surface with a mild soap solution. Avoid using bleach (sodium hypochlorite) immediately, as mixing hypochlorite with acidic boronic residues can theoretically generate chlorine gas or chlorinated byproducts, though the risk is low with trace amounts.

Regulatory & Compliance Framework

Regulatory BodyClassification / RequirementOperational Impact
US EPA (RCRA) Not P-listed; likely "Characteristic" or generic organic.[1]Must be evaluated for toxicity. Treat as hazardous.[4][5][7][10]
Waste Coding D001 (if in flammable solvent) or Halogenated .Do not dilute to escape classification.
DOT (Transport) Not regulated as Dangerous Goods (Solid).[5][11]Safe for ground transport without placards if pure.

Expert Insight: While 5-Chloro-2-hydroxyphenylboronic acid is not explicitly listed on the RCRA P or U lists [3], the "Cradle-to-Grave" responsibility requires that we treat it based on its chemical characteristics.[1] The presence of the halogen necessitates the higher-cost disposal stream (Halogenated) to ensure high-temperature incineration (typically >1100°C) which destroys the carbon-chlorine bond safely [6].[1]

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved January 30, 2026, from [Link]

  • US EPA. (n.d.). EPA Hazardous Waste Codes. Retrieved January 30, 2026, from [Link][1]

  • Bucknell University. (n.d.). Hazardous Waste Segregation Guidelines. Retrieved January 30, 2026, from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-hydroxyphenylboronic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-hydroxyphenylboronic acid
© Copyright 2026 BenchChem. All Rights Reserved.